molecular formula C5H7NOS B066493 (3-Aminothiophen-2-yl)methanol CAS No. 170861-45-7

(3-Aminothiophen-2-yl)methanol

Cat. No.: B066493
CAS No.: 170861-45-7
M. Wt: 129.18 g/mol
InChI Key: OWSDIEUZWGLGAG-UHFFFAOYSA-N
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Description

(3-Aminothiophen-2-yl)methanol is a versatile and high-value heterocyclic building block of significant interest in medicinal chemistry and materials science. This multifunctional molecule features both a primary amine and a primary alcohol group on a thiophene scaffold, making it a privileged precursor for the synthesis of diverse complex molecules. Its primary research value lies in its application as a key intermediate for constructing pharmacologically active compounds, particularly in the development of kinase inhibitors, receptor antagonists, and various small molecule therapeutics targeting chronic diseases. The electron-rich thiophene core serves as an excellent isostere for phenyl rings, often improving metabolic stability and binding affinity in drug candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-aminothiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c6-4-1-2-8-5(4)3-7/h1-2,7H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSDIEUZWGLGAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of (3-Aminothiophen-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic pathway for (3-Aminothiophen-2-yl)methanol, a valuable building block in medicinal chemistry and materials science. The primary route involves a two-step process: the synthesis of a 3-aminothiophene-2-carboxylate precursor, followed by its reduction to the target alcohol. This document details the experimental protocols for these key transformations, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.

I. Synthetic Pathway Overview

The most common and efficient pathway for the synthesis of this compound is a two-stage process. The first stage involves the construction of the 3-aminothiophene-2-carboxylate core, typically achieved through the Gewald reaction. The subsequent stage is the reduction of the ester functionality to a primary alcohol.

Synthesis_Pathway Starting_Materials α-Halo Ketone/Aldehyde + Cyanoacetic Ester + Elemental Sulfur Precursor Methyl 3-Aminothiophene-2-carboxylate Starting_Materials->Precursor Gewald Reaction Final_Product This compound Precursor->Final_Product Reduction Reducing_Agent Lithium Aluminum Hydride (LiAlH4) Reducing_Agent->Final_Product Reduction

Figure 1: Overall synthesis pathway for this compound.

II. Experimental Protocols

A. Synthesis of Methyl 3-Aminothiophene-2-carboxylate (Precursor)

The Gewald reaction is a versatile and widely used method for the synthesis of 2-aminothiophenes.[1][2] In this procedure, a ketone or aldehyde is reacted with an active methylene nitrile (such as methyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.

Materials:

  • Ketone/Aldehyde (e.g., chloroacetone)

  • Methyl cyanoacetate

  • Elemental sulfur

  • Base (e.g., morpholine or triethylamine)

  • Solvent (e.g., methanol or ethanol)

General Procedure:

  • To a stirred solution of the appropriate ketone (1 equivalent) and methyl cyanoacetate (1 equivalent) in methanol, elemental sulfur (1.1 equivalents) is added.

  • A catalytic amount of a base, such as morpholine or triethylamine, is added dropwise to the mixture.

  • The reaction mixture is then heated to a moderate temperature (typically 40-60 °C) and stirred for several hours.

  • Upon completion of the reaction (monitored by TLC), the mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization.

Quantitative Data for Precursor Synthesis (Example):

Starting MaterialsProductYield (%)Melting Point (°C)Reference
Chloroacetone, Methyl cyanoacetate, SulfurMethyl 5-methyl-3-aminothiophene-2-carboxylate75-85135-137[3]
Cyclohexanone, Methyl cyanoacetate, SulfurMethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate80-90136-137[3]
B. Reduction of Methyl 3-Aminothiophene-2-carboxylate to this compound

The reduction of the ester group in methyl 3-aminothiophene-2-carboxylate to a primary alcohol is effectively achieved using a strong reducing agent such as Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ethereal solvent.[4]

Materials:

  • Methyl 3-aminothiophene-2-carboxylate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

  • Aqueous acid (e.g., dilute HCl or H₂SO₄) for workup

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Experimental Workflow:

Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation A Suspend LiAlH4 in anhydrous THF under N2 B Cool the suspension to 0 °C A->B D Add the ester solution dropwise to the LiAlH4 suspension at 0 °C B->D C Prepare a solution of the ester in anhydrous THF C->D E Allow the reaction to warm to room temperature and stir D->E F Monitor reaction progress by TLC E->F G Cool the reaction mixture to 0 °C F->G H Quench cautiously with water, then aqueous NaOH, then water G->H I Filter the resulting precipitate H->I J Extract the filtrate with an organic solvent I->J K Dry the organic layer J->K L Concentrate in vacuo to obtain the crude product K->L M Purify by column chromatography or recrystallization L->M

References

An In-depth Technical Guide on (3-Aminothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for (3-Aminothiophen-2-yl)methanol is limited in publicly available literature. The following guide is compiled based on available information for the compound and closely related analogs. Certain properties are inferred from the general characteristics of aminothiophenes and thiophenemethanols and should be considered as predictive.

Chemical Properties

This compound is a heterocyclic compound incorporating both an aminothiophene and a methanol functional group. Its chemical properties are influenced by the aromatic thiophene ring, the basic amino group, and the reactive hydroxyl group.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 170861-45-7N/A
Molecular Formula C₅H₇NOSN/A
Molecular Weight 129.18 g/mol N/A
PropertyPredicted/Inferred ValueNotes and Sources
Appearance Likely a solid at room temperatureBased on similar substituted aminothiophenes.
Melting Point Not available
Boiling Point > 200 °C (decomposes)2-Thiophenemethanol has a boiling point of 207 °C. The amino group may lead to a higher boiling point but also potential decomposition.[1]
Solubility Soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, DMF). Limited solubility in water and nonpolar solvents.The presence of both polar (amino, hydroxyl) and nonpolar (thiophene ring) groups suggests this solubility profile.
pKa Amino group: ~4-5; Hydroxyl group: ~15-16Estimated based on typical pKa values for anilines and alcohols.

Specific spectroscopic data for this compound is not available. The following are predicted key features based on its structure.

TechniquePredicted Key Features
¹H NMR - Aromatic protons on the thiophene ring (2H).- Methylene protons of the CH₂OH group (2H).- Amino group protons (2H, broad singlet).- Hydroxyl proton (1H, broad singlet).
¹³C NMR - Four distinct signals for the thiophene ring carbons.- One signal for the methylene carbon.
IR Spectroscopy - N-H stretching vibrations (approx. 3300-3500 cm⁻¹).- O-H stretching vibration (broad, approx. 3200-3600 cm⁻¹).- C-H stretching of the aromatic ring (approx. 3000-3100 cm⁻¹).- C=C stretching of the thiophene ring (approx. 1400-1600 cm⁻¹).- C-O stretching (approx. 1000-1200 cm⁻¹).
Mass Spectrometry - Molecular ion peak (M⁺) at m/z = 129.

Reactivity and Stability

The reactivity of this compound is dictated by its three main functional components: the thiophene ring, the amino group, and the hydroxymethyl group.

  • Thiophene Ring: The electron-rich thiophene ring is susceptible to electrophilic substitution. The positions of the amino and hydroxymethyl groups will direct incoming electrophiles.

  • Amino Group: The amino group imparts basic and nucleophilic character to the molecule. It can react with acids to form ammonium salts and with various electrophiles such as acyl chlorides and alkyl halides.

  • Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. It can also undergo esterification or etherification reactions. Under acidic conditions, thiophenemethanols can be prone to polymerization.[2]

  • Stability: The compound is expected to be relatively stable under neutral conditions but may be sensitive to strong acids, bases, and oxidizing agents. Thiophenemethanols can undergo acid-catalyzed polycondensation, particularly at elevated temperatures.[2] The hydroxymethyl group can be deprotonated under strong basic conditions, and the alcohol can be oxidized.[2]

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not widely published. The following are generalized procedures based on common organic chemistry techniques and the synthesis of related compounds.

A plausible synthetic route to this compound is the reduction of a corresponding carbonyl compound, such as 3-aminothiophene-2-carbaldehyde or a 3-aminothiophene-2-carboxylic acid ester.

Reaction:

3-Aminothiophene-2-carbaldehyde + NaBH₄ → this compound

Materials:

  • 3-Aminothiophene-2-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (or another suitable alcohol solvent)

  • Deionized water

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator)

Procedure:

  • Dissolution: Dissolve 3-aminothiophene-2-carbaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride portion-wise to the stirred solution. The reaction is typically exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly add deionized water to quench the excess sodium borohydride.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with dichloromethane (3x).

  • Drying: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
  • Acquire ¹H and ¹³C NMR spectra to confirm the structure.

2. Infrared (IR) Spectroscopy:

  • Obtain an IR spectrum of the sample (as a KBr pellet or a thin film) to identify the characteristic functional groups (N-H, O-H, C-O, aromatic C-H, and C=C stretches).

3. Mass Spectrometry (MS):

  • Analyze the sample by a suitable mass spectrometry technique (e.g., GC-MS or LC-MS) to determine the molecular weight and fragmentation pattern.

4. High-Performance Liquid Chromatography (HPLC):

  • Develop an HPLC method to assess the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is a common starting point.

Potential Applications in Drug Development

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, known to be present in molecules with a wide range of biological activities.[3][4] These include antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[5][6] The presence of the hydroxymethyl and amino groups in this compound provides handles for further chemical modification to explore structure-activity relationships and develop new therapeutic agents.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on related compounds, the following precautions should be taken:

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[7] Avoid contact with skin, eyes, and clothing.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Visualizations

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis start 3-Aminothiophene -2-carbaldehyde reduction Reduction (e.g., NaBH4 in Methanol) start->reduction workup Aqueous Workup & Extraction reduction->workup purification Purification (Chromatography/ Recrystallization) workup->purification product (3-Aminothiophen -2-yl)methanol purification->product nmr NMR (1H, 13C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms hplc HPLC (Purity) product->hplc

Caption: Generalized workflow for the synthesis and analysis of this compound.

References

Spectroscopic Characterization of (3-Aminothiophen-2-yl)methanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: (3-Aminothiophen-2-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, enabling accurate identification, purity assessment, and further investigation of this important chemical entity. The data presented herein is a predictive analysis based on structurally analogous compounds, offering a robust framework for experimental work.

Introduction: The Significance of this compound

The thiophene ring is a privileged scaffold in numerous pharmacologically active compounds and functional organic materials. The specific substitution pattern of an amino group at the 3-position and a hydroxymethyl group at the 2-position in this compound offers a unique combination of functionalities. The amino group can act as a hydrogen bond donor and a site for further derivatization, while the hydroxyl group provides a point for esterification, etherification, or other modifications. The proximity of these two groups can also lead to interesting intramolecular interactions and potential for chelation.

Accurate and unambiguous characterization of this molecule is the foundation for any subsequent research. Spectroscopic techniques are the most powerful tools for this purpose. This guide will delve into the expected spectroscopic signatures of this compound, providing a detailed interpretation of its NMR, IR, and MS data.

Molecular Structure and Spectroscopic Workflow

The structural features of this compound are key to understanding its spectroscopic output. The molecule consists of a five-membered thiophene ring substituted with an amino group at position 3 and a hydroxymethyl group at position 2.

Figure 1: Molecular structure of this compound and the general workflow for its spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of the signals in ¹H and ¹³C NMR spectra, a complete picture of the carbon-hydrogen framework can be constructed.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the thiophene ring protons, the methylene protons of the hydroxymethyl group, and the protons of the amino and hydroxyl groups. The data presented is predicted for a standard deuterated solvent such as DMSO-d₆, which is capable of dissolving the polar compound and exchanging with the labile -OH and -NH₂ protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted Coupling Constant (J, Hz)
~7.10d1HH-5J₅,₄ ≈ 5.5 Hz
~6.75d1HH-4J₄,₅ ≈ 5.5 Hz
~5.0 (broad)s2H-NH₂-
~4.55s2H-CH₂OH-
~4.5 (broad)s1H-CH₂OH-

Data Interpretation:

  • Thiophene Protons (H-4 and H-5): The two protons on the thiophene ring are expected to appear as doublets due to coupling with each other. The H-5 proton is predicted to be slightly downfield compared to the H-4 proton due to the influence of the adjacent sulfur atom. The coupling constant of ~5.5 Hz is characteristic for ortho-coupling in a thiophene ring.

  • Methylene Protons (-CH₂OH): The two protons of the methylene group are expected to appear as a singlet. In a chiral environment, these protons could potentially be diastereotopic and appear as an AB quartet, but for this achiral molecule, a singlet is predicted. Their chemical shift is influenced by the adjacent hydroxyl group and the aromatic thiophene ring. For comparison, the methylene protons in 2-thiophenemethanol appear around 4.78 ppm in CDCl₃[1].

  • Amino Protons (-NH₂): The two protons of the amino group are expected to appear as a broad singlet. The chemical shift of this signal is highly dependent on the solvent, concentration, and temperature. The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange. In 2-aminothiophene derivatives, the NH₂ protons often appear in the range of 5.0-7.0 ppm[2][3].

  • Hydroxyl Proton (-OH): The hydroxyl proton is also expected to be a broad singlet due to chemical exchange. Its chemical shift is also highly variable depending on experimental conditions.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~145C-3
~138C-2
~125C-5
~120C-4
~58-CH₂OH

Data Interpretation:

  • Thiophene Carbons: The chemical shifts of the thiophene ring carbons are influenced by the substituents. The carbon bearing the amino group (C-3) is expected to be significantly downfield due to the electron-donating nature of the nitrogen. Similarly, the carbon bearing the hydroxymethyl group (C-2) will also be downfield. The C-4 and C-5 carbons will appear at more typical thiophene chemical shifts. For comparison, the carbons in 2-thiophenemethanol appear at 143.97 (C2), 126.70 (C5), 125.24 (C4), and 125.24 (C3) ppm[1]. The presence of the 3-amino group is expected to shift C-3 significantly downfield.

  • Methylene Carbon (-CH₂OH): The carbon of the methylene group is expected to appear in the range of 55-65 ppm, which is typical for a carbon attached to an oxygen atom. In 2-thiophenemethanol, this carbon appears at 59.24 ppm[1].

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is crucial for reliable data.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum. DMSO-d₆ is a good choice for its ability to dissolve a wide range of compounds and its residual proton signal at ~2.50 ppm can be used as an internal reference[4][5][6].

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence with a 30-degree pulse angle and a relaxation delay of 1-2 seconds is typically sufficient. A sufficient number of scans (e.g., 16 or 32) should be acquired to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak.

Figure 2: Workflow for NMR spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of the bonds within the molecule.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H and N-H stretching vibrations
3100-3000MediumAromatic C-H stretching (thiophene ring)
2950-2850MediumAliphatic C-H stretching (-CH₂)
~1620MediumN-H bending (scissoring)
~1550MediumC=C stretching (thiophene ring)
~1450MediumC=C stretching (thiophene ring)
~1050StrongC-O stretching
~700MediumC-S stretching

Data Interpretation:

  • O-H and N-H Stretching: A very prominent broad band is expected in the 3400-3200 cm⁻¹ region. This is due to the overlapping stretching vibrations of the O-H group of the alcohol and the N-H groups of the amine. The broadness is a result of hydrogen bonding[7].

  • C-H Stretching: The aromatic C-H stretching vibrations of the thiophene ring are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group will be just below 3000 cm⁻¹.

  • N-H Bending: The scissoring vibration of the primary amine is expected around 1620 cm⁻¹.

  • C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the thiophene ring typically appear in the 1600-1400 cm⁻¹ region.

  • C-O Stretching: A strong absorption band around 1050 cm⁻¹ is characteristic of the C-O stretching vibration of a primary alcohol.

  • C-S Stretching: The C-S stretching vibration in thiophenes is often weak and can be difficult to assign definitively, but it is expected to appear in the fingerprint region around 700 cm⁻¹.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or the pure KBr pellet should be recorded first and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed by identifying the characteristic absorption bands and assigning them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrometry Data
  • Molecular Weight: The molecular formula of this compound is C₅H₇NOS. The calculated monoisotopic mass is 129.02 g/mol .

  • Mass Spectrum (Electron Ionization - EI):

    • Molecular Ion (M⁺): A prominent peak is expected at m/z = 129, corresponding to the molecular ion.

    • Major Fragmentation Pathways:

      • Loss of H₂O: A peak at m/z = 111 could arise from the loss of a water molecule.

      • Loss of CH₂OH: A peak at m/z = 98 could be observed due to the loss of the hydroxymethyl radical. This is a common fragmentation for primary alcohols.

      • Thiophene Ring Fragmentation: Fragmentation of the thiophene ring can lead to various smaller fragments. The fragmentation of aminothiophenes can be complex[8]. For comparison, 2-thiophenemethanol shows a base peak at m/z = 114 (M⁺) and a significant fragment at m/z = 85 due to the loss of the formyl radical (CHO)[1].

m/zPredicted Relative IntensityAssignment
129High[M]⁺
112Medium[M - NH₃]⁺
111Medium[M - H₂O]⁺
98High[M - CH₂OH]⁺
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments and creating a library-searchable spectrum. Electrospray ionization (ESI) would be suitable for confirming the molecular weight by observing the protonated molecule [M+H]⁺ at m/z = 130.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions, providing further confirmation of the structure.

Conclusion

The spectroscopic characterization of this compound is essential for its use in research and development. This guide has provided a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data based on the well-established spectroscopic principles and data from structurally related compounds. The presented data and experimental protocols offer a solid foundation for the unambiguous identification and characterization of this versatile thiophene derivative. Researchers and scientists are encouraged to use this guide as a reference for their experimental work, ensuring the integrity and reliability of their results.

References

(3-Aminothiophen-2-yl)methanol CAS number and physical constants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (3-Aminothiophen-2-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical identity, physical properties, and provides a putative synthesis protocol. It also explores the broader biological context of aminothiophenes, highlighting potential areas of investigation for this specific molecule.

Chemical Identity and Physical Properties

This compound is a substituted thiophene carrying both an amino and a hydroxymethyl functional group. These groups confer specific chemical reactivity and physical characteristics, making it a versatile building block in organic synthesis.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 170861-45-7[1][2]
Molecular Formula C₅H₇NOS[1]
Molecular Weight 129.18 g/mol [1]
Appearance Yellow to white solid[1]
Melting Point 86-90 °C[1]
Solubility Soluble in a wide range of organic solvents[1]
Boiling Point Not available

Synthesis Methodology

Putative Experimental Protocol: Reduction of Methyl 3-aminothiophene-2-carboxylate

This protocol is a hypothetical procedure based on standard chemical transformations.

Materials:

  • Methyl 3-aminothiophene-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Standard laboratory glassware and apparatus for inert atmosphere reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (2.0 equivalents) in anhydrous tetrahydrofuran.

  • Addition of Starting Material: Methyl 3-aminothiophene-2-carboxylate (1.0 equivalent), dissolved in anhydrous THF, is added dropwise to the stirred suspension of LiAlH₄ at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction mixture is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.

  • Work-up: The resulting granular precipitate is filtered off and washed thoroughly with THF and diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.

Logical Flow of Synthesis:

Synthesis_Flow Start Methyl 3-aminothiophene-2-carboxylate Reaction Reduction Start->Reaction Reagent LiAlH4 in THF Reagent->Reaction Product This compound Reaction->Product

Caption: Putative synthesis workflow for this compound.

Biological and Pharmacological Context

While specific biological activities of this compound have not been extensively reported, the 2-aminothiophene scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of 2-aminothiophene are known to exhibit a wide range of biological activities.

2-aminothiophene derivatives have been investigated for their potential as:

  • Antimicrobial agents [3]

  • Anti-inflammatory agents [4]

  • Anticancer agents [5]

  • Kinase inhibitors [5]

The presence of both a primary amine and a primary alcohol in this compound provides two reactive sites for further chemical modification, making it an attractive starting material for the synthesis of new chemical entities with potential therapeutic applications.

Potential Signaling Pathway Interactions

Given the diverse biological roles of 2-aminothiophene derivatives, it is plausible that this compound or its derivatives could interact with various cellular signaling pathways. For instance, many kinase inhibitors target ATP-binding sites within protein kinases, which are crucial components of numerous signaling cascades regulating cell growth, differentiation, and apoptosis. The thiophene core can serve as a scaffold to present functional groups in a specific orientation to interact with such binding sites.

Illustrative Signaling Pathway Involvement:

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Effector Effector Protein Kinase2->Effector Transcription Transcription Factor Effector->Transcription Response Cellular Response Transcription->Response Compound This compound Derivative Compound->Kinase1 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound is a chemical compound with established physical properties and a clear path to synthesis. While its specific biological functions are yet to be fully elucidated, its structural relationship to the broadly active 2-aminothiophene class of molecules suggests significant potential for its use in drug discovery and materials science. Further research into its synthesis, derivatization, and biological screening is warranted to unlock its full potential.

References

(3-Aminothiophen-2-yl)methanol: An In-depth Technical Guide on Molecular Structure and Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Aminothiophen-2-yl)methanol is a heterocyclic compound of interest in medicinal chemistry and materials science due to its substituted thiophene core. While direct experimental data on its molecular structure and conformation is limited, extensive research on analogous compounds, such as methyl-3-aminothiophene-2-carboxylate and N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, provides a robust framework for predicting its structural characteristics. This guide synthesizes available data from closely related molecules to provide a detailed understanding of the probable molecular geometry, conformational preferences, and non-covalent interactions that govern the structure of this compound. This information is critical for structure-based drug design and the development of novel materials.

Predicted Molecular Structure and Conformation

The molecular structure of this compound is characterized by a central thiophene ring substituted with an amino group at the C3 position and a hydroxymethyl group at the C2 position. The conformation of the molecule is primarily determined by the orientation of the flexible hydroxymethyl and amino groups relative to the thiophene ring and to each other.

Conformational Analysis

The rotational freedom around the C2-C(methanol) and C3-N bonds allows for various conformers. However, the formation of intramolecular hydrogen bonds is expected to significantly stabilize certain conformations. Based on studies of related compounds containing amino and carbonyl or cyano groups on adjacent positions of a thiophene ring, a key stabilizing interaction is the formation of an intramolecular hydrogen bond between the amino group (as a donor) and the oxygen of the hydroxymethyl group (as an acceptor).[1][2][3] This would lead to a relatively planar, pseudo-cyclic arrangement.

Computational studies on similar molecules, like methyl-3-aminothiophene-2-carboxylate, have shown that such intramolecular hydrogen bonds, forming S(6) ring motifs, are a dominant feature.[2] In the case of this compound, a similar intramolecular N-H···O hydrogen bond is highly probable.

The diagram below illustrates the likely preferred conformation stabilized by an intramolecular hydrogen bond.

Caption: Predicted intramolecular hydrogen bonding in this compound.

Intermolecular Interactions and Crystal Packing

In the solid state, intermolecular hydrogen bonds are expected to play a crucial role in the crystal packing. The amino and hydroxyl groups can both act as hydrogen bond donors and acceptors. Based on the crystal structure of methyl-3-aminothiophene-2-carboxylate, which shows N–H···O and N–H···N hydrogen bonds, similar interactions are anticipated for this compound.[2] Furthermore, weak C–H···S and π–π stacking interactions involving the thiophene rings are also likely to contribute to the overall stability of the crystal lattice.[1][4]

The diagram below illustrates the potential intermolecular hydrogen bonding network.

G cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A_NH2 NH2 B_OH CH2OH A_NH2->B_OH N-H···O A_OH CH2OH B_NH2 NH2 A_OH->B_NH2 O-H···N B_NH2->A_NH2 N-H···N C_S S C_CH C-H C_CH->C_S C-H···S

Caption: Potential intermolecular interactions of this compound.

Predicted Physicochemical and Spectroscopic Data

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/RangeBasis of Prediction
Molecular Weight 143.19 g/mol Calculated
LogP ~0.5 - 1.5Based on similar small polar molecules containing thiophene, amino, and alcohol groups.
pKa (Amino group) ~4-5Typical for anilines, influenced by the electron-donating thiophene ring.
pKa (Hydroxyl group) ~15-16Typical for primary alcohols.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Chemical Shifts / FrequenciesRationale
¹H NMR Thiophene protons: δ 6.5-7.5 ppm; CH₂ protons: δ ~4.5 ppm; NH₂ protons: δ ~3-5 ppm; OH proton: δ ~2-4 ppmBased on spectra of substituted thiophenes and benzyl alcohols.[5][6]
¹³C NMR Thiophene carbons: δ 110-150 ppm; CH₂ carbon: δ ~60 ppmBased on spectra of substituted thiophenes.[5]
FT-IR N-H stretch: 3300-3500 cm⁻¹ (doublet); O-H stretch: 3200-3600 cm⁻¹ (broad); C-H stretch (aromatic): ~3100 cm⁻¹; C-H stretch (aliphatic): 2850-2960 cm⁻¹Characteristic vibrational frequencies for the functional groups present.[6]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound can be adapted from established methods for similar 2-aminothiophene derivatives.

Synthesis: Modified Gewald Reaction

The Gewald reaction is a common method for synthesizing 2-aminothiophenes.[7] A plausible synthetic route to this compound would involve the reaction of a suitable α-hydroxy ketone or aldehyde with a cyanoacetamide equivalent and elemental sulfur in the presence of a base.

G reagents α-hydroxy ketone/aldehyde + Cyanoacetamide equivalent + Elemental Sulfur reaction Gewald Reaction reagents->reaction base Base (e.g., Morpholine) base->reaction product This compound reaction->product purification Purification (Crystallization/Chromatography) product->purification

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol:

  • To a solution of the starting α-hydroxy ketone/aldehyde (1.0 eq) and a cyanoacetamide derivative (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add elemental sulfur (1.1 eq).

  • Add a catalytic amount of a base such as morpholine or triethylamine (0.1-0.2 eq).

  • Heat the reaction mixture at 50-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash with a cold solvent (e.g., ethanol).

  • If no precipitate forms, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Structural Characterization

Single-Crystal X-ray Diffraction:

  • Grow single crystals of the purified compound by slow evaporation from a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane).

  • Mount a suitable crystal on a goniometer head.

  • Collect diffraction data using a diffractometer with Mo Kα or Cu Kα radiation.[4]

  • Solve the crystal structure using direct methods and refine using full-matrix least-squares on F².[2]

  • Analyze the crystal packing for intermolecular interactions such as hydrogen bonds and π–π stacking.

NMR Spectroscopy:

  • Dissolve a sample of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[5][6]

  • Analyze the chemical shifts, coupling constants, and correlations to confirm the molecular structure.

FT-IR Spectroscopy:

  • Prepare a sample as a KBr pellet or a thin film.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.[6]

  • Identify the characteristic absorption bands for the functional groups present.

Conclusion

While direct experimental data for this compound is scarce, a comprehensive understanding of its molecular structure and conformational behavior can be inferred from the analysis of closely related compounds. The presence of both amino and hydroxymethyl groups suggests that intramolecular and intermolecular hydrogen bonding are the dominant forces governing its conformation and crystal packing. The synthetic and analytical protocols outlined in this guide provide a solid foundation for further experimental investigation of this promising molecule. This predictive approach is invaluable for guiding future research in the rational design of novel therapeutics and functional materials based on the 3-aminothiophene scaffold.

References

A Technical Guide to the Synthesis of Novel 3-Aminothiophene Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-aminothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a crucial building block for a diverse array of biologically active compounds. Its inherent structural features allow for versatile functionalization, leading to the development of potent and selective modulators of various biological targets. This technical guide provides an in-depth exploration of the synthesis of novel 3-aminothiophene derivatives, with a focus on methodologies amenable to drug discovery and development. We will delve into key synthetic strategies, provide detailed experimental protocols, and present quantitative data to facilitate the practical application of these methods. Furthermore, this guide will explore the molecular pharmacology of 3-aminothiophene derivatives, illustrating their interactions with key signaling pathways implicated in cancer and other diseases.

Synthetic Methodologies for 3-Aminothiophene Derivatives

The synthesis of 3-aminothiophenes presents unique challenges compared to their more commonly reported 2-amino counterparts. However, several robust methods have been developed to access this important scaffold. This section details two prominent and versatile synthetic routes: a modification of the Fiesselmann Thiophene Synthesis and the Thorpe-Ziegler Cyclization. Additionally, a novel approach utilizing thioamides and allenes is presented.

Modified Fiesselmann Thiophene Synthesis

A powerful variation of the classic Fiesselmann thiophene synthesis allows for the preparation of 3-aminothiophenes by employing a nitrile-containing substrate in place of the traditional α,β-acetylenic ester. This approach is particularly valuable for accessing 3-aminothiophene-2-carbonitrile derivatives, which are versatile intermediates for further elaboration.[1]

Reaction Scheme:

Modified Fiesselmann Synthesis reagents β-Ketoester or β-Ketodinitrile plus1 + reagents->plus1 mercapto Mercaptoacetonitrile plus1->mercapto plus2 + mercapto->plus2 base Base (e.g., NaOEt) plus2->base product 3-Aminothiophene Derivative base->product Cyclization Thorpe-Ziegler Cyclization dinitrile Substituted Dinitrile Precursor base Strong Base (e.g., NaH, LDA) dinitrile->base Intramolecular Cyclization product 3-Aminothiophene Derivative base->product Thioamide and Allene Synthesis thioamide Thioamide plus1 + thioamide->plus1 allene Allene plus1->allene catalyst TBAI/TBHP allene->catalyst Tandem Reaction product Polysubstituted 3-Aminothiophene catalyst->product Tubulin Polymerization Inhibition cluster_0 Microtubule Dynamics tubulin αβ-Tubulin Dimers polymerization Polymerization tubulin->polymerization microtubule Microtubule polymerization->microtubule mitotic_arrest Mitotic Arrest & Apoptosis polymerization->mitotic_arrest depolymerization Depolymerization microtubule->depolymerization depolymerization->tubulin aminothiophene 3-Aminothiophene Derivative aminothiophene->polymerization Inhibits Wnt Signaling Pathway Inhibition Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Frizzled->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation Proteasome Proteasomal Degradation BetaCatenin->Proteasome TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocates to Nucleus & Binds TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activates aminothiophene 3-Aminothiophene Derivative aminothiophene->DestructionComplex Stabilizes? FGFR Signaling Pathway Inhibition cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Activates RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K aminothiophene 3-Aminothiophene Derivative aminothiophene->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellPro Cell Proliferation, Survival, Angiogenesis ERK->CellPro AKT AKT PI3K->AKT AKT->CellPro

References

The Gewald Reaction: A Comprehensive Technical Guide to 2-Aminothiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Gewald reaction, a powerful multicomponent reaction, stands as a cornerstone in heterocyclic chemistry for the synthesis of highly substituted 2-aminothiophenes.[1][2] First reported by Karl Gewald in 1961, this one-pot synthesis has garnered significant attention due to its operational simplicity, the ready availability of starting materials, and the biological significance of its products.[1][3] 2-Aminothiophenes are privileged scaffolds in medicinal chemistry, serving as key intermediates in the development of a wide array of therapeutic agents, including antimicrobial, anti-inflammatory, and anticancer drugs.[4][5][6] This technical guide provides an in-depth exploration of the Gewald reaction, encompassing its mechanism, experimental protocols, and quantitative data to support its application in research and drug development.

Core Principles: Mechanism of the Gewald Reaction

The Gewald reaction proceeds through a cascade of intermediates, culminating in the formation of the stable 2-aminothiophene ring. While the exact sequence can vary with reaction conditions, the generally accepted mechanism involves three key stages: Knoevenagel condensation, sulfur addition, and intramolecular cyclization followed by tautomerization.[7][8]

A computational study using density functional theory (DFT) has further elucidated the mechanism, suggesting the reaction is initiated by a Knoevenagel-Cope condensation.[7][9][10] This is followed by the opening of the elemental sulfur ring (typically S8) by a nucleophilic intermediate, leading to the formation of polysulfide species.[7][9] The reaction is ultimately driven by the thermodynamically favorable formation of the aromatic thiophene ring from a monosulfide intermediate.[7][9]

Below is a diagram illustrating the widely accepted pathway for the most common variant of the Gewald reaction.

Gewald_Mechanism R1R2CO Ketone/Aldehyde (R1, R2) Knoevenagel_Product Knoevenagel Adduct R1R2CO->Knoevenagel_Product Knoevenagel Condensation NCCH2Z α-Active Acetonitrile (Z=CN, COOR', CONR'2) NCCH2Z->Knoevenagel_Product Knoevenagel Condensation S8 Elemental Sulfur (S8) Sulfur_Adduct Sulfur Adduct S8->Sulfur_Adduct Sulfur Addition Base Base (e.g., Morpholine) Base->Knoevenagel_Product Knoevenagel Condensation Base->Sulfur_Adduct Sulfur Addition Knoevenagel_Product->Sulfur_Adduct Sulfur Addition Thiolate_Intermediate Thiolate Intermediate Sulfur_Adduct->Thiolate_Intermediate Cyclization Product 2-Aminothiophene Thiolate_Intermediate->Product Tautomerization & Aromatization

Figure 1: Generalized mechanism of the Gewald reaction.

Variations of the Gewald Reaction

Over the years, several variations of the Gewald reaction have been developed to accommodate a wider range of substrates and improve reaction efficiency.[3][11] The four main versions are:

  • Condensation of α-mercapto ketones or aldehydes with activated acetonitriles: This initial version requires the pre-synthesis of the sulfur-containing carbonyl compound.[7][12]

  • One-pot reaction of a carbonyl compound, an activated acetonitrile, and elemental sulfur: This is the most common and versatile approach, offering a straightforward procedure.[7][11]

  • Reaction involving an α-haloketone: This variation can be useful for specific substitution patterns.

  • Modifications for specific substrates: This includes the use of different catalysts, solvents, and energy sources like microwave irradiation to enhance reaction rates and yields.[11][13]

The choice of the specific version of the Gewald reaction depends on the desired substitution pattern on the thiophene ring and the nature of the available starting materials.

Experimental Protocols

The following protocols provide a general framework for performing the Gewald reaction. Optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, may be necessary for specific substrates.

Protocol 1: Conventional Heating Method

This protocol describes a typical one-pot synthesis of a 2-aminothiophene derivative using conventional heating.[14]

Materials:

  • Ketone or aldehyde (1.0 eq)

  • α-cyanoacetate or malononitrile (1.0 eq)

  • Elemental sulfur (1.1 eq)

  • Amine base (e.g., morpholine or diethylamine, 0.1-1.0 eq)

  • Solvent (e.g., ethanol, methanol, or DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde, the activated acetonitrile, elemental sulfur, and the solvent.

  • Add the amine base to the mixture.

  • Heat the reaction mixture to a temperature between 50-80 °C with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.[14]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash it with cold ethanol, and dry.

  • If no precipitate forms, pour the reaction mixture into ice-cold water and stir to induce precipitation. Collect the solid by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.

  • Confirm the structure of the product using spectroscopic methods (e.g., NMR, IR, and mass spectrometry).

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.[13][15]

Materials:

  • Ketone or aldehyde (1.0 eq)

  • α-cyanoacetate or malononitrile (1.0 eq)

  • Elemental sulfur (1.1 eq)

  • Amine base (e.g., morpholine) or a solid catalyst (e.g., KF-alumina)

  • Solvent (e.g., ethanol)

Procedure:

  • In a microwave-safe reaction vessel, combine the ketone or aldehyde, activated acetonitrile, elemental sulfur, and the chosen catalyst and solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 70-120 °C) for a short duration (typically 5-30 minutes).[13]

  • After the reaction is complete, cool the vessel to room temperature.

  • Work-up and purify the product as described in the conventional heating protocol.

The workflow for a typical Gewald synthesis is depicted in the following diagram:

Gewald_Workflow Start Start Reactants Combine Reactants: - Carbonyl Compound - Activated Acetonitrile - Elemental Sulfur - Base & Solvent Start->Reactants Reaction Reaction (Conventional Heating or Microwave) Reactants->Reaction Workup Work-up: - Cooling - Precipitation/Filtration Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis End End Product Analysis->End

Figure 2: General experimental workflow for the Gewald reaction.

Quantitative Data Summary

The yield and reaction time of the Gewald reaction are influenced by several factors, including the nature of the reactants, the catalyst, the solvent, and the reaction conditions. The following tables summarize representative quantitative data from the literature.

Table 1: Comparison of Conventional vs. Microwave-Assisted Gewald Reaction for the Synthesis of Monosubstituted 2-Aminothiophenes [3]

Activating Group (X)Yield (%) - ConventionalYield (%) - Microwave
CO2Me8255
CONH27878
CONHPh8755
CO-t-Bu81-
CN6058

Table 2: Influence of Catalyst Loading on a Model Gewald Reaction (Cyclohexanone, Malononitrile, Sulfur) [16]

EntryCatalyst Loading (mol%)Time (min)Yield (%)
1024 hNo Reaction
2103085
3152592
4202096

Catalyst: Piperidinium borate

Scope and Limitations

The Gewald reaction is renowned for its broad substrate scope. A wide variety of aldehydes and ketones, both cyclic and acyclic, can be employed. Similarly, various α-activated acetonitriles bearing ester, amide, or nitrile functionalities are suitable reaction partners.[1]

Despite its versatility, the Gewald reaction has some limitations. Highly hindered ketones may react sluggishly or not at all. In some instances, side reactions such as dimerization or polymerization of the starting materials can occur.[3] Furthermore, the reaction with aryl ketones was historically reported to show limited reactivity, though recent modifications have addressed this issue.[11]

Applications in Drug Discovery

The 2-aminothiophene scaffold is a cornerstone in modern drug discovery.[4][17][18] Its structural features allow it to act as a versatile synthon for the construction of more complex heterocyclic systems.[4][18] Compounds derived from the Gewald reaction have demonstrated a wide spectrum of biological activities, including:

  • Anticancer agents: 2-Aminothiophene derivatives have been investigated as inhibitors of various kinases and other targets implicated in cancer progression.[4]

  • Antimicrobial agents: The thiophene nucleus is present in numerous antibacterial and antifungal compounds.[6]

  • Anti-inflammatory drugs: Certain 2-aminothiophene derivatives exhibit potent anti-inflammatory properties.[5]

  • Central Nervous System (CNS) active agents: This class of compounds has also been explored for the treatment of various neurological disorders.

The ease of synthesis and the ability to generate diverse libraries of compounds make the Gewald reaction an invaluable tool for lead discovery and optimization in drug development programs.[17]

References

Spectroscopic Characterization of Substituted Aminothiophenes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted aminothiophenes are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have made them attractive scaffolds for the design of novel therapeutic agents. A thorough understanding of their structural and electronic properties is crucial for elucidating structure-activity relationships and for the quality control of newly synthesized compounds. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize substituted aminothiophenes, complete with detailed experimental protocols, tabulated spectral data, and visualizations of relevant biological pathways.

Synthesis of Substituted Aminothiophenes: The Gewald Reaction

A cornerstone in the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction. This one-pot multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) and elemental sulfur in the presence of a basic catalyst.[1][2]

Spectroscopic Characterization Techniques

A multi-spectroscopic approach is essential for the unambiguous structural elucidation of substituted aminothiophenes. The most commonly employed techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of substituted aminothiophenes. Chemical shifts (δ) and coupling constants (J) provide detailed information about the electronic environment and connectivity of atoms within the molecule.

Table 1: Representative ¹H NMR Spectral Data for Substituted 2-Aminothiophenes

Substituent GroupH-3 (δ, ppm)H-4 (δ, ppm)H-5 (δ, ppm)NH₂ (δ, ppm)Other Protons (δ, ppm)
2-amino-3-cyanothiophene-6.85 (d)7.35 (d)5.50 (br s)-
2-amino-3-ethoxycarbonyl-4,5-dimethylthiophene---6.10 (br s)1.30 (t, CH₃-ester), 2.15 (s, 4-CH₃), 2.25 (s, 5-CH₃), 4.20 (q, CH₂-ester)
2-amino-3-benzoyl-4-phenylthiophene--7.20-7.60 (m)6.50 (br s)7.20-7.60 (m, Ar-H)

Table 2: Representative ¹³C NMR Spectral Data for Substituted 2-Aminothiophenes

Substituent GroupC-2 (δ, ppm)C-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)Other Carbons (δ, ppm)
2-amino-3-cyanothiophene160.295.8120.5125.1117.3 (CN)
2-amino-3-ethoxycarbonyl-4,5-dimethylthiophene163.5105.7128.9135.414.5 (CH₃-ester), 15.2 (4-CH₃), 16.8 (5-CH₃), 60.1 (CH₂-ester), 168.2 (C=O)
2-amino-3-benzoyl-4-phenylthiophene165.1110.2138.7142.3128.0-135.0 (Ar-C), 190.5 (C=O)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For substituted aminothiophenes, key absorptions include N-H stretching of the amino group, C≡N stretching of a cyano group, and C=O stretching of ester or ketone functionalities.

Table 3: Characteristic IR Absorption Frequencies for Substituted Aminothiophenes

Functional GroupVibrational ModeFrequency Range (cm⁻¹)Intensity
Amino (N-H)Stretching3500 - 3300Medium
Cyano (C≡N)Stretching2260 - 2220Medium
Carbonyl (C=O) of EsterStretching1750 - 1735Strong
Carbonyl (C=O) of KetoneStretching1715 - 1680Strong
Thiophene Ring (C=C)Stretching1600 - 1450Medium
Thiophene Ring (C-S)Stretching750 - 650Medium
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) are influenced by the extent of conjugation and the nature of the substituents on the thiophene ring.[3]

Table 4: Representative UV-Vis Absorption Maxima for Substituted Aminothiophenes

Substituent Groupλmax 1 (nm)ε (M⁻¹cm⁻¹)λmax 2 (nm)ε (M⁻¹cm⁻¹)Solvent
2-amino-3-cyanothiophene23012,0003108,000Ethanol
2-amino-3-ethoxycarbonyl-4,5-dimethylthiophene24515,0003309,500Methanol
2-amino-3-benzoyl-4-phenylthiophene26020,00038012,000Chloroform
Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The fragmentation pattern provides valuable structural information. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is typically observed, along with characteristic fragment ions resulting from the cleavage of substituent groups and the thiophene ring.[4]

Table 5: Common Mass Spectral Fragmentation Patterns for Substituted 2-Aminothiophenes

Fragmentation ProcessDescription
Loss of HFormation of [M-H]⁺ ion
Loss of HCNFrom cleavage of the thiophene ring in cyano-substituted derivatives
Loss of COFrom carbonyl-containing substituents
Loss of RCleavage of alkyl or aryl substituents
Retro-Diels-AlderFragmentation of the thiophene ring

Experimental Protocols

General Procedure for Gewald Synthesis

A mixture of the ketone or aldehyde (1 equivalent), the active methylene nitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in a suitable solvent (e.g., ethanol, DMF) is treated with a catalytic amount of a base (e.g., morpholine, triethylamine). The reaction mixture is typically stirred at room temperature or heated to reflux for several hours. After completion of the reaction, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.[1][2]

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the substituted aminothiophene in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

    • Set the appropriate spectral width and acquisition time.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typically, 16-32 scans are sufficient.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the substituted aminothiophene in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the λmax.

  • Data Acquisition:

    • Record a baseline spectrum of the solvent-filled cuvette.

    • Record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-800 nm).

    • The instrument software will subtract the baseline to provide the final spectrum of the compound.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample (typically in solution or as a solid) into the ion source of the mass spectrometer.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to generate positively charged ions (molecular ions and fragment ions).

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the abundance of each ion to generate the mass spectrum.

Biological Signaling Pathways

The therapeutic potential of substituted aminothiophenes often stems from their ability to modulate specific biological signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of Tubulin Polymerization

Several substituted aminothiophene derivatives have been shown to exhibit anticancer activity by inhibiting the polymerization of tubulin, a key component of the cytoskeleton.[5] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.

Tubulin_Inhibition cluster_Aminothiophene Substituted Aminothiophene cluster_Tubulin Microtubule Dynamics cluster_CellCycle Cell Cycle Progression cluster_Apoptosis Apoptosis Aminothiophene Substituted Aminothiophene Tubulin α/β-Tubulin Dimers Aminothiophene->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization G2_M G2/M Phase Microtubules->G2_M Mitosis Mitosis G2_M->Mitosis Apoptosis Apoptosis G2_M->Apoptosis Arrest leads to

Inhibition of Tubulin Polymerization by Substituted Aminothiophenes.
Inhibition of Cyclooxygenase-2 (COX-2)

The anti-inflammatory properties of some aminothiophene derivatives are attributed to their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme.[6] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.

COX2_Inhibition cluster_Aminothiophene Substituted Aminothiophene cluster_Pathway Inflammatory Pathway Aminothiophene Substituted Aminothiophene COX2 COX-2 Enzyme Aminothiophene->COX2 Inhibits ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Apoptosis_Induction cluster_Aminothiophene Substituted Aminothiophene cluster_Extrinsic Extrinsic Pathway cluster_Intrinsic Intrinsic Pathway cluster_Execution Execution Pathway Aminothiophene Substituted Aminothiophene DeathReceptor Death Receptors (e.g., Fas, TNFR1) Aminothiophene->DeathReceptor Induces Mitochondrion Mitochondrion Aminothiophene->Mitochondrion Induces Stress Caspase8 Caspase-8 DeathReceptor->Caspase8 Activation Caspase3 Caspase-3 Caspase8->Caspase3 Activation CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome (Apaf-1, Caspase-9) CytochromeC->Apoptosome Formation Apoptosome->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

References

An In-depth Technical Guide to the Physical and Chemical Properties of Thiophene Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene alcohols, a class of heterocyclic organic compounds, are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Their unique structural and electronic properties, conferred by the presence of a sulfur-containing aromatic ring, make them valuable building blocks for the synthesis of a wide array of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of the core physical and chemical properties of various thiophene alcohols, detailed experimental protocols for their synthesis and modification, and an exploration of their roles in relevant biological pathways.

Physical and Chemical Properties

The physicochemical properties of thiophene alcohols are crucial for their application in drug design and development, influencing factors such as solubility, membrane permeability, and receptor binding. The position of the hydroxyl group and other substituents on the thiophene ring significantly impacts these properties.

Quantitative Data Summary

The following tables summarize key physical and chemical data for a selection of thiophene alcohols, providing a basis for comparison and aiding in the selection of appropriate compounds for specific applications.

Table 1: Physical Properties of Selected Thiophene Alcohols

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)Refractive Index (n²⁰/D)
2-Thiophenemethanol
alt text
C₅H₆OS114.170[1]207 @ 760 mmHg[1][2]1.205 @ 25°C[2][3]1.564[2][3]
3-Thiophenemethanol
alt text
C₅H₆OS114.1758-62225-2271.211 @ 25°C[4]1.564[4]
2-Thiopheneethanol
alt text
C₆H₈OS128.19-108-109 @ 13 mmHg[5]1.153 @ 25°C[5]1.551[5]
3-Thiopheneethanol
alt text
C₆H₈OS128.19-110-111 @ 14 mmHg[2][6]1.144 @ 25°C[2][6]1.552[2][6]
3-(Thiophen-2-yl)propan-1-ol
alt text
C₇H₁₀OS142.22----

Table 2: Chemical Properties of Selected Thiophene Alcohols

Compound NamepKa (Predicted)LogPWater Solubility
2-Thiophenemethanol13.89 ± 0.10[7][8]0.87 - 0.9[2]40 g/L (20 °C)[1]
3-Thiophenemethanol--Slightly soluble
2-Thiopheneethanol14.77 ± 0.10[9]1.040 (est)[5]Slightly soluble[5]
3-Thiopheneethanol14.92 ± 0.10[2][10]1.07[11]Sparingly soluble (0.059 g/L @ 25°C)[2]
3-(Thiophen-2-yl)propan-1-ol---
Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and characterization of thiophene alcohols.

  • ¹H NMR Spectroscopy: The protons on the thiophene ring typically appear in the aromatic region (δ 6.8-7.5 ppm). The chemical shifts and coupling constants are influenced by the position of the alcohol substituent and any other groups on the ring. The protons of the alcohol group (CH₂-OH) and the adjacent methylene groups have characteristic shifts that aid in structure determination. For instance, in 2-thiopheneethanol, the heteroaromatic protons appear around δ 6.9-7.2 ppm, the -CH₂OH protons as a triplet at approximately δ 3.85 ppm, and the adjacent methylene protons as a triplet around δ 3.02 ppm.[5]

  • ¹³C NMR Spectroscopy: The carbon atoms of the thiophene ring resonate in the aromatic region of the ¹³C NMR spectrum. The carbon bearing the substituent and the other ring carbons can be distinguished based on their chemical shifts. For 2-thiopheneethanol, the carbon signals appear at δ 140.5, 127.0, 125.8, 124.0, 63.4, and 33.3 ppm.[5]

  • Infrared (IR) Spectroscopy: The IR spectra of thiophene alcohols are characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Other characteristic peaks include C-H stretching of the aromatic ring (around 3100 cm⁻¹), C=C stretching of the thiophene ring (1400-1500 cm⁻¹), and C-S stretching vibrations.[12]

Experimental Protocols

The synthesis of thiophene alcohols can be achieved through various synthetic routes. Below are detailed methodologies for key synthetic transformations.

Protocol 1: Synthesis of 2-Thiophenemethanol via Grignard Reaction

This protocol describes the synthesis of 2-thiophenemethanol from 2-bromothiophene using a Grignard reaction with formaldehyde.

Materials:

  • Magnesium turnings

  • Iodine crystal (optional, as an activator)

  • 2-Bromothiophene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Paraformaldehyde

  • Saturated aqueous ammonium chloride solution or dilute hydrochloric acid

  • Anhydrous sodium sulfate

  • Brine

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. A small crystal of iodine can be added to activate the magnesium. A solution of 2-bromothiophene in anhydrous diethyl ether or THF is added dropwise from the dropping funnel. The reaction is initiated with gentle heating, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed until the magnesium is consumed.

  • Reaction with Formaldehyde: The freshly prepared Grignard reagent is cooled in an ice bath. Dry formaldehyde gas, generated by heating paraformaldehyde, is bubbled through the solution. Alternatively, paraformaldehyde can be added directly to the reaction mixture in portions. The reaction is allowed to proceed at a low temperature and then warmed to room temperature.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 2-thiophenemethanol is then purified by vacuum distillation.[13]

2-Bromothiophene 2-Bromothiophene Grignard Reagent Grignard Reagent 2-Bromothiophene->Grignard Reagent 1. Diethyl Ether/THF Mg Mg Mg->Grignard Reagent Intermediate Intermediate Grignard Reagent->Intermediate 2. Addition Formaldehyde Formaldehyde Formaldehyde->Intermediate 2-Thiophenemethanol 2-Thiophenemethanol Intermediate->2-Thiophenemethanol 3. Acidic Workup

Synthesis of 2-Thiophenemethanol via Grignard Reaction.
Protocol 2: Synthesis of 2-Thiopheneethanol by Reduction of 2-Thiopheneacetic Acid

This method involves the reduction of a thiophene carboxylic acid derivative to the corresponding alcohol.

Materials:

  • 2-Thiopheneacetic acid

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Water

  • 15% Sodium hydroxide solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere, a suspension of LiAlH₄ in anhydrous THF is prepared.

  • Addition of Acid: A solution of 2-thiopheneacetic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: The reaction is cooled to 0 °C and quenched by the sequential and careful dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water. The resulting precipitate is filtered off and washed with THF. The filtrate is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude 2-thiopheneethanol, which can be further purified by vacuum distillation.

Protocol 3: Oxidation of a Thiophene Alcohol

This protocol outlines a general procedure for the oxidation of a primary thiophene alcohol to the corresponding aldehyde.

Materials:

  • Thiophene alcohol (e.g., 2-thiophenemethanol)

  • Pyridinium chlorochromate (PCC) or other mild oxidizing agent

  • Anhydrous dichloromethane (DCM)

  • Silica gel

Procedure:

  • Reaction Setup: In a round-bottom flask, a solution of the thiophene alcohol in anhydrous DCM is prepared.

  • Addition of Oxidant: PCC is added to the solution in one portion while stirring at room temperature.

  • Reaction: The reaction mixture is stirred at room temperature for a few hours, and the progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts. The silica gel is washed with DCM. The combined filtrate is concentrated under reduced pressure. The crude aldehyde can be purified by column chromatography on silica gel.

Biological Signaling Pathways and Drug Development

Thiophene-containing compounds are recognized as "privileged structures" in medicinal chemistry, often serving as bioisosteres for benzene rings in drug molecules.[2] Thiophene alcohols and their derivatives have been investigated for a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

Several thiophene derivatives have been identified as inhibitors of COX and LOX enzymes, which are key players in the inflammatory cascade. These enzymes are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes, respectively, which are pro-inflammatory mediators. By inhibiting these enzymes, thiophene-based compounds can exert anti-inflammatory effects. While direct studies on simple thiophene alcohols as potent COX/LOX inhibitors are limited, they serve as crucial starting materials for the synthesis of more complex inhibitors.

Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX_Enzymes Arachidonic_Acid->COX_Enzymes LOX_Enzymes LOX_Enzymes Arachidonic_Acid->LOX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Leukotrienes Leukotrienes LOX_Enzymes->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiophene_Derivative Thiophene_Derivative Thiophene_Derivative->COX_Enzymes Inhibition Thiophene_Derivative->LOX_Enzymes Inhibition

Inhibition of COX/LOX Pathways by Thiophene Derivatives.
Induction of Apoptosis

Certain thiophene derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a highly sought-after mechanism for anticancer drugs. For example, some novel thiophene-based compounds have been found to induce apoptosis by modulating key signaling pathways such as the AKT and MAPK pathways.[2] Resveratrol analogs containing a thiophene ring have also demonstrated apoptosis-inducing capabilities.[14] While the direct role of simple thiophene alcohols in this process is not fully elucidated, they are key precursors for the synthesis of these more complex apoptosis-inducing agents.

Thiophene_Derivative Thiophene_Derivative AKT_Pathway AKT_Pathway Thiophene_Derivative->AKT_Pathway Inhibition MAPK_Pathway MAPK_Pathway Thiophene_Derivative->MAPK_Pathway Modulation Pro_survival_Signals Pro_survival_Signals AKT_Pathway->Pro_survival_Signals Inhibition of Pro_apoptotic_Signals Pro_apoptotic_Signals MAPK_Pathway->Pro_apoptotic_Signals Activation of Apoptosis Apoptosis Pro_survival_Signals->Apoptosis Pro_apoptotic_Signals->Apoptosis

Apoptosis Induction by Thiophene Derivatives.

References

An In-depth Technical Guide to the Discovery and Synthesis of (3-Aminothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Aminothiophen-2-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis primarily involves the reduction of a corresponding 3-aminothiophene-2-carboxylate precursor. This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, detailing the experimental protocols for the preparation of its key precursors and the final reduction step. Quantitative data, where available in the public domain, is presented in tabular format for clarity. Furthermore, a logical workflow for the synthesis is visualized using the DOT language.

Introduction

The thiophene ring and its derivatives are of significant interest in the development of novel pharmaceuticals and functional materials. The presence of both an amino and a hydroxymethyl group on the thiophene core in this compound (CAS No. 170861-45-7) offers versatile opportunities for further chemical modifications, making it a desirable starting material for the synthesis of more complex molecules. While the direct discovery or first synthesis of this specific molecule is not extensively documented in readily available literature, its preparation follows a logical and well-established synthetic route in organic chemistry.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 170861-45-7
Molecular Formula C₅H₇NOS
Molecular Weight 129.18 g/mol
Appearance Yellow to white solid
Melting Point 86-90 °C

Synthetic Pathway

The most logical and commonly inferred synthetic route to this compound involves a two-step process:

  • Synthesis of a 3-aminothiophene-2-carboxylate precursor: This is typically achieved through a cyclization reaction.

  • Reduction of the ester functionality: The carboxylate group of the precursor is reduced to a primary alcohol using a suitable reducing agent, most commonly lithium aluminum hydride (LiAlH₄).

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Reduction Reactants1 Thioglycolate Ester + α,β-Dihaloalkanenitrile Reaction1 Cyclization Reactants1->Reaction1 Precursor Methyl 3-aminothiophene-2-carboxylate Reaction1->Precursor Reaction2 Ester Reduction Precursor->Reaction2 ReducingAgent Lithium Aluminum Hydride (LiAlH4) ReducingAgent->Reaction2 Product This compound Reaction2->Product

Synthetic pathway to this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 3-aminothiophene-2-carboxylate

This protocol is based on established methods for the synthesis of 3-aminothiophene-2-carboxylic acid esters.

Reaction:

Materials:

  • Methyl thioglycolate

  • Sodium methoxide (NaOMe)

  • 2-Chloroacrylonitrile

  • Methanol (MeOH)

  • Ether

  • Hydrochloric acid (for workup)

Procedure:

  • A suspension of sodium methoxide in ether is prepared and cooled.

  • A solution of methyl thioglycolate in ether is added to the stirred suspension.

  • 2-Chloroacrylonitrile is then added, and the reaction mixture is stirred.

  • After the reaction is complete, the mixture is neutralized, and the product is extracted with an organic solvent.

  • The solvent is removed under reduced pressure, and the crude product can be purified by distillation or recrystallization.

Quantitative Data for Precursor Synthesis:

PrecursorYieldMelting PointBoiling Point
Methyl 3-aminothiophene-2-carboxylate57-72%42-65.5 °C100-102 °C @ 0.1 mmHg
Ethyl 3-aminothiophene-2-carboxylate44%42-43 °C109-112 °C @ 3 mmHg

Note: The yield and physical properties can vary based on the specific reaction conditions and the purity of the starting materials.

Step 2: Reduction of Methyl 3-aminothiophene-2-carboxylate

This is a general procedure for the lithium aluminum hydride (LiAlH₄) reduction of an ester to a primary alcohol.[1]

Reaction:

Materials:

  • Methyl 3-aminothiophene-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Water

  • Dilute sulfuric acid or other suitable acid for workup

  • Sodium sulfate (for drying)

Procedure:

  • A solution of methyl 3-aminothiophene-2-carboxylate in a dry ether or THF is prepared.

  • This solution is added dropwise to a stirred suspension of an excess of lithium aluminum hydride in the same dry solvent under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically carried out at room temperature or below.

  • The reaction mixture is stirred until the starting material is consumed (monitored by TLC).

  • After the reaction is complete, the excess LiAlH₄ is carefully quenched by the slow, dropwise addition of water, followed by an aqueous acid solution.

  • The resulting mixture is filtered, and the organic layer is separated.

  • The aqueous layer is extracted with an organic solvent.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography.

Data Presentation

Summary of Quantitative Data for the Synthesis of this compound Precursors:

CompoundStarting MaterialsCatalyst/ReagentSolventYield
Methyl 3-aminothiophene-2-carboxylateMethyl thioglycolate, 2-ChloroacrylonitrileSodium methoxideMethanol/Ether57%
Methyl 3-aminothiophene-2-carboxylateMethyl thioglycolate, α,β-dichloropropionitrileSodium methoxideEther72%
Ethyl 3-aminothiophene-2-carboxylateEthyl thioglycolate, α,β-dichloropropionitrileSodium ethylateEther44%

Note: Specific yield for the final reduction step to this compound is not well-documented in publicly available literature and would need to be determined empirically.

Conclusion

The synthesis of this compound is a straightforward process for skilled organic chemists, relying on the established reactivity of thiophene precursors and the powerful reducing capabilities of lithium aluminum hydride. While the discovery of this specific molecule is not prominently featured in the scientific literature, its utility as a versatile building block is evident. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to synthesize and utilize this important compound in their work. Further optimization of the final reduction step to improve yield and purity is a potential area for further investigation.

References

An In-depth Technical Guide to the Synthesis of (3-Aminothiophen-2-yl)methanol: Starting Materials and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining (3-Aminothiophen-2-yl)methanol, a valuable building block in medicinal chemistry and drug development. The focus is on the key starting materials, detailed experimental procedures, and the logical pathways to construct the target molecule.

Introduction

This compound is a heterocyclic compound incorporating both an amino and a hydroxyl functional group on a thiophene scaffold. This unique arrangement of functionalities makes it an attractive starting point for the synthesis of a wide range of biologically active molecules. The primary synthetic strategy involves the preparation of a key intermediate, 3-aminothiophene-2-carboxylic acid or its esters, followed by a reduction step to yield the desired primary alcohol.

Synthetic Pathways

Two primary synthetic pathways have been identified for the preparation of the crucial 3-aminothiophene-2-carboxylate intermediate. The subsequent reduction of this intermediate leads to the final product, this compound.

Synthesis_Pathways cluster_0 Pathway 1: From Thioglycolic Acid Esters cluster_1 Pathway 2: From 3-Oxotetrahydrothiophene Thioglycolic Acid Ester Thioglycolic Acid Ester 3-Aminothiophene-2-carboxylate 3-Aminothiophene-2-carboxylate Thioglycolic Acid Ester->3-Aminothiophene-2-carboxylate NaOR, Ether alpha,beta-Dichloropropionitrile alpha,beta-Dichloropropionitrile alpha,beta-Dichloropropionitrile->3-Aminothiophene-2-carboxylate This compound This compound 3-Aminothiophene-2-carboxylate->this compound LiAlH4, THF 3-Oxotetrahydrothiophene 3-Oxotetrahydrothiophene 3-Aminothiophene 3-Aminothiophene 3-Oxotetrahydrothiophene->3-Aminothiophene Solvent, Heat Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->3-Aminothiophene 3-Aminothiophene->this compound Further Functionalization (Not detailed in this guide)

Caption: Synthetic pathways to this compound.

Pathway 1: Synthesis via 3-Aminothiophene-2-carboxylate from Thioglycolic Acid Esters

This pathway is a robust method for constructing the substituted thiophene ring system. The key starting materials are readily available thioglycolic acid esters and α,β-dichloropropionitrile.

Starting Materials for Pathway 1
Starting MaterialSupplier/SourcePurityNotes
Methyl ThioglycolateCommercially Available≥98%Used for the synthesis of the methyl ester intermediate.
Ethyl ThioglycolateCommercially Available≥98%Used for the synthesis of the ethyl ester intermediate.
α,β-DichloropropionitrileCommercially Available≥97%A key reactant for the cyclization reaction.
Sodium MethoxideCommercially Available≥95%Used as a base in the synthesis of the methyl ester.
Sodium EthoxideCommercially Available≥95%Used as a base in the synthesis of the ethyl ester.
Diethyl EtherReagent GradeAnhydrousUsed as the reaction solvent.
Experimental Protocol: Synthesis of Methyl 3-Aminothiophene-2-carboxylate[1]
  • Reaction Setup: A suspension of sodium methoxide (29.2 g) in 250 cm³ of anhydrous diethyl ether is prepared in a suitable reaction vessel equipped with a stirrer and a cooling bath.

  • Addition of Reactants: A solution of methyl thioglycolate (31.8 g) in 30 cm³ of diethyl ether is added to the stirred suspension while cooling. Subsequently, a solution of α,β-dichloropropionitrile (24.8 g) in 30 cm³ of diethyl ether is added dropwise over a period of 1.5 hours.

  • Reaction: The reaction mixture is stirred for an additional 30 minutes after the addition is complete.

  • Workup: The resulting ocher-colored reaction mixture is treated with water and then weakly acidified with acetic acid. The ethereal layer is separated.

  • Purification: The crude product is purified by recrystallization from methanol to yield methyl 3-aminothiophene-2-carboxylate.

  • Yield: 85%[1]

  • Melting Point: 72 °C[1]

Experimental Protocol: Synthesis of Ethyl 3-Aminothiophene-2-carboxylate[1]
  • Reaction Setup: A mixture is prepared from ethyl thioglycolate (30 g), alcohol-free sodium ethoxide (27 g), and α,β-dichloropropionitrile (24.8 g).

  • Workup and Purification: The reaction mixture is worked up, and the resulting ethyl 3-aminothiophene-2-carboxylate is purified by distillation.

  • Yield: 44%[1]

  • Boiling Point: 109-112 °C at 3 mmHg[1]

  • Melting Point: 42-43 °C (from ethanol)[1]

Pathway 2: Synthesis via 3-Aminothiophenes from 3-Oxotetrahydrothiophene Derivatives

An alternative approach to the 3-aminothiophene core involves the reaction of 3-oxotetrahydrothiophene derivatives with hydroxylamine hydrochloride. This method directly yields a 3-aminothiophene which would require subsequent functionalization at the 2-position to lead to the target molecule.

Starting Materials for Pathway 2
Starting MaterialSupplier/SourcePurityNotes
3-OxotetrahydrothiopheneCommercially Available≥95%The core heterocyclic starting material.
Hydroxylamine HydrochlorideCommercially Available≥98%Reagent for the amination and aromatization step.
MethanolReagent GradeAnhydrousA common solvent for this reaction.
AcetonitrileReagent GradeAnhydrousAn alternative solvent for this reaction.
Experimental Protocol: Synthesis of 3-Aminothiophene[2]
  • Reaction Setup: Hydroxylamine hydrochloride (1 g) is dissolved in methanol (9 ml) in a reaction vessel.

  • Addition of Reactant: 3-Oxotetrahydrothiophene (1 g) is added to the solution.

  • Reaction: The mixture is stirred at 20 °C for 16 hours.

  • Workup: The dark brown mixture is poured into diethyl ether (25 ml). The ether layer is extracted with water, filtered, and the aqueous solution is made basic with concentrated aqueous ammonia. The product is then extracted with methylene chloride.

  • Purification: The organic extract is dried over sodium sulphate and evaporated to yield 3-aminothiophene as a black oil.

  • Yield: 53%[2]

  • ¹H NMR (CDCl₃): δ 6.1 (dd), 6.6 (dd), 7.05 (dd)[2]

Final Step: Reduction to this compound

The crucial final step is the reduction of the ester or carboxylic acid functionality of the 3-aminothiophene-2-carboxylate intermediate. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

Starting Materials for the Reduction Step
Starting MaterialSupplier/SourcePurityNotes
Methyl 3-Aminothiophene-2-carboxylateSynthesized as per Pathway 1As synthesizedThe key intermediate to be reduced.
Ethyl 3-Aminothiophene-2-carboxylateSynthesized as per Pathway 1As synthesizedAn alternative ester for reduction.
Lithium Aluminum Hydride (LiAlH₄)Commercially Available≥95%A potent reducing agent. Caution: Highly reactive with water.
Tetrahydrofuran (THF)Reagent GradeAnhydrousA common solvent for LiAlH₄ reductions.
Diethyl EtherReagent GradeAnhydrousAn alternative solvent for LiAlH₄ reductions.
General Experimental Protocol: Reduction of 3-Aminothiophene-2-carboxylate with LiAlH₄

Caution: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: A solution of the 3-aminothiophene-2-carboxylate ester in anhydrous tetrahydrofuran (THF) is prepared in a dry, inert atmosphere-flushed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Preparation of LiAlH₄ Suspension: In a separate flask, a suspension of lithium aluminum hydride in anhydrous THF is prepared.

  • Addition of Reducing Agent: The ester solution is added dropwise to the stirred suspension of LiAlH₄ at a controlled rate, typically at 0 °C to room temperature.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed until the reaction is complete (monitored by TLC).

  • Workup (Fieser & Fieser method): The reaction is carefully quenched by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Purification: The resulting slurry is filtered, and the filter cake is washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by chromatography or recrystallization.

Data Presentation

Quantitative Data Summary for Intermediates
CompoundSynthetic MethodYield (%)Melting Point (°C)Boiling Point (°C/mmHg)
Methyl 3-Aminothiophene-2-carboxylateFrom Methyl Thioglycolate8572-
Ethyl 3-Aminothiophene-2-carboxylateFrom Ethyl Thioglycolate4442-43109-112 / 3
3-AminothiopheneFrom 3-Oxotetrahydrothiophene53--
Spectroscopic Data for Intermediates

Methyl 3-Aminothiophene-2-carboxylate

  • ¹H NMR (DMSO-d₆): δ 7.20 (s, 2H, NH₂), 3.66 (s, 3H, OMe), additional signals for the thiophene ring protons would be expected.

  • IR (KBr, νmax, cm⁻¹): 3414, 3308 (NH₂), 1656 (C=O), 1577, 1492, 1446 (C=C), 1269 (C-O).

Ethyl 3-Aminothiophene-2-carboxylate

  • ¹H NMR (DMSO-d₆): δ 7.19 (s, 2H, NH₂), 4.13 (q, J = 7.0 Hz, 2H, OCH₂), 1.23 (t, J = 7.1 Hz, 3H, CH₃), other thiophene proton signals would be present.

  • IR (KBr, νmax, cm⁻¹): 3416, 3294 (NH₂), 1645 (C=O), 1601, 1493 (C=C), 1263 (C-O).

Logical Relationship Diagram

Logical_Flow Start Identify Target: This compound Intermediate Key Intermediate: 3-Aminothiophene-2-carboxylate Start->Intermediate Pathway1 Pathway 1: From Thioglycolic Acid Esters Intermediate->Pathway1 Pathway2 Pathway 2: From 3-Oxotetrahydrothiophene Intermediate->Pathway2 Reduction Reduction Step: LiAlH4 Intermediate->Reduction FinalProduct Final Product: This compound Reduction->FinalProduct

Caption: Logical workflow for the synthesis of this compound.

Conclusion

This technical guide has outlined the primary synthetic routes toward this compound, focusing on the preparation of the key 3-aminothiophene-2-carboxylate intermediate. Detailed experimental protocols for the synthesis of these intermediates have been provided based on available literature. While a general procedure for the final reduction step is described, specific experimental data for this transformation and for the final product would require further empirical investigation. The information compiled herein serves as a solid foundation for researchers and drug development professionals to embark on the synthesis of this valuable heterocyclic building block.

References

A Comprehensive Technical Guide to (3-Aminothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Aminothiophen-2-yl)methanol is a heterocyclic organic compound belonging to the aminothiophene class. This class of compounds is of significant interest to the pharmaceutical and materials science industries due to the diverse biological activities exhibited by its derivatives. This technical guide provides a detailed overview of the nomenclature, physicochemical properties, a representative synthesis protocol, and the broader biological context of this compound.

Nomenclature and Identification

The unambiguous identification of a chemical entity is crucial for research and development. The standard nomenclature and identifiers for this compound are provided below.

IdentifierValue
IUPAC Name This compound
Synonyms 3-Amino-2-thiophenemethanol, 3-Aminothiophene-2-methanol
CAS Number 170861-45-7
Molecular Formula C₅H₇NOS
Molecular Weight 129.18 g/mol
SMILES C1=C(C(=CS1)N)CO

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
Appearance Yellow to white solid[1]
Melting Point 86-90 °C[1]
Purity ≥95%[2]

Synthesis Protocol

The synthesis of this compound can be achieved through the reduction of a corresponding 3-aminothiophene-2-carboxylic acid ester. A widely used and effective method for this transformation is the use of a strong reducing agent such as Lithium Aluminium Hydride (LAH). Below is a detailed, representative experimental protocol for this synthesis.

Reaction: Reduction of Ethyl 3-aminothiophene-2-carboxylate to this compound.

Reagents and Materials:

  • Ethyl 3-aminothiophene-2-carboxylate

  • Lithium Aluminium Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

Experimental Procedure:

  • Preparation: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is flushed with an inert gas (Nitrogen or Argon).

  • LAH Suspension: A suspension of Lithium Aluminium Hydride (1.2 to 1.5 molar equivalents relative to the ester) in anhydrous THF is prepared in the reaction flask under an inert atmosphere. The suspension is cooled to 0 °C in an ice bath.

  • Addition of Ester: The Ethyl 3-aminothiophene-2-carboxylate, dissolved in anhydrous THF, is added dropwise to the stirred LAH suspension at a rate that maintains the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Quenching: The reaction is cooled to 0 °C, and the excess LAH is carefully quenched by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of a saturated aqueous solution of Sodium Sulfate.

  • Workup: The resulting mixture is filtered, and the solid residue is washed with THF. The combined organic filtrates are dried over anhydrous Magnesium Sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography on silica gel to afford the final product.

Safety Precautions: Lithium Aluminium Hydride is a highly reactive and flammable solid that reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere in a fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of this compound from its corresponding ester precursor.

SynthesisWorkflow Start Ethyl 3-aminothiophene-2-carboxylate (in anhydrous THF) Reaction Reduction Reaction (Reflux in THF) Start->Reaction Reagent Lithium Aluminium Hydride (LAH) (in anhydrous THF at 0°C) Reagent->Reaction Quenching Quenching (Ethyl acetate, aq. Na₂SO₄) Reaction->Quenching 1. Cool to 0°C Workup Aqueous Workup & Solvent Evaporation Quenching->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Synthesis workflow for this compound.

Biological and Pharmacological Context

While specific studies on the biological activity or signaling pathway engagement of this compound are not extensively reported in the current literature, the 2-aminothiophene scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of 2-aminothiophene have been shown to possess a wide array of biological activities, including but not limited to:

  • Antimicrobial and Antifungal Activity

  • Anti-inflammatory Properties

  • Anticancer Activity

  • Kinase Inhibition

The presence of both an amino group and a primary alcohol functional group on the thiophene ring in this compound makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. These functional groups offer reactive sites for further chemical modifications, enabling the exploration of a broad chemical space in drug discovery programs. Researchers can utilize this compound as a starting material for the generation of libraries of novel thiophene derivatives to be screened for various biological targets.

Conclusion

This compound is a valuable chemical intermediate with potential applications in drug discovery and materials science. This guide has provided essential technical information, including its nomenclature, physicochemical properties, and a detailed synthesis protocol. The provided synthesis workflow and discussion of the broader biological context of the 2-aminothiophene scaffold aim to support researchers and scientists in their work with this compound. As with any chemical substance, all handling and experimental procedures should be conducted with appropriate safety precautions.

References

In-Depth Technical Guide on the Stability and Storage of (3-Aminothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (3-Aminothiophen-2-yl)methanol. Due to the limited publicly available stability data for this specific molecule, this guide infers potential stability characteristics based on the known reactivity of its core functional groups—the aminothiophene and methanol moieties. The information herein is intended to guide researchers in the proper handling, storage, and stability assessment of this compound.

Chemical Profile and General Stability

This compound is a heterocyclic compound featuring a thiophene ring substituted with both an amino group and a hydroxymethyl group. The inherent chemical functionalities suggest potential susceptibility to specific degradation pathways. While thiophene itself is a relatively stable aromatic ring, the presence of the amino and hydroxymethyl groups significantly influences the molecule's overall stability. Aminothiophenes, in general, are described as being moderately stable at room temperature. The hydroxymethyl group on a thiophene ring can be prone to reactions under both acidic and basic conditions.

Potential Degradation Pathways

Based on the chemical structure of this compound and the known reactivity of related compounds, several degradation pathways can be anticipated. These include oxidation, acid- and base-catalyzed reactions, and photolytic degradation.

Oxidative Degradation

The primary sites for oxidation are the amino group and the sulfur atom in the thiophene ring. The amino group can be oxidized to form various products, including nitroso and nitro derivatives, or can lead to polymerization. The sulfur atom in the thiophene ring can be oxidized to a sulfoxide and then to a sulfone, especially in the presence of strong oxidizing agents.

Hydrolytic Degradation (Acidic and Basic Conditions)

The stability of this compound is expected to be pH-dependent.

  • Acidic Conditions: Under acidic conditions, 2-thiophenemethanol analogs are known to be susceptible to acid-catalyzed polycondensation.[1] This reaction involves the protonation of the hydroxyl group, followed by the elimination of water to form a carbocation, which can then react with another molecule of the compound, leading to the formation of polymeric impurities.[1]

  • Basic Conditions: In basic media, the hydroxymethyl group can be deprotonated to form an alkoxide. While the thiophene ring is generally stable against nucleophilic attack, the presence of a strong base could facilitate other reactions.[1]

Photodegradation

Thiophene-containing compounds can be sensitive to light. UV radiation can promote the formation of reactive species and lead to degradation. The presence of the amino group may further enhance photosensitivity.

A summary of the potential instabilities is presented in the table below.

Type of Instability Stressing Agent/Condition Potential Degradation Products References
OxidationOxygen, Peroxides, LightSulfoxides, Sulfones, Nitroso/Nitro derivatives, Polymeric materials[2]
Acid-Catalyzed DegradationStrong Acids (e.g., HCl, H₂SO₄)Poly(thienylene methylene) structures, Polymeric resins[1]
Base-Catalyzed DegradationStrong Bases (e.g., NaOH, KOH)Alkoxide, products of subsequent reactions[1]
PhotodegradationUV LightVarious photolytic decomposition products[3]

Recommended Storage and Handling Conditions

To ensure the integrity of this compound, the following storage and handling conditions are recommended based on the safety data sheets of analogous compounds:

Parameter Recommendation Rationale References
Temperature Store in a cool, dry place. Long-term storage at 2-8°C is advisable.To minimize the rate of potential thermal degradation and other chemical reactions.[4]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To prevent oxidation of the amino group and the thiophene ring.[5]
Light Protect from light. Store in an amber vial or a light-proof container.To prevent photolytic degradation.[3]
Container Store in a tightly sealed container.To prevent exposure to moisture and atmospheric oxygen.
Incompatible Materials Avoid strong oxidizing agents, strong acids, and strong bases.To prevent chemical reactions that could lead to degradation.[6]

Proposed Experimental Protocols for Stability Testing

To definitively determine the stability of this compound, a forced degradation study is recommended. The following protocols are based on general guidelines from the International Council for Harmonisation (ICH) and the known chemistry of the molecule.

General Solution Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

Hydrolytic Stability
  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

    • Neutralize the aliquot with an equivalent amount of 1N NaOH.

    • Dilute with the mobile phase to an appropriate concentration for analysis.

    • Analyze by a stability-indicating HPLC method.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot.

    • Neutralize the aliquot with an equivalent amount of 1N HCl.

    • Dilute with the mobile phase for analysis.

    • Analyze by HPLC.

Oxidative Stability
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At specified time points, withdraw an aliquot.

  • Dilute with the mobile phase for analysis.

  • Analyze by HPLC.

Thermal Stability
  • Place a solid sample of the compound in a stability chamber at 60°C.

  • Place a solution of the compound (in a suitable solvent) in a stability chamber at 60°C.

  • After 24 and 48 hours, remove samples.

  • For the solid sample, dissolve in a suitable solvent to a known concentration.

  • Analyze all samples by HPLC.

Photostability
  • Expose a solid sample and a solution of the compound to a calibrated light source (e.g., a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • After the exposure period, prepare solutions of the solid sample and dilute the solution sample.

  • Analyze all samples by HPLC.

Visualizations

Proposed Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound under forced degradation conditions.

G cluster_main Degradation of this compound cluster_oxidation Oxidation cluster_acid Acid-Catalyzed cluster_photo Photodegradation main This compound sulfoxide Thiophene-S-oxide derivative main->sulfoxide [O] polymer Polymeric Impurities main->polymer H+ photo_products Photolytic Products main->photo_products hv sulfone Thiophene-S-sulfone derivative sulfoxide->sulfone [O]

Caption: Proposed degradation pathways for this compound.

Experimental Workflow for Forced Degradation Study

The following diagram outlines the general workflow for conducting a forced degradation study.

G cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of this compound stress Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) start->stress sampling Sample at Time Intervals stress->sampling neutralize Neutralize/Quench (if applicable) sampling->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze characterize Characterize Degradants (e.g., LC-MS) analyze->characterize

Caption: General workflow for a forced degradation study.

Conclusion

References

Methodological & Application

(3-Aminothiophen-2-yl)methanol: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

(3-Aminothiophen-2-yl)methanol and its derivatives represent a promising class of heterocyclic compounds with significant potential in medicinal chemistry. The inherent structural features of the aminothiophene core, combined with the reactive hydroxymethyl group, provide a versatile platform for the synthesis of diverse molecular architectures targeting a range of biological pathways. This document outlines key applications, presents quantitative data on the biological activity of analogous compounds, and provides detailed experimental protocols relevant to the study of this scaffold.

Applications in Medicinal Chemistry

The aminothiophene moiety is a well-established pharmacophore found in numerous biologically active compounds.[1] Derivatives of this compound are being explored for their therapeutic potential in several key areas:

  • Anticancer Agents: A primary focus of research on aminothiophene derivatives has been in oncology. These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases and the disruption of microtubule polymerization.[2] The structural similarity of this compound to scaffolds used in the development of kinase inhibitors suggests its potential in this area.[3][4]

  • Neuroprotective Agents: Thiophene derivatives have been investigated for their neuroprotective properties, with some compounds showing potential in models of neurodegenerative diseases.[5] The ability of these compounds to cross the blood-brain barrier and interact with central nervous system targets makes them attractive candidates for the treatment of conditions like Alzheimer's and Parkinson's disease.

  • Antimicrobial and Antiviral Agents: The aminothiophene scaffold is also a component of molecules with demonstrated antimicrobial and antiviral activities.[6] This highlights the broad therapeutic potential of this chemical class.

Quantitative Data on Analogous Aminothiophene Derivatives

While specific quantitative data for derivatives of this compound are limited in publicly available literature, the following tables summarize the biological activities of structurally related aminothiophene compounds, providing a benchmark for the potential efficacy of this scaffold.

Table 1: Kinase Inhibitory Activity of Selected Aminothiophene Analogs

Compound IDTarget KinaseIC50 (µM)Reference
1a BCR-ABL0.109[3]
1e BCR-ABL0.037[3]
1g BCR-ABL0.077[3]
Compound 22 FGFR22.14[7]
Compound 22 FGFR33.56[7]
Compound 22 EGFR5.21[7]
Imatinib PDGFR0.3[8]

Table 2: Antiproliferative Activity of Selected Aminothiophene Analogs

Compound IDCell LineIC50 (µM)Reference
Compound 4b HL-60 (Leukemia)1.3[9]
Compound 9e PDGFR-expressing cells0.2[8]
Compound 6b-g MDA-MB-468 (Breast Cancer)Growth Percentage: -38.24 to 1.28[10][11]
Compound 6b-g T-47D (Breast Cancer)Growth Percentage: -38.24 to 1.28[10][11]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the synthesis and biological evaluation of this compound derivatives.

Protocol 1: General Synthesis of N-Substituted this compound Derivatives

This protocol describes a general method for the acylation of the amino group of a this compound precursor.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Organic base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., dichloromethane, dimethylformamide)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in the anhydrous solvent.

  • Add the organic base (1.2 equivalents).

  • If starting from an acyl chloride, add the acyl chloride (1.1 equivalents) dropwise at 0 °C and stir the reaction mixture at room temperature until completion (monitored by TLC).

  • If starting from a carboxylic acid, add the carboxylic acid (1.1 equivalents) and the coupling agent (1.2 equivalents) and stir at room temperature until completion.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-substituted derivative.

Protocol 2: MTT Assay for Cytotoxicity

This protocol outlines the procedure for determining the cytotoxic effects of synthesized compounds on cancer cell lines using the MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Synthesized thiophene derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, recombinant kinase, and substrate.

  • Add the test compounds at various concentrations to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Determine the IC50 values by plotting the percentage of kinase inhibition against the compound concentration.

Visualizations

The following diagrams illustrate key concepts related to the medicinal chemistry applications of this compound derivatives.

G General Workflow for Drug Discovery with this compound A Synthesis of This compound Scaffold B Derivatization (N-acylation, etc.) A->B C Library of Novel Compounds B->C D In Vitro Screening (Cytotoxicity, Kinase Assays) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Preclinical Development F->G

Caption: Drug discovery workflow using the this compound scaffold.

G Hypothesized Kinase Inhibition Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Substrate Substrate Protein RTK->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate RTK->PhosphoSubstrate Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Inhibitor This compound Derivative Inhibitor->RTK Inhibition

Caption: Proposed mechanism of action for kinase inhibitory derivatives.

References

Application Notes and Protocols: (3-Aminothiophen-2-yl)methanol in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (3-aminothiophen-2-yl)methanol as a versatile building block in the synthesis of various fused heterocyclic compounds, particularly focusing on the preparation of thieno[3,2-c]pyridine derivatives. The protocols detailed below are based on established synthetic methodologies and provide a framework for the practical application of this starting material in a laboratory setting.

Introduction

This compound is a valuable bifunctional starting material for the synthesis of a variety of heterocyclic systems. The presence of both a primary amino group and a hydroxymethyl group on the thiophene core allows for a range of cyclization strategies to construct fused ring systems. This is of significant interest in medicinal chemistry and drug development, as thienopyridines and thienopyrimidines are known scaffolds in numerous biologically active compounds. This document outlines a key synthetic application of this compound in the synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines via a Pictet-Spengler-type reaction.

Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine

The synthesis of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold from this compound can be achieved through a Pictet-Spengler-type cyclization. This reaction involves the condensation of the amino group with an aldehyde, followed by an intramolecular electrophilic substitution onto the electron-rich thiophene ring to form the fused piperidine ring.

Reaction Scheme:

G start Start dissolve Dissolve this compound in Methanol start->dissolve add_reagents Add Paraformaldehyde and Hydrochloric Acid dissolve->add_reagents reflux Reflux for 4-6 hours add_reagents->reflux workup Solvent Removal and Aqueous Work-up reflux->workup extraction Extract with Dichloromethane workup->extraction dry_concentrate Dry and Concentrate Organic Phase extraction->dry_concentrate salt_formation Form Hydrochloride Salt dry_concentrate->salt_formation isolate Isolate and Dry Product salt_formation->isolate end End isolate->end G amine This compound iminium Iminium Ion Intermediate amine->iminium aldehyde Formaldehyde aldehyde->iminium cyclization Intramolecular Electrophilic Attack on Thiophene Ring iminium->cyclization deprotonation Deprotonation cyclization->deprotonation product 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine deprotonation->product

Application Notes and Protocols for (3-Aminothiophen-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of (3-Aminothiophen-2-yl)methanol derivatives and related aminothiophene analogs. This document includes a summary of their antimicrobial, anticancer, and enzyme inhibitory properties, presented with detailed experimental protocols and visual diagrams to facilitate research and development in this area.

Biological Activities of Aminothiophene Derivatives

This compound and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. While data on the specific this compound core structure is emerging, extensive research on closely related 3-aminothiophene-2-carboxylate and 2-aminothiophene derivatives has revealed a broad spectrum of biological activities. These compounds have shown promise as antimicrobial, anticancer, and enzyme inhibitory agents.

Antimicrobial Activity

Substituted 3-aminothiophene-2-carboxylates, which are structurally similar to this compound derivatives, have demonstrated notable activity against a range of pathogenic bacteria and fungi. The presence of different functional groups on the thiophene ring and the amine at the 3-position significantly influences their antimicrobial potency.

Table 1: Minimum Inhibitory Concentration (MIC) of 3-Aminothiophene-2-carboxylate Derivatives

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
Chloro, methoxy, and amide functionalized derivativesStaphylococcus aureus10[1]
Chloro, methoxy, and amide functionalized derivativesEscherichia coli10-20[1]
Chloro, methoxy, and amide functionalized derivativesAspergillus niger10-20[1]
Chloro, methoxy, and amide functionalized derivativesCandida albicans10-20[1]
Unspecified derivatives 1-12Staphylococcus aureus40[1]
Unspecified derivatives 1-12Escherichia coli40[1]
Unspecified derivatives 1-12Aspergillus niger40[1]
Unspecified derivatives 1-12Candida albicans40[1]
Anticancer Activity

Thiophene derivatives have been extensively investigated for their potential as anticancer agents. They have been shown to induce cytotoxicity in various cancer cell lines through mechanisms that include the inhibition of critical signaling pathways, cell cycle arrest, and induction of apoptosis. One of the key pathways targeted by some thiophene derivatives is the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.

Table 2: Anticancer Activity (IC50) of Various Thiophene Derivatives

Note: The following data are for various thiophene derivatives and not specifically for this compound derivatives, but they illustrate the potential of the thiophene scaffold in anticancer research.

Derivative ClassCell LineIC50 (µM)Reference
[3‐(thiophen‐2‐yl)pyrazol‐4‐yl]chalconeA549 (Lung Carcinoma)27.7[2]
[3‐(thiophen‐2‐yl)pyrazol‐4‐yl]chalconeHepG2 (Hepatocellular Carcinoma)26.6[2]
Thiazole derivatives based on pyrazolineVarious< 100[3]
Thiophene derivativesLeukemia cell lines~15 - 40[4]
Enzyme Inhibitory Activity

The structural features of aminothiophene derivatives make them suitable candidates for interacting with the active sites of various enzymes. Notably, some heterocyclic compounds bearing the thiophene scaffold have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's disease.

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Thiophene and Related Derivatives

Note: The following data are for various thiophene and related heterocyclic derivatives and not specifically for this compound derivatives, but they illustrate the potential of this class of compounds as enzyme inhibitors.

Derivative ClassIC50 (µM)Reference
Salicylanilide (thio)carbamates38.9 - 89.7[5]
Phthalimide-based compounds16.42 - 63.03[6]
Pyridyl–pyridazine moiety0.26 - 14.63[7]

Experimental Protocols

Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives using the broth microdilution method.

Materials:

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Inoculum suspension standardized to 0.5 McFarland

  • Positive control (e.g., Gentamicin for bacteria, Fluconazole for fungi)

  • Negative control (broth with solvent)

  • Microplate reader

Procedure:

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, add 100 µL of broth to all wells.

    • Add a specific volume of the stock solution to the first well of each row to achieve the highest desired concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the subsequent wells in the same row. Discard the final 100 µL from the last well.

  • Inoculation:

    • Prepare an inoculum of the test microorganism and adjust its turbidity to match the 0.5 McFarland standard.

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 105 CFU/mL.

    • Add 100 µL of the diluted inoculum to each well of the microtiter plate, including positive and negative control wells.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

Protocol for Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Protocol for Acetylcholinesterase (AChE) Inhibition Assay: Ellman's Method

This protocol describes a colorimetric method to determine the AChE inhibitory activity of the test compounds.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Test compounds (dissolved in a suitable solvent)

  • Phosphate buffer (pH 8.0)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation:

    • In a 96-well plate, add 25 µL of 15 mM ATCI solution, 125 µL of 3 mM DTNB solution, and 50 µL of phosphate buffer (50 mM, pH 8.0).

    • Add 25 µL of the test compound solution at different concentrations.

  • Enzyme Reaction Initiation:

    • Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution to each well.

  • Absorbance Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition of AChE activity compared to the control (without inhibitor).

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizations

Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a potential signaling pathway that may be targeted by aminothiophene derivatives.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Compound Serial Dilutions inoculate Inoculate 96-well Plate prep_compound->inoculate prep_inoculum Prepare Standardized Inoculum prep_inoculum->inoculate incubate Incubate (18-24h, 37°C) inoculate->incubate read_plate Read Plate (Visually or Spectrophotometrically) incubate->read_plate determine_mic Determine MIC read_plate->determine_mic

Workflow for Antimicrobial Susceptibility Testing (Broth Microdilution)

experimental_workflow_anticancer cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cancer Cells in 96-well Plate prep_compound Prepare Compound Dilutions treat_cells Treat Cells with Compound (48-72h) seed_cells->treat_cells prep_compound->treat_cells add_mtt Add MTT Reagent (2-4h Incubation) treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50

Workflow for Anticancer MTT Assay

wnt_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP LRP5/6 DestructionComplex Destruction Complex (APC, Axin, GSK3β, CK1) Dsh->DestructionComplex Inhibits beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylates for Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates Thiophene Thiophene Derivative Thiophene->DestructionComplex Potential Inhibition Point Thiophene->beta_catenin_nuc Potential Inhibition Point TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activates Proliferation Cell Proliferation & Survival TargetGenes->Proliferation

Inhibition of Wnt/β-catenin Signaling by Thiophene Derivatives

This diagram illustrates how thiophene derivatives may exert their anticancer effects by inhibiting the Wnt/β-catenin signaling pathway.[8][9] In the canonical pathway, the binding of Wnt ligands to Frizzled receptors leads to the inhibition of a "destruction complex," allowing β-catenin to accumulate and translocate to the nucleus.[10][11] In the nucleus, β-catenin activates TCF/LEF transcription factors, promoting the expression of genes involved in cell proliferation and survival.[11] Aberrant activation of this pathway is a hallmark of many cancers.[10] Thiophene derivatives may interfere with this pathway at various points, such as by preventing the inactivation of the destruction complex or by inhibiting the nuclear translocation of β-catenin, thereby suppressing tumor growth.[8][9]

References

Application Note and Protocol: Selective N-Acylation of (3-Aminothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Substituted 2-aminothiophenes are significant structural motifs in medicinal chemistry, appearing in numerous pharmaceutical agents.[1][2][3] The N-acylation of these compounds is a fundamental transformation for creating diverse amide derivatives, which often exhibit a wide range of biological activities.[4] (3-Aminothiophen-2-yl)methanol presents a unique synthetic challenge due to the presence of two nucleophilic sites: a primary amine and a primary alcohol. Selective N-acylation is crucial to avoid the formation of undesired O-acylated byproducts.

This application note provides detailed protocols for the selective N-acylation of this compound using two common classes of acylating agents: acyl chlorides and carboxylic anhydrides. The methodologies are designed to be robust, high-yielding, and applicable to a variety of acyl groups.

Reaction Principle The selective N-acylation of this compound relies on the differential nucleophilicity between the amino (-NH₂) and hydroxyl (-OH) groups. Under neutral or mildly basic conditions, the nitrogen atom of the primary amine is significantly more nucleophilic than the oxygen atom of the primary alcohol. Consequently, it preferentially attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). This reaction leads to the formation of a stable amide bond, while the hydroxyl group remains largely unreacted. The use of a non-nucleophilic base, such as triethylamine, is often employed to neutralize the acidic byproduct (HCl or a carboxylic acid) generated during the reaction, driving the equilibrium towards the product.

Caption: General reaction scheme for the N-acylation of this compound.

Experimental Protocols

Two primary protocols are presented below, utilizing either an acyl chloride or a carboxylic anhydride as the acylating agent.

Protocol A: N-Acylation using an Acyl Chloride

This method is adapted from procedures used for the acylation of similar aminothiophene derivatives and is generally effective for a wide range of acyl chlorides.[4][5]

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)

  • Triethylamine (Et₃N) (1.1 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Acylating Agent Addition: Prepare a solution of the acyl chloride (1.1 eq) in a small volume of anhydrous THF. Add this solution dropwise to the stirring aminothiophene solution over 10-15 minutes. An ice bath can be used to control any initial exotherm.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: a. Quench the reaction by slowly adding water. b. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). c. Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol, ethyl acetate/hexanes) to yield the pure N-acylated product.

Protocol B: N-Acylation using a Carboxylic Anhydride

This protocol is particularly useful for acetylation using acetic anhydride and is based on established methods for acylating aminothiophenes.[2][6]

Materials:

  • This compound

  • Carboxylic anhydride (e.g., acetic anhydride) (1.2 - 2.0 equivalents)

  • Pyridine or Dichloromethane (DCM) as solvent

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in the chosen solvent (pyridine or DCM) in a round-bottom flask.

  • Reagent Addition: Add the carboxylic anhydride (e.g., acetic anhydride, 1.2 eq) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature. For less reactive anhydrides or to accelerate the reaction, the mixture can be gently heated (e.g., 40-60 °C).[2][6]

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. If pyridine was used as the solvent, remove it under reduced pressure. b. Dilute the residue with ethyl acetate or DCM. c. Wash the organic layer sequentially with water, 1M HCl (to remove basic impurities like pyridine), saturated aqueous NaHCO₃ (to remove excess anhydride and carboxylic acid), and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude amide by recrystallization or silica gel chromatography as described in Protocol A.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the N-acylation of this compound with various acylating agents, based on analogous reactions in the literature.

EntryAcylating AgentBase (eq)SolventTime (h)Temp (°C)Expected Yield
1Acetyl ChlorideEt₃N (1.1)THF4-6RT>90%
2Benzoyl ChlorideEt₃N (1.1)THF12-16RT85-95%
3Acetic AnhydrideNonePyridine2-4RT>95%
4Propionic AnhydrideNoneDCM4-84080-90%

Yields are estimations based on similar reported chemical transformations and may vary based on experimental scale and purification method.

Expected Product Characterization

Successful N-acylation can be confirmed using standard spectroscopic techniques:

  • ¹H NMR: Appearance of a new amide N-H proton signal (typically a broad singlet between δ 7.5-9.5 ppm) and disappearance of the two amine (-NH₂) protons. A downfield shift of the thiophene ring protons adjacent to the newly formed amide group may also be observed.

  • ¹³C NMR: Appearance of a new carbonyl carbon signal for the amide group in the range of δ 165-175 ppm.

  • FT-IR: Appearance of a strong C=O stretching band for the amide at approximately 1640-1680 cm⁻¹ and an N-H stretching band around 3200-3300 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak ([M]⁺, [M+H]⁺, or [M+Na]⁺) will correspond to the calculated mass of the N-acylated product.

Diagrams

G prep Prepare Reactants setup Reaction Setup (Inert Atmosphere) prep->setup addition Add Base & Acylating Agent setup->addition react Stir & Monitor by TLC addition->react workup Aqueous Work-up (Quench, Extract, Wash) react->workup Upon completion purify Purification (Chromatography / Recrystallization) workup->purify analyze Characterization (NMR, IR, MS) purify->analyze

Caption: Experimental workflow for the N-acylation of this compound.

References

Application Notes and Protocols for the Derivatization of (3-Aminothiophen-2-yl)methanol for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis and derivatization of (3-Aminothiophen-2-yl)methanol, a versatile scaffold for the development of novel biologically active compounds. The aminothiophene core is a well-established pharmacophore found in a variety of therapeutic agents.[1][2] This guide outlines the derivatization of the primary amino group through N-acylation and Schiff base formation, yielding libraries of compounds for biological screening. Furthermore, standardized protocols for in vitro anticancer and antimicrobial screening are provided, along with a summary of reported biological activities for structurally related aminothiophene derivatives.

Introduction

Thiophene derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The 2-aminothiophene scaffold, in particular, serves as a crucial building block for the synthesis of diverse and potent therapeutic agents.[2][3] The presence of a primary amino group and a hydroxymethyl group in this compound offers two reactive sites for chemical modification, enabling the generation of a diverse library of derivatives for biological evaluation. This document focuses on the derivatization of the 3-amino group to explore the impact of N-acylation and Schiff base formation on the biological profile of the parent molecule.

Synthesis and Derivatization Workflow

The overall workflow for the synthesis and screening of this compound derivatives involves the synthesis of the starting material, followed by parallel derivatization reactions and subsequent biological evaluation.

Workflow cluster_0 Synthesis cluster_1 Derivatization cluster_2 Screening start Starting Materials synth_aminothiophene Synthesis of This compound start->synth_aminothiophene n_acylation N-Acylation synth_aminothiophene->n_acylation Derivatize schiff_base Schiff Base Formation synth_aminothiophene->schiff_base Derivatize anticancer Anticancer Screening n_acylation->anticancer antimicrobial Antimicrobial Screening n_acylation->antimicrobial schiff_base->anticancer schiff_base->antimicrobial

Caption: General workflow from synthesis to biological screening.

Experimental Protocols

Synthesis of this compound

Materials:

  • Methyl 3-amino-2-thiophenecarboxylate (or 3-Amino-2-formylthiophene)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve methyl 3-amino-2-thiophenecarboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the dropwise addition of water, followed by a 15% aqueous NaOH solution, and then again by water.

  • Filter the resulting precipitate through a pad of Celite and wash it thoroughly with THF.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound, which can be purified by column chromatography on silica gel.

Derivatization via N-Acylation

N-acylation of the primary amino group introduces an amide functionality, which can significantly alter the biological activity of the parent molecule.[4][5]

N_Acylation_Workflow start This compound reaction Stir at 0 °C to RT start->reaction reactants Acyl Chloride / Anhydride + Base (e.g., Triethylamine) reactants->reaction solvent Anhydrous Solvent (e.g., DCM, THF) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product N-Acylated Derivative purification->product

Caption: Workflow for the N-acylation of this compound.

Protocol:

  • Dissolve this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

  • Add a base, such as triethylamine or pyridine (1.2 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acylating agent (e.g., acetyl chloride, benzoyl chloride, or acetic anhydride) (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.[4]

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure N-acylated derivative.[5]

Derivatization via Schiff Base Formation

The formation of a Schiff base (imine) by reacting the primary amine with an aldehyde or ketone introduces a C=N bond, which is a key feature in many biologically active compounds.[6][7][8]

Schiff_Base_Workflow start This compound reflux Reflux for 2-4 hours start->reflux aldehyde Substituted Aldehyde aldehyde->reflux solvent_catalyst Solvent (e.g., Ethanol) + Acid Catalyst (e.g., Acetic Acid) solvent_catalyst->reflux cooling Cool to Room Temperature reflux->cooling filtration Filter Precipitate cooling->filtration purification Recrystallization filtration->purification product Schiff Base Derivative purification->product

Caption: Workflow for Schiff base formation with this compound.

Protocol:

  • Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.

  • Add the desired substituted aromatic or heterocyclic aldehyde (1 equivalent) to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.[6]

  • Reflux the reaction mixture for 2-4 hours, monitoring its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The solid product that precipitates out is collected by filtration.[6]

  • Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.[8]

Biological Screening Protocols

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically from 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.[9][10]

  • Serial Dilution: Perform a two-fold serial dilution of the synthesized compounds in a 96-well microtiter plate containing broth.[9]

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (a known antibiotic), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[9][10]

Data Summary: Biological Activities of Related Aminothiophene Derivatives

The following tables summarize the reported biological activities of various N-acylated and Schiff base derivatives of aminothiophenes. While not derivatives of this compound, they provide valuable insights into the potential activities of the proposed compounds.

Table 1: Anticancer Activity of Selected Aminothiophene Derivatives

Compound IDStructureCancer Cell LineActivity (IC₅₀ in µM)Reference
Thiophene Carboxamide 5 2-amino-N-(4-chlorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamideHepG-20.59 (VEGFR-2)[1]
Thiophene Carboxamide 21 2-amino-N-(4-methoxyphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamideHepG-21.29 (VEGFR-2)[1]
Pyrazolyl-chalcone 7g 1-(5-(thiophen-2-yl)-1-phenyl-1H-pyrazol-4-yl)-3-phenylprop-2-en-1-oneA54927.7 µg/mL[11]
Pyrazolyl-chalcone 7g 1-(5-(thiophen-2-yl)-1-phenyl-1H-pyrazol-4-yl)-3-phenylprop-2-en-1-oneHepG226.6 µg/mL[11]
Thiophene Carboxamide 2b N-(2,5-dimethoxyphenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamideHep3B5.46[12]

Table 2: Antimicrobial Activity of Selected Aminothiophene Derivatives

Compound IDStructureMicroorganismActivity (MIC in µg/mL)Reference
Aminothiophene-2-carboxylate 4 Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylateE. coli10[9]
Aminothiophene-2-carboxylate 5 Methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylateS. aureus10[9]
Aminothiophene-2-carboxylate 9 Methyl 3-amino-4-(4-aminophenyl)thiophene-2-carboxylateE. coli10[9]
Schiff Base 4e 2-((2,4-dichlorobenzylidene)amino)thiophene-3-carbonitrileT. rubrum16[13]
Schiff Base 4f 2-((2,6-dichlorobenzylidene)amino)thiophene-3-carbonitrileT. mentagrophytes16[13]

Potential Mechanism of Action: VEGFR-2 Inhibition

Several aminothiophene derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is crucial for tumor growth and metastasis.[1][3][14][15] Inhibition of VEGFR-2 blocks the downstream signaling cascade, leading to a reduction in endothelial cell proliferation, migration, and tube formation.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Proliferation Migration Cell Migration Akt->Migration Inhibitor Aminothiophene Derivative Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

References

Application Notes and Protocols: (3-Aminothiophen-2-yl)methanol in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential use of (3-Aminothiophen-2-yl)methanol as a versatile building block in click chemistry reactions, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While direct literature on the application of this specific molecule in click chemistry is not abundant, its inherent functionalities—a primary amine and a primary alcohol on a thiophene scaffold—make it an excellent candidate for derivatization and subsequent conjugation via click chemistry. Thiophene derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[1][2]

The protocols outlined below describe a two-step process: first, the conversion of the amino group of this compound to an azide, and second, the subsequent CuAAC reaction of the resulting azide with an alkyne-containing molecule. This approach allows for the efficient coupling of the thiophene moiety to other molecules of interest, such as biomolecules, fluorophores, or drug candidates.[3][4]

Data Presentation: Hypothetical Reaction Yields for CuAAC

The following table summarizes hypothetical yet representative quantitative data for the CuAAC reaction between (3-azidothiophen-2-yl)methanol and a model alkyne, propargyl alcohol, under various conditions. This data is compiled based on typical yields observed in well-optimized click chemistry protocols.[5][6]

EntryLigandSolvent SystemReaction Time (h)Temperature (°C)Yield (%)
1THPTAH₂O/t-BuOH (1:1)12595
2TBTACH₂Cl₂22592
3NoneH₂O/t-BuOH (1:1)122565
4THPTAH₂O1.52593
5THPTAH₂O/t-BuOH (1:1)0.54096

THPTA: Tris(3-hydroxypropyltriazolylmethyl)amine TBTA: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine

Experimental Protocols

Protocol 1: Synthesis of (3-azidothiophen-2-yl)methanol from this compound

This protocol describes a standard method for the conversion of an aromatic amine to an azide via a diazonium salt intermediate.

Materials:

  • This compound

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Deionized water

  • Ice

  • Diethyl ether

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Beakers

  • Separatory funnel

Procedure:

  • Diazotization:

    • Dissolve this compound (1.0 eq) in a solution of concentrated HCl (3.0 eq) in water at 0 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in cold water dropwise to the stirred solution, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 30 minutes.

  • Azidation:

    • In a separate beaker, dissolve sodium azide (1.2 eq) in water.

    • Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Evolution of nitrogen gas may be observed.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Extraction and Purification:

    • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (3-azidothiophen-2-yl)methanol.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the click reaction between the synthesized (3-azidothiophen-2-yl)methanol and an alkyne-containing molecule.[5][6][7]

Materials:

  • (3-azidothiophen-2-yl)methanol (azide component)

  • Alkyne-containing molecule (e.g., propargyl alcohol)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Tert-butanol (t-BuOH)

  • Deionized water

  • Microcentrifuge tubes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of (3-azidothiophen-2-yl)methanol in DMSO or a suitable solvent.

    • Prepare a 10 mM stock solution of the alkyne-containing molecule in a compatible solvent.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of THPTA in deionized water.[6]

  • Reaction Setup:

    • In a microcentrifuge tube, add the following in order:

      • (3-azidothiophen-2-yl)methanol stock solution (1.0 eq)

      • Alkyne-containing molecule stock solution (1.0-1.2 eq)

      • Deionized water and/or t-BuOH to bring the final reaction volume to the desired concentration (e.g., 1 mL).

      • THPTA stock solution (0.1 eq).

      • CuSO₄ stock solution (0.05 eq).

  • Initiation and Incubation:

    • Vortex the mixture gently.

    • Add the sodium ascorbate stock solution (0.5 eq) to initiate the reaction.[5]

    • Vortex the reaction mixture again.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.

  • Purification:

    • Upon completion, the reaction mixture can be purified using standard techniques such as column chromatography on silica gel or preparative HPLC to isolate the desired 1,2,3-triazole product.

Visualizations

Caption: Synthetic pathway for the functionalization of this compound and its use in CuAAC.

Experimental_Workflow cluster_workflow CuAAC Experimental Workflow prep Prepare Stock Solutions (Azide, Alkyne, CuSO₄, Ligand, Ascorbate) mix Combine Reactants (Azide, Alkyne, Solvent, Ligand, CuSO₄) prep->mix initiate Initiate Reaction (Add Sodium Ascorbate) mix->initiate incubate Incubate (Room Temperature, 1-4h) initiate->incubate monitor Monitor Progress (TLC / LC-MS) incubate->monitor purify Purify Product (Chromatography) monitor->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: A generalized experimental workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

(3-Aminothiophen-2-yl)methanol: A Versatile Precursor for Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3-Aminothiophen-2-yl)methanol and its derivatives are pivotal precursors in the synthesis of a wide array of heterocyclic compounds, most notably the thienopyrimidine scaffold. Thienopyrimidines, which are bioisosteres of purines, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The fusion of a thiophene ring with a pyrimidine ring creates a stable and versatile platform for the development of novel therapeutic agents. This document provides an overview of the applications of this compound-derived compounds as pharmaceutical agents, with a focus on their roles as kinase inhibitors in oncology and inflammatory diseases. Detailed experimental protocols for the synthesis of thienopyrimidine cores and representative examples of their biological activities are also presented.

Therapeutic Applications of Thienopyrimidine Derivatives

Derivatives of this compound, primarily in the form of thieno[3,2-d]pyrimidines and thieno[2,3-d]pyrimidines, have been extensively explored for various therapeutic applications. Their structural similarity to endogenous purines allows them to interact with a range of biological targets, leading to modulation of key signaling pathways.

1. Oncology:

A primary area of investigation for thienopyrimidine derivatives is in the development of anti-cancer agents. These compounds have shown significant efficacy as inhibitors of various protein kinases that are often dysregulated in cancer.

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: Many thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potent inhibitors of EGFR, a key driver in non-small cell lung cancer and other malignancies.[1][2] These compounds often target both the wild-type and mutant forms of EGFR, such as the T790M mutation that confers resistance to first-generation inhibitors.[1]

  • Dual EGFR/VEGFR-2 Inhibitors: Some derivatives have been developed as dual inhibitors of both EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), targeting both tumor cell proliferation and angiogenesis.

  • Receptor-Interacting Protein Kinase 2 (RIPK2) Inhibitors: Thieno[3,2-d]pyrimidine-based compounds have emerged as potent inhibitors of RIPK2, a kinase involved in inflammatory signaling and implicated in certain cancers.

2. Inflammatory Diseases:

The modulation of inflammatory pathways by thienopyrimidine derivatives makes them attractive candidates for the treatment of inflammatory conditions.

  • RIPK2 Inhibition in Acute Liver Injury: By inhibiting RIPK2, these compounds can mitigate the inflammatory response in conditions such as acute liver injury.

3. Antimicrobial Agents:

The thieno[3,2-d]pyrimidine scaffold has also been utilized in the development of novel antimicrobial agents. These compounds have shown activity against various bacterial strains, including those that are resistant to existing antibiotics, by targeting enzymes such as DNA gyrase.[3]

Data Presentation

The following tables summarize the quantitative data for the biological activity of representative thienopyrimidine derivatives.

Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives as EGFR Inhibitors

CompoundTarget Cell LineIC50 (µM)Target KinaseIC50 (nM)Reference
5b MCF-722.66EGFRWT37.19[4]
A54917.79EGFRT790M204.10[4]
2a A54913.40EGFR-[5]
4d PC314.13EGFR-[5]
6e HCT-116-EGFR-TK133[2]
10e HCT-116-EGFR-TK151[2]

Table 2: Anti-inflammatory Activity of Thieno[3,2-d]pyrimidine Derivatives

CompoundTarget KinaseIC50 (nM)In Vivo ModelEffectReference
HY3 RIPK211APAP-induced ALISignificant anti-inflammatory and hepatoprotective effects[6]

Experimental Protocols

The following are representative protocols for the synthesis of thienopyrimidine scaffolds, which can be adapted from this compound. The synthesis generally proceeds via the corresponding 2-aminothiophene-3-carbonitrile or 2-aminothiophene-3-carboxamide. The hydroxymethyl group at the 2-position of the thiophene ring may require protection (e.g., as a silyl ether or benzyl ether) prior to cyclization, depending on the reaction conditions.

Protocol 1: Synthesis of a Thieno[2,3-d]pyrimidin-4(3H)-one Core

This protocol describes a general method for the cyclization of a 2-aminothiophene-3-carboxamide derivative with formic acid.

  • Step 1: Preparation of 3-Amino-2-(hydroxymethyl)thiophene-3-carboxamide (Hypothetical Intermediate) This step would involve the conversion of the ester or nitrile group of a suitable 2-aminothiophene precursor to a carboxamide. The hydroxymethyl group would likely be protected.

  • Step 2: Cyclization

    • Suspend the 2-aminothiophene-3-carboxamide derivative (1 equivalent) in formic acid (10-15 mL per gram of starting material).

    • Heat the reaction mixture to reflux with continuous stirring for 5-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into ice-cold water (100 mL).

    • Collect the resulting precipitate by filtration.

    • Wash the solid with water and dry it.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure thieno[2,3-d]pyrimidin-4(3H)-one.

Protocol 2: Synthesis of a 4-Chloro-thieno[2,3-d]pyrimidine Intermediate

This protocol outlines the chlorination of a thieno[2,3-d]pyrimidin-4(3H)-one, a key step for further functionalization.

  • To the thieno[2,3-d]pyrimidin-4(3H)-one (1 equivalent), add phosphorus oxychloride (POCl₃) (5-10 equivalents).

  • Heat the mixture to reflux for 3-4 hours.

  • After cooling, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 4-chlorothieno[2,3-d]pyrimidine.

Protocol 3: Synthesis of 4-Amino-thieno[2,3-d]pyrimidine Derivatives

This protocol describes the nucleophilic substitution of the 4-chloro group with an amine.

  • Dissolve the 4-chlorothieno[2,3-d]pyrimidine (1 equivalent) in a suitable solvent such as ethanol, isopropanol, or DMF.

  • Add the desired amine (1.1-1.5 equivalents).

  • Add a base such as triethylamine or potassium carbonate (1.5-2 equivalents).

  • Heat the reaction mixture at a temperature ranging from room temperature to reflux, depending on the reactivity of the amine, for 2-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired 4-amino-thieno[2,3-d]pyrimidine derivative.

Signaling Pathways and Mechanisms of Action

EGFR Signaling Pathway

Thienopyrimidine-based EGFR inhibitors act as ATP-competitive inhibitors at the kinase domain of the receptor. By blocking the binding of ATP, they prevent the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and metastasis.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos Activates PI3K PI3K Dimerization->PI3K Activates Thienopyrimidine This compound -derived Inhibitor Thienopyrimidine->Dimerization Inhibits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

Caption: EGFR signaling pathway and the inhibitory action of thienopyrimidine derivatives.

RIPK2 Signaling Pathway

RIPK2 is a key downstream signaling molecule for the NOD-like receptors (NLRs) NOD1 and NOD2. Upon activation by bacterial peptidoglycans, NLRs recruit and activate RIPK2, leading to the activation of NF-κB and MAPK pathways and the production of pro-inflammatory cytokines. Thieno[3,2-d]pyrimidine inhibitors of RIPK2 block its kinase activity, thereby dampening this inflammatory cascade.

RIPK2_Signaling_Pathway PGN Peptidoglycan (Bacterial) NOD1_2 NOD1/NOD2 PGN->NOD1_2 Activates RIPK2 RIPK2 NOD1_2->RIPK2 Recruits & Activates Ubiquitination Ubiquitination RIPK2->Ubiquitination Thienopyrimidine This compound -derived Inhibitor Thienopyrimidine->RIPK2 Inhibits TAK1 TAK1 Ubiquitination->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Pathway TAK1->MAPK NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Promotes Transcription MAPK->Cytokines Promotes Transcription

References

Application Notes and Protocols for the Synthesis of Thiophene-Based Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the synthesis and evaluation of thiophene-based compounds as potential antifungal agents. The thiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. This document focuses on key synthetic methodologies and relevant bioassays to assess the antifungal efficacy of newly synthesized thiophene derivatives.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. Thiophene derivatives have garnered considerable attention as a promising class of antifungal agents due to their structural versatility and ability to target various fungal processes. This document outlines the synthesis of several classes of thiophene-based compounds and the protocols to evaluate their antifungal properties, including their mechanism of action.

Key Classes of Thiophene-Based Antifungal Agents and Their Synthesis

Several classes of thiophene derivatives have shown significant antifungal activity. Below are summaries of their synthesis and antifungal profiles.

Benzo[b]thiophene Derivatives

Benzo[b]thiophenes are a class of bicyclic compounds that have demonstrated a broad spectrum of antifungal activity, including against fluconazole-resistant fungi. Hydroxy and amine substitutions on the benzo[b]thiophene core have been shown to be crucial for their antifungal properties.[1]

Thiophene/Furan-1,3,4-Oxadiazole Carboxamides

This class of compounds has been investigated as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[2] Their targeted mechanism of action makes them attractive candidates for further development.

3-Thiophene and 5-Phenylthiophene Derivatives

These monocyclic thiophene derivatives have been designed as inhibitors of fungal lanosterol 14α-demethylase (CYP51), an essential enzyme in ergosterol biosynthesis.[3][4] Inhibition of CYP51 disrupts fungal cell membrane integrity, leading to cell death. These compounds have shown efficacy against both susceptible and drug-resistant fungal strains.[4]

Quantitative Data Summary

The following tables summarize the antifungal activity of representative thiophene-based compounds from the literature.

Table 1: Minimum Inhibitory Concentration (MIC) of Thiophene Derivatives against Various Fungal Species

Compound ClassRepresentative CompoundFungal SpeciesMIC (µg/mL)Reference
Benzo[b]thiopheneHydroxylated diarylamine derivativeCandida albicans1-8[1]
Aspergillus fumigatus2-16[1]
Trichophyton rubrum0.5-4[1]
3-Halobenzo[b]thiopheneCyclohexanol-substituted 3-chlorobenzo[b]thiopheneYeast16[5]
2-Aminothiophene2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-isopropyl carboxylate (2AT)Fluconazole-resistant Candida spp.100-200[6][[“]]

Table 2: EC50 and IC50 Values of Thiophene-Based SDH and CYP51 Inhibitors

| Compound Class | Representative Compound | Target/Assay | Value | Reference | | --- | --- | --- | --- | | Thiophene-1,3,4-oxadiazole carboxamide | Compound 4i | Sclerotinia sclerotiorum (EC50) | 0.140 ± 0.034 mg/L |[2] | | | Compound 4g | SDH Inhibition (IC50) | 1.01 ± 0.21 µM |[2] | | | Compound 4i | SDH Inhibition (IC50) | 4.53 ± 0.19 µM |[2] | | 5-Phenylthiophene | Compound 17f | C. albicans CYP51 Inhibition | - |[4] |

Experimental Protocols

Synthesis Protocols

Protocol 1: Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction is a one-pot, multi-component synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur.

  • Materials:

    • Cyclohexanone (or other suitable ketone/aldehyde)

    • Ethyl cyanoacetate (or other activated nitrile)

    • Elemental sulfur

    • Morpholine (or other suitable base)

    • Ethanol

  • Procedure:

    • To a solution of cyclohexanone (10 mmol) and ethyl cyanoacetate (10 mmol) in ethanol (20 mL), add morpholine (10 mmol).

    • Stir the mixture at room temperature for 10 minutes.

    • Add elemental sulfur (10 mmol) to the reaction mixture.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water and collect the precipitated solid by filtration.

    • Wash the solid with cold water and recrystallize from ethanol to afford the pure 2-aminothiophene product.

Protocol 2: Synthesis of 3-Halobenzo[b]thiophenes via Electrophilic Cyclization

This protocol describes a facile synthesis of 3-halobenzo[b]thiophenes from 2-alkynyl thioanisoles using a copper(II) sulfate-catalyzed electrophilic cyclization.[5]

  • Materials:

    • 2-Alkynyl thioanisole

    • Sodium halide (NaCl, NaBr, or NaI)

    • Copper(II) sulfate (CuSO4)

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve the 2-alkynyl thioanisole (1 mmol) in ethanol (10 mL).

    • Add sodium halide (2 mmol) and copper(II) sulfate (1.5 mmol) to the solution.

    • Reflux the reaction mixture for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

    • Cool the mixture to room temperature and quench with water.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 3-halobenzo[b]thiophene.[5]

Antifungal Activity Assays

Protocol 3: Broth Microdilution Antifungal Susceptibility Testing (CLSI Guidelines)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines for yeasts and filamentous fungi, respectively.

  • Materials:

    • 96-well U-bottom microtiter plates

    • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

    • Fungal inoculum

    • Test compounds (dissolved in DMSO)

    • Positive control antifungal drug (e.g., fluconazole, amphotericin B)

    • Sterile saline or phosphate-buffered saline (PBS)

  • Procedure:

    • Preparation of Inoculum:

      • For yeasts, grow the culture on Sabouraud dextrose agar at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

      • For molds, grow the culture on potato dextrose agar at 35°C for 7 days. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to the desired concentration.

    • Preparation of Microtiter Plates:

      • Prepare serial two-fold dilutions of the test compounds and control drugs in RPMI-1640 medium directly in the microtiter plates. The final concentration of DMSO should not exceed 1%.

    • Inoculation:

      • Dilute the adjusted fungal inoculum in RPMI-1640 medium and add to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL for yeasts and 0.4-5 x 10^4 CFU/mL for molds.

    • Incubation:

      • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

    • Determination of MIC:

      • The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the drug-free growth control.

Protocol 4: Fungal Biofilm Inhibition Assay

This protocol assesses the ability of a compound to prevent the formation of fungal biofilms.

  • Materials:

    • 96-well flat-bottom microtiter plates

    • Fungal inoculum (prepared as in Protocol 3)

    • RPMI-1640 medium

    • Test compounds

    • Crystal violet solution (0.1% w/v)

    • Ethanol (95%)

  • Procedure:

    • Add the fungal inoculum to the wells of a microtiter plate containing serial dilutions of the test compound in RPMI-1640 medium.

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

    • After incubation, gently wash the wells with PBS to remove non-adherent cells.

    • Stain the adherent biofilms with crystal violet solution for 15 minutes.

    • Wash the wells with water to remove excess stain and allow them to air dry.

    • Solubilize the stained biofilm with 95% ethanol and measure the absorbance at 570 nm using a microplate reader.

    • The percentage of biofilm inhibition is calculated relative to the untreated control.

Mechanism of Action Assays

Protocol 5: Succinate Dehydrogenase (SDH) Inhibition Assay

This assay measures the inhibition of SDH activity in fungal mitochondrial extracts.

  • Materials:

    • Fungal mycelia

    • Extraction buffer (e.g., phosphate buffer with protease inhibitors)

    • Test compounds

    • Succinate (substrate)

    • DCIP (2,6-dichlorophenolindophenol) as an electron acceptor

    • Spectrophotometer

  • Procedure:

    • Prepare a mitochondrial-rich fraction from fungal mycelia by homogenization and differential centrifugation.

    • In a 96-well plate, add the mitochondrial extract, the test compound at various concentrations, and the reaction buffer.

    • Initiate the reaction by adding succinate and DCIP.

    • Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time in kinetic mode.

    • Calculate the rate of reaction and determine the IC50 value of the test compound.

Visualizations

Logical and Experimental Workflows

Synthesis_and_Screening_Workflow cluster_synthesis Synthesis of Thiophene Derivatives cluster_purification Purification & Characterization cluster_screening Antifungal Screening Cascade Start Starting Materials (e.g., Ketone, Nitrile, Sulfur) Gewald Gewald Reaction Start->Gewald Thiophene 2-Aminothiophene Derivatives Gewald->Thiophene Purify Purification (Recrystallization/ Chromatography) Thiophene->Purify Characterize Characterization (NMR, MS, etc.) Purify->Characterize MIC_Assay Primary Screening (Broth Microdilution MIC) Characterize->MIC_Assay Biofilm_Assay Secondary Screening (Biofilm Inhibition) MIC_Assay->Biofilm_Assay MOA_Assay Mechanism of Action (e.g., SDH/CYP51 Inhibition) Biofilm_Assay->MOA_Assay Lead_Compound Lead Compound Identification MOA_Assay->Lead_Compound

Caption: Workflow for Synthesis and Antifungal Screening.

Signaling and Mechanism of Action Pathways

SDH_Inhibition_Pathway Thiophene_SDHI Thiophene-based SDH Inhibitor SDH Succinate Dehydrogenase (Complex II) Thiophene_SDHI->SDH Inhibits Fumarate Fumarate SDH->Fumarate Oxidizes to ETC Electron Transport Chain SDH->ETC Donates e- to Cell_Death Fungal Cell Death SDH->Cell_Death Inhibition leads to Succinate Succinate Succinate->SDH Substrate ATP ATP Production ETC->ATP Drives ROS Reactive Oxygen Species (ROS) Increase ETC->ROS Dysfunction causes ETC->Cell_Death Disruption leads to ROS->Cell_Death Induces

Caption: Mechanism of Action for SDH Inhibitors.

CYP51_Inhibition_Pathway Thiophene_CYP51I Thiophene-based CYP51 Inhibitor CYP51 Lanosterol 14α-demethylase (CYP51) Thiophene_CYP51I->CYP51 Inhibits Ergosterol_Pathway Ergosterol Biosynthesis CYP51->Ergosterol_Pathway Membrane_Disruption Membrane Disruption & Increased Permeability CYP51->Membrane_Disruption Inhibition leads to Lanosterol Lanosterol Lanosterol->CYP51 Substrate Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Essential Component Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death Causes

Caption: Mechanism of Action for CYP51 Inhibitors.

References

Synthesis of Substituted 2-Aminothiophenes: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of substituted 2-aminothiophenes, a critical scaffold in medicinal chemistry and materials science. The primary method described is the versatile and widely adopted Gewald three-component reaction.

Introduction

Substituted 2-aminothiophenes are a privileged heterocyclic motif found in a wide array of pharmacologically active compounds and functional materials. The Gewald reaction, a one-pot synthesis involving a carbonyl compound, an active methylene nitrile, and elemental sulfur, stands as one of the most efficient and atom-economical methods for preparing these structures.[1][2][3][4][5] Its operational simplicity, the ready availability of starting materials, and the use of mild reaction conditions have contributed to its broad utility in organic synthesis.[3] Numerous modifications to the original protocol have been developed, including the use of various catalysts, alternative solvents, and microwave irradiation to enhance reaction rates and yields.[1][2][5]

Data Presentation: Gewald Reaction Parameters and Yields

The following table summarizes various reported conditions for the Gewald synthesis of substituted 2-aminothiophenes, showcasing the versatility of this reaction with different substrates and catalysts.

Carbonyl CompoundActive Methylene NitrileCatalyst/Base (mol%)SolventTemperature (°C)TimeYield (%)
CyclohexanoneMalononitrileMorpholineEthanolReflux--
CyclohexanoneMalononitrileL-Proline (10)DMF60-84
ButyraldehydeMethyl cyanoacetatePyrrolidineDMF50 (Microwave)30 min95
AcetophenoneEthyl cyanoacetateMorpholine-130 (Solvent-free)1 h43
2'-FluoroacetophenoneEthyl cyanoacetateDiethylamineEthanol503 h35
Various ketonesVarious nitrilesPiperidinium borate (20)Ethanol/Water (9:1)10025 minup to 96
CyclohexanoneMalononitrileNa2CaP2O7WaterReflux->80
Various aldehydes/ketonesMalononitrileNano-ZnO (2.5)-1006 h37-86

Experimental Workflow

The general workflow for the synthesis of substituted 2-aminothiophenes via the Gewald reaction is depicted below. The process begins with the condensation of a carbonyl compound and an active methylene nitrile, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.

Gewald_Workflow Start Starting Materials (Ketone/Aldehyde, Active Methylene Nitrile, Sulfur) Reaction Gewald Reaction (Base/Catalyst, Solvent, Heat) Start->Reaction 1. Workup Reaction Workup (Cooling, Precipitation, Filtration) Reaction->Workup 2. Purification Purification (Recrystallization or Chromatography) Workup->Purification 3. Product Substituted 2-Aminothiophene Purification->Product 4.

Caption: General workflow for the synthesis of substituted 2-aminothiophenes.

Experimental Protocols

This section provides a general and a microwave-assisted protocol for the synthesis of substituted 2-aminothiophenes based on the Gewald reaction.

Protocol 1: General Procedure for Gewald Synthesis (Conventional Heating)

This protocol outlines a typical one-pot synthesis using a basic catalyst.

Materials:

  • Carbonyl compound (e.g., cyclohexanone, 1.0 equiv)

  • Active methylene nitrile (e.g., malononitrile, 1.0 equiv)

  • Elemental sulfur (1.0 equiv)

  • Base catalyst (e.g., morpholine, piperidine, or triethylamine, 0.1-1.0 equiv)

  • Solvent (e.g., ethanol, methanol, or DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 equiv), the active methylene nitrile (1.0 equiv), elemental sulfur (1.0 equiv), and the chosen solvent.

  • With stirring, add the base catalyst to the mixture.

  • Heat the reaction mixture to the desired temperature (typically between 50 °C and reflux) and maintain it for the required time (ranging from 2 to 12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration, wash it with a cold solvent (e.g., ethanol), and dry it.

  • If no precipitate forms, pour the reaction mixture into ice-cold water and stir. Collect the resulting precipitate by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the pure substituted 2-aminothiophene.

  • Confirm the structure of the product using appropriate analytical techniques (e.g., NMR, IR, and mass spectrometry).

Protocol 2: Microwave-Assisted Gewald Synthesis

This protocol describes an accelerated synthesis using microwave irradiation, which can significantly reduce reaction times.[1][6]

Materials:

  • Carbonyl compound (e.g., butyraldehyde, 1.0 mmol)

  • Active methylene nitrile (e.g., methyl cyanoacetate, 1.1 mmol)

  • Elemental sulfur (1.1 mmol)

  • Base (e.g., pyrrolidine, 1.1 mmol)

  • Solvent (e.g., DMF, 3 mL)

Procedure:

  • In a microwave-safe reaction vessel, combine the carbonyl compound (1.0 mmol), active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the base (1.1 mmol) in the solvent (3 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 50 °C) for a short duration (e.g., 30 minutes).[1]

  • After the reaction is complete, cool the vessel to room temperature.

  • Transfer the reaction mixture to a larger flask and proceed with the workup as described in Protocol 1 (steps 5-8).

Signaling Pathway and Reaction Mechanism

The Gewald reaction proceeds through a multi-step mechanism that begins with a Knoevenagel condensation.

Gewald_Mechanism Reactants Ketone/Aldehyde + Active Methylene Nitrile Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Base Intermediate1 α,β-Unsaturated Nitrile Knoevenagel->Intermediate1 SulfurAddition Sulfur Addition Intermediate1->SulfurAddition Sulfur Intermediate2 Thiolate Intermediate SulfurAddition->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Intermediate3 Thiophene Ring (non-aromatic) Cyclization->Intermediate3 Tautomerization Tautomerization/ Aromatization Intermediate3->Tautomerization Product 2-Aminothiophene Tautomerization->Product

Caption: Mechanism of the Gewald reaction for 2-aminothiophene synthesis.

The initial step is a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate.[5] The exact mechanism of the subsequent addition of elemental sulfur is still a subject of investigation, but it is postulated to form a thiolate intermediate. This intermediate then undergoes an intramolecular cyclization, followed by tautomerization to yield the final aromatic 2-aminothiophene product.[5]

References

Application Notes and Protocols for the Functionalization of (3-Aminothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various methods to functionalize the scaffold (3-Aminothiophen-2-yl)methanol. This versatile building block offers multiple reactive sites for chemical modification, making it a valuable starting material in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The functionalization strategies outlined below target the amino group (N-functionalization), the hydroxyl group (O-functionalization), and the thiophene ring (C-H functionalization), allowing for a systematic exploration of the chemical space around this core structure.

N-Functionalization of the Amino Group

The primary amino group at the 3-position of the thiophene ring is a key site for introducing diverse functionalities, which can significantly impact the biological activity and physicochemical properties of the resulting molecules. Common N-functionalization strategies include acylation and alkylation.

N-Acylation

N-acylation introduces an amide bond, which can act as a hydrogen bond donor and acceptor, influencing molecular interactions and metabolic stability.

Application Notes:

N-acylation of this compound can be achieved using various acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. The choice of reagent and reaction conditions allows for the introduction of a wide range of acyl groups, from simple aliphatic chains to complex aromatic and heterocyclic moieties. These modifications are crucial in drug design for modulating properties like solubility, lipophilicity, and target binding affinity. For instance, the introduction of specific acyl groups can lead to the development of novel kinase inhibitors or receptor antagonists.

Experimental Protocol: General Procedure for N-Acylation

  • Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).

  • Add a base (1.1-2.0 eq.), such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution to act as an acid scavenger.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acyl chloride or acid anhydride, 1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acylated product.

Data Presentation:

EntryAcylating AgentBaseSolventTime (h)Yield (%)Purity (%)Analytical Data (NMR, MS)
1Acetyl chlorideTEADCM2Data not availableData not availableData not available
2Benzoyl chlorideDIPEATHF4Data not availableData not availableData not available
3Acetic anhydrideTEADCM3Data not availableData not availableData not available

Researchers should populate this table with their experimental findings.

Visualization of N-Acylation Workflow:

N_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start_mol This compound dissolve Dissolve in Aprotic Solvent start_mol->dissolve acylating_agent Acylating Agent (e.g., Acyl Chloride) add_acyl Add Acylating Agent acylating_agent->add_acyl base Base (e.g., TEA) add_base Add Base base->add_base dissolve->add_base cool Cool to 0 °C add_base->cool cool->add_acyl react Stir at RT add_acyl->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract purify Purify extract->purify end_product N-Acylated Product purify->end_product O_Alkylation_Pathway start_mol This compound n_protected N-Protected Intermediate start_mol->n_protected 1. N-Protection (e.g., Boc2O) o_alkylated_n_protected O-Alkylated, N-Protected Intermediate n_protected->o_alkylated_n_protected 2. O-Alkylation (Alkyl Halide, Base) final_product O-Alkylated Product o_alkylated_n_protected->final_product 3. N-Deprotection (e.g., TFA) Ring_Functionalization cluster_methods Functionalization Methods start_mol This compound (Protected) direct_ch Direct C-H Activation/ Arylation start_mol->direct_ch halogenation Halogenation (e.g., NBS, NIS) start_mol->halogenation product Ring-Functionalized Product direct_ch->product cross_coupling Cross-Coupling (e.g., Suzuki, Stille) halogenation->cross_coupling cross_coupling->product

Application Note and Protocol: A Proposed Scale-Up Synthesis of (3-Aminothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (3-Aminothiophen-2-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring both a primary amine and a primary alcohol on a thiophene scaffold, allows for diverse functionalization, making it a key intermediate for the synthesis of various pharmaceutical compounds. This document outlines a proposed two-step, scalable synthetic route for this compound, designed for kilogram-scale production. The proposed synthesis leverages a robust ring formation reaction to generate a key intermediate, followed by a selective reduction.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process commencing with the formation of an ethyl 3-aminothiophene-2-carboxylate intermediate, followed by the selective reduction of the ester functionality to the corresponding alcohol.

Step 1: Synthesis of Ethyl 3-Aminothiophene-2-carboxylate (Proposed Method)

This initial step is based on a proposed variation of established thiophene ring synthesis methodologies, designed for scalability. It involves the reaction of ethyl 2-mercaptoacetate, 2-chloroacrylonitrile, and a suitable base.

Step 2: Reduction of Ethyl 3-Aminothiophene-2-carboxylate to this compound

The second step employs the selective reduction of the ester group of the intermediate to a primary alcohol using a suitable reducing agent, a well-established and scalable chemical transformation.

Data Presentation

The following table summarizes the key quantitative data for the proposed two-step synthesis of this compound.

Parameter Step 1: Synthesis of Ethyl 3-Aminothiophene-2-carboxylate Step 2: Reduction to this compound
Starting Materials Ethyl 2-mercaptoacetate, 2-Chloroacrylonitrile, Sodium EthoxideEthyl 3-aminothiophene-2-carboxylate, Lithium Aluminum Hydride
Solvent EthanolTetrahydrofuran (THF)
Molar Ratio (relative to limiting reagent) 1.0 : 1.1 : 2.21.0 : 1.5
Reaction Temperature 0 °C to reflux0 °C to room temperature
Reaction Time 4 - 6 hours2 - 4 hours
Proposed Yield 65 - 75%80 - 90%
Purity (Post-crystallization/distillation) > 98%> 99%

Experimental Protocols

Step 1: Synthesis of Ethyl 3-Aminothiophene-2-carboxylate (Proposed Method)

Materials:

  • Ethyl 2-mercaptoacetate (1.0 eq)

  • 2-Chloroacrylonitrile (1.1 eq)

  • Sodium Ethoxide (2.2 eq)

  • Ethanol (anhydrous)

  • Toluene

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • A solution of sodium ethoxide (2.2 eq) in anhydrous ethanol is prepared in a suitable reactor under an inert atmosphere (e.g., nitrogen) and cooled to 0 °C.

  • Ethyl 2-mercaptoacetate (1.0 eq) is added dropwise to the cooled sodium ethoxide solution, maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes.

  • 2-Chloroacrylonitrile (1.1 eq) is then added dropwise to the reaction mixture, again ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, LC-MS).

  • The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

  • The residue is partitioned between toluene and water. The aqueous layer is extracted with toluene (2x).

  • The combined organic layers are washed with saturated sodium bicarbonate solution and then brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford ethyl 3-aminothiophene-2-carboxylate as a solid.

Step 2: Reduction of Ethyl 3-Aminothiophene-2-carboxylate to this compound

Materials:

  • Ethyl 3-aminothiophene-2-carboxylate (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (1.5 eq)

  • Tetrahydrofuran (THF, anhydrous)

  • Sodium Sulfate solution (saturated)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • A suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF is prepared in a reactor under an inert atmosphere and cooled to 0 °C.

  • A solution of ethyl 3-aminothiophene-2-carboxylate (1.0 eq) in anhydrous THF is added dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • Following the addition, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • The reaction is carefully quenched by the slow, sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while maintaining the temperature below 20 °C.

  • The resulting granular precipitate is filtered off and washed with THF.

  • The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to yield the final product as a crystalline solid.

Mandatory Visualization

G cluster_0 Step 1: Synthesis of Ethyl 3-Aminothiophene-2-carboxylate cluster_1 Step 2: Reduction to this compound A Prepare Sodium Ethoxide in Ethanol B Add Ethyl 2-mercaptoacetate at 0-5 °C A->B C Add 2-Chloroacrylonitrile at 0-5 °C B->C D Reflux for 4-6 hours C->D E Work-up and Extraction D->E F Purification (Distillation/Recrystallization) E->F G Ethyl 3-aminothiophene-2-carboxylate F->G H Prepare LiAlH4 suspension in THF at 0 °C G->H Intermediate I Add Ethyl 3-aminothiophene-2-carboxylate solution H->I J Stir at room temperature for 2-4 hours I->J K Quench reaction J->K L Filtration and Solvent Evaporation K->L M Purification (Recrystallization) L->M N This compound M->N

Caption: Proposed workflow for the scale-up synthesis of this compound.

Disclaimer: This document provides a proposed synthetic protocol for the scale-up synthesis of this compound based on established chemical principles. The procedures have not been validated and should be optimized and validated by qualified personnel in a suitable laboratory or manufacturing setting. All procedures should be carried out with appropriate safety precautions.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Aminothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (3-Aminothiophen-2-yl)methanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and practical synthesis is a two-step process. The first step is the synthesis of a precursor, methyl 3-aminothiophene-2-carboxylate, typically via the Gewald reaction. The second step involves the reduction of the ester group of this precursor to a primary alcohol, yielding this compound.

Q2: Why is the Gewald reaction preferred for the synthesis of the precursor?

A2: The Gewald reaction is a versatile and efficient one-pot or two-step method for synthesizing highly substituted 2-aminothiophenes.[1] It utilizes readily available starting materials and the reaction conditions can be modified to optimize the yield of the desired 3-aminothiophene-2-carboxylate precursor.[2]

Q3: What are the critical parameters to control during the Gewald reaction for optimal yield?

A3: Key parameters to control include the choice of base, solvent, and reaction temperature. The base, often a secondary or tertiary amine, is crucial for catalyzing the initial Knoevenagel condensation.[2] Polar solvents like methanol or ethanol are generally preferred to enhance the solubility and reactivity of elemental sulfur. The temperature should be carefully controlled, as excessive heat can lead to the formation of byproducts.[2]

Q4: Which reducing agent is most effective for converting the ester precursor to this compound?

A4: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent and is frequently the reagent of choice for the reduction of esters to primary alcohols.[3][4] However, its high reactivity necessitates careful handling and anhydrous reaction conditions.

Q5: Are there any alternative, milder reducing agents to LiAlH₄?

A5: Yes, other reducing agents can be considered, although they may require longer reaction times or higher temperatures. Lithium borohydride (LiBH₄) is less reactive than LiAlH₄ but more reactive than sodium borohydride and can be effective for reducing esters.[3] Another alternative is Diisobutylaluminum hydride (DIBAL-H).[3]

Troubleshooting Guides

Problem 1: Low Yield of Methyl 3-Aminothiophene-2-carboxylate (Gewald Reaction Step)
Possible Cause Troubleshooting Steps
Inefficient Knoevenagel-Cope Condensation - Base Selection: The choice of base is critical. Screen different bases such as piperidine, morpholine, or triethylamine to find the most effective one for your specific substrates.[2] - Water Removal: The condensation step produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent to remove water as it forms.[2]
Poor Sulfur Solubility or Reactivity - Solvent Choice: Use polar solvents like ethanol, methanol, or DMF to improve the solubility and reactivity of elemental sulfur.[2] - Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can enhance sulfur's reactivity. Avoid excessive heat to prevent side reactions.[2]
Incorrect Stoichiometry or Reagent Purity - Reagent Purity: Ensure all starting materials, especially the active methylene nitrile and the carbonyl compound, are pure and dry.[2] - Accurate Measurement: Precisely measure all reagents according to the optimized protocol.
Formation of Side Products - Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to identify the optimal reaction time and prevent the formation of degradation products. - Purification: If side products are observed, optimize the purification method. Recrystallization or column chromatography may be necessary.
Problem 2: Low Yield of this compound (Reduction Step)
Possible Cause Troubleshooting Steps
Incomplete Reduction - Reaction Time and Temperature: The reduction of esters with LiAlH₄ is typically fast. However, if using a milder reducing agent, longer reaction times or elevated temperatures may be required. Monitor the reaction by TLC until the starting material is consumed. - Reagent Stoichiometry: Ensure a sufficient excess of the reducing agent is used. For LiAlH₄, a 2-4 fold excess is common for ester reductions.[4]
Degradation of Starting Material or Product - Anhydrous Conditions: LiAlH₄ reacts violently with water. Ensure all glassware is flame-dried and solvents are anhydrous to prevent quenching of the reagent and potential side reactions.[4] - Temperature Control: The addition of LiAlH₄ should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction. The reaction can then be allowed to warm to room temperature.
Difficult Work-up and Product Isolation - Quenching Procedure: The quenching of excess LiAlH₄ is critical. A careful, dropwise addition of water followed by an aqueous base (e.g., NaOH solution) is a common procedure (Fieser work-up) to produce a granular precipitate that is easily filtered. - Extraction: The product is an amino alcohol and may have some water solubility. Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
Side Reactions - Over-reduction: While less common with esters, highly reactive conditions could potentially affect other functional groups if present. - Reaction with Amine Group: The amine group in the starting material is acidic and will react with LiAlH₄ to produce hydrogen gas. This consumes some of the reducing agent, so a sufficient excess must be used.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-Aminothiophene-2-carboxylate (Gewald Reaction)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the α-mercaptoacetaldehyde source (e.g., 1,4-dithiane-2,5-diol), methyl cyanoacetate, and elemental sulfur in a suitable solvent such as methanol or ethanol.

  • Addition of Base: To the stirred mixture, add a catalytic amount of a secondary or tertiary amine (e.g., triethylamine or morpholine) dropwise.

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux (typically 40-60 °C) and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. The filtrate can be concentrated under reduced pressure, and the residue purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Reduction)
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Ester: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Dissolve methyl 3-aminothiophene-2-carboxylate in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction Conditions: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction by TLC until all the starting material has been consumed (typically 1-2 hours).

  • Quenching and Work-up: Cool the reaction mixture back to 0 °C. Cautiously and dropwise, add water to quench the excess LiAlH₄, followed by the dropwise addition of a 15% aqueous sodium hydroxide solution, and then more water. Stir the resulting mixture vigorously until a white, granular precipitate forms.

  • Isolation and Purification: Filter the precipitate through a pad of celite and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Gewald Reaction cluster_step2 Step 2: Reduction start_gewald Starting Materials (α-mercaptoacetaldehyde source, methyl cyanoacetate, sulfur) reaction_gewald Reaction with Base (e.g., Triethylamine) in Methanol start_gewald->reaction_gewald 1. purification_gewald Work-up and Purification (Filtration/Recrystallization) reaction_gewald->purification_gewald 2. product_ester Methyl 3-Aminothiophene-2-carboxylate purification_gewald->product_ester 3. start_reduction Methyl 3-Aminothiophene-2-carboxylate product_ester->start_reduction reaction_reduction Reduction with LiAlH₄ in anhydrous THF start_reduction->reaction_reduction 1. workup_reduction Quenching and Work-up reaction_reduction->workup_reduction 2. product_final This compound workup_reduction->product_final 3.

Caption: Synthetic workflow for this compound.

troubleshooting_gewald problem Low Yield in Gewald Reaction cause1 Inefficient Condensation problem->cause1 cause2 Poor Sulfur Reactivity problem->cause2 cause3 Impure Reagents problem->cause3 solution1a Optimize Base cause1->solution1a solution1b Remove Water cause1->solution1b solution2a Use Polar Solvent cause2->solution2a solution2b Gentle Heating cause2->solution2b solution3 Purify/Dry Reagents cause3->solution3

Caption: Troubleshooting logic for the Gewald reaction step.

troubleshooting_reduction problem Low Yield in Reduction cause1 Incomplete Reaction problem->cause1 cause2 Reagent Decomposition problem->cause2 cause3 Difficult Work-up problem->cause3 solution1a Increase Reaction Time/Temp cause1->solution1a solution1b Use Excess Reducing Agent cause1->solution1b solution2 Ensure Anhydrous Conditions cause2->solution2 solution3 Optimize Quenching Procedure cause3->solution3

Caption: Troubleshooting logic for the ester reduction step.

References

Technical Support Center: Purification of (3-Aminothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the purification of (3-Aminothiophen-2-yl)methanol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities in this compound typically arise from the synthetic route used. A common method for its synthesis is the reduction of 3-aminothiophene-2-carboxylic acid or its esters. Therefore, potential impurities include:

  • Unreacted Starting Material: Residual 3-aminothiophene-2-carboxylic acid or its corresponding ester.

  • Reducing Agent Residues: Byproducts from reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Side-Products: Compounds formed during the synthesis of the precursor, such as those from the Gewald reaction.[1][2]

  • Oxidation/Decomposition Products: Aminothiophenes can be sensitive to air and light, leading to colored degradation products.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities.

  • Recrystallization: This is an effective method for removing small amounts of impurities if a suitable solvent or solvent system can be identified.

  • Column Chromatography: This is a versatile technique for separating the target compound from a mixture of impurities, especially when the impurities have different polarities. For a polar compound like this compound, normal-phase silica gel chromatography is often employed.

Q3: How can I determine the appropriate solvent system for column chromatography?

A3: The ideal solvent system for column chromatography is typically determined by thin-layer chromatography (TLC). The goal is to find a solvent mixture in which the this compound has a retention factor (Rf) of approximately 0.2-0.4, and is well-separated from impurity spots. Given the polar nature of the compound (due to the amino and hydroxyl groups), a polar solvent system is required. A good starting point is a mixture of a moderately polar solvent and a polar solvent, such as dichloromethane/methanol or ethyl acetate/hexane.

Q4: My compound is an oil and won't crystallize. What should I do?

A4: "Oiling out" instead of crystallizing is a common issue. This can happen if the compound's melting point is lower than the boiling point of the solvent, if the compound is impure, or if the solution is cooled too quickly. Try the following:

  • Use a lower-boiling point solvent or a different solvent system.

  • Try to purify the oil by column chromatography first to remove impurities that may be inhibiting crystallization.

  • Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

  • Slow down the cooling process. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

Troubleshooting Guides

Recrystallization
IssuePossible Cause(s)Suggested Solution(s)
Compound does not dissolve in hot solvent. Incorrect solvent choice (compound is insoluble).Try a more polar solvent (e.g., ethanol, methanol).
Compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound.2. Significant impurities are present.3. The solution is being cooled too rapidly.1. Choose a lower-boiling solvent.2. Purify by column chromatography first.3. Allow the solution to cool to room temperature slowly before further cooling.
Poor recovery of the purified compound. 1. Too much solvent was used.2. The compound has significant solubility in the cold solvent.1. Concentrate the solution by boiling off some solvent and allow it to cool again.2. Ensure the solution is thoroughly cooled in an ice bath before filtration.
Colored impurities remain in the final product. The colored impurity co-crystallizes with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.
Column Chromatography
IssuePossible Cause(s)Suggested Solution(s)
Compound does not move from the baseline (low Rf). The mobile phase is not polar enough.Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., methanol in a dichloromethane/methanol system).
Compound runs with the solvent front (high Rf). The mobile phase is too polar.Decrease the polarity of the eluent by increasing the proportion of the less polar solvent.
Poor separation of the compound from impurities. 1. Inappropriate solvent system.2. Column was not packed properly.3. Column was overloaded with the crude sample.1. Optimize the solvent system using TLC to maximize the separation between spots.2. Ensure the column is packed uniformly without any air bubbles or cracks.3. Use an appropriate amount of silica gel for the amount of sample (typically a 30:1 to 100:1 ratio of silica to crude product by weight).
Streaking or tailing of the compound band. 1. The compound is interacting too strongly with the stationary phase (common for amines).2. The compound is not very soluble in the mobile phase.1. Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize acidic sites on the silica gel.2. Choose a mobile phase in which the compound is more soluble.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require preliminary testing with small amounts of the crude product. A solvent pair system, such as ethanol/water or ethyl acetate/hexane, is often effective for compounds with intermediate polarity.

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol or ethyl acetate). To the hot solution, add a less polar solvent in which the compound is insoluble (e.g., water or hexane) dropwise until a slight turbidity persists. Add a drop or two of the first solvent to redissolve the precipitate. If crystals form upon slow cooling, this is a suitable solvent system.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot primary solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture at boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold solvent mixture.

  • Drying: Dry the purified crystals in a desiccator or under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol describes a standard procedure for purifying this compound using silica gel column chromatography.

  • TLC Analysis: Determine an appropriate eluent system by TLC. A good starting point is a mixture of dichloromethane and methanol (e.g., 98:2 or 95:5 v/v) or ethyl acetate and hexane (e.g., 30:70 or 50:50 v/v). If the compound streaks, consider adding 0.5% triethylamine to the eluent.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a strong solvent like dichloromethane.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent to obtain a dry, free-flowing powder.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Carefully add the eluent to the column and begin collecting fractions.

    • Apply gentle pressure with air or a pump (flash chromatography) to maintain a steady flow rate.

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume.

    • Monitor the composition of the fractions by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualization of Experimental Workflows

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve decolorize Add Activated Charcoal (Optional) dissolve->decolorize hot_filter Hot Gravity Filtration decolorize->hot_filter cool_slow Slow Cooling to Room Temperature hot_filter->cool_slow ice_bath Cool in Ice Bath cool_slow->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_setup Setup cluster_run Execution cluster_analysis Analysis & Isolation start Crude Product tlc TLC Analysis for Eluent Selection start->tlc pack_column Pack Column with Silica Gel Slurry tlc->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Selected Solvent load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Pure Product evaporate->end

Caption: Workflow for the purification of this compound by column chromatography.

References

Technical Support Center: The Gewald Reaction for Aminothiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Gewald reaction, a cornerstone multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.

Frequently Asked Questions (FAQs)

Q1: What is the Gewald reaction?

The Gewald reaction is a one-pot, multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester or other active methylene nitrile, and elemental sulfur in the presence of a base.[1][2][3] Its operational simplicity and the ready availability of starting materials make it a highly versatile method in heterocyclic chemistry.[4]

Q2: What are the essential starting materials for the Gewald reaction?

The versatility of the Gewald reaction stems from the wide variety of commercially available starting materials, which typically include:

  • Carbonyl Compounds: A broad range of aldehydes and ketones can be used. However, sterically hindered or less reactive ketones, such as aryl ketones, may require modified conditions or longer reaction times.[5][6]

  • Active Methylene Compounds: These are compounds with a CH₂ group flanked by two electron-withdrawing groups. Common examples include ethyl cyanoacetate, malononitrile, and cyanoacetamide.[6]

  • Elemental Sulfur: This serves as the sulfur source for the thiophene ring.[6]

  • Base: A base is crucial for catalyzing the initial condensation step.[6]

Q3: What is the role of the base in the Gewald synthesis?

The base plays a critical role in catalyzing the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[6] Commonly used bases include secondary amines like morpholine and piperidine, and tertiary amines such as triethylamine.[6] The choice and amount of base can significantly impact the reaction rate and overall yield. In some instances, the reaction can be catalytic in base.[5]

Troubleshooting Common Issues

This guide addresses specific issues that may be encountered during the Gewald reaction in a question-and-answer format.

Low or No Product Yield

Issue: The reaction has resulted in a low yield or no desired 2-aminothiophene product.

This is one of the most common problems and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

dot

Troubleshooting_Workflow start Low/No Yield check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_condensation Inefficient Knoevenagel Condensation? check_reagents->check_condensation optimize_base Optimize Base (Type & Amount) check_condensation->optimize_base Yes remove_water Consider Water Removal (e.g., Dean-Stark) check_condensation->remove_water Yes check_sulfur Poor Sulfur Solubility or Reactivity? check_condensation->check_sulfur No success Improved Yield optimize_base->success remove_water->success optimize_solvent Optimize Solvent (e.g., EtOH, DMF) check_sulfur->optimize_solvent Yes optimize_temp Adjust Temperature (40-60 °C) check_sulfur->optimize_temp Yes check_sterics Steric Hindrance an Issue? check_sulfur->check_sterics No optimize_solvent->success optimize_temp->success two_step Perform Two-Step Protocol check_sterics->two_step Yes microwave Use Microwave Irradiation check_sterics->microwave Yes two_step->success microwave->success

Caption: A logical workflow for troubleshooting low or no yield in the Gewald reaction.

  • Possible Cause: Inefficient Knoevenagel-Cope Condensation

    • Solution: The initial condensation is base-catalyzed and can be the rate-limiting step. The choice of base is critical; for less reactive ketones, a stronger base or a different class of base may be necessary. Consider screening bases like piperidine, morpholine, or triethylamine.[6] The condensation also produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can be beneficial.[6]

  • Possible Cause: Poor Sulfur Solubility or Reactivity

    • Solution: Elemental sulfur needs to dissolve and react with the Knoevenagel intermediate. Polar solvents like ethanol, methanol, or DMF generally improve the solubility and reactivity of sulfur.[6][7] Gently heating the reaction mixture, typically to 40-60 °C, can also enhance sulfur's reactivity. However, be cautious as excessive heat can promote side reactions.[6]

  • Possible Cause: Steric Hindrance

    • Solution: Sterically hindered ketones may react poorly in a one-pot procedure. A two-step protocol, where the α,β-unsaturated nitrile is first isolated from the Knoevenagel-Cope condensation and then reacted with sulfur and base, can be more effective.[6] Microwave-assisted synthesis has also been shown to improve yields and significantly reduce reaction times, especially for challenging substrates.[8][9]

  • Possible Cause: Incorrect Stoichiometry or Reagent Purity

    • Solution: Ensure all starting materials are pure and dry. Accurately measure all reagents according to the chosen protocol.

Presence of Significant Byproducts

Issue: The reaction mixture contains a high proportion of byproducts, leading to difficult purification.

  • Possible Byproduct: Unreacted Starting Materials

    • Identification: Signals corresponding to the ketone/aldehyde and active methylene compound will be present in the crude ¹H-NMR spectrum.

    • Mitigation: If the reaction has not gone to completion, consider increasing the reaction time, optimizing the temperature, or using a more effective catalyst.[6]

  • Possible Byproduct: Knoevenagel-Cope Intermediate

    • Identification: The α,β-unsaturated nitrile intermediate may be observed if the sulfur addition and cyclization steps are slow. Its presence can be confirmed by the absence of the characteristic 2-amino proton signal and the presence of vinylic proton signals in the ¹H-NMR spectrum.

    • Mitigation: Ensure that a sufficient amount of sulfur is present and that the reaction conditions (temperature and base) are adequate for the cyclization to proceed.[6]

  • Possible Byproduct: Dimerization or Polymerization Products

    • Identification: Complex, often broad signals in the ¹H-NMR spectrum and a higher molecular weight distribution in mass spectrometry can indicate the formation of dimers or polymers.

    • Mitigation: Under certain conditions, starting materials or intermediates can undergo self-condensation.[6] To minimize this, try adjusting the concentration of the reactants, modifying the rate of reagent addition, or changing the solvent.[6]

Purification Challenges

Issue: Difficulty in isolating the pure 2-aminothiophene from the crude reaction mixture.

  • Strategy 1: Recrystallization

    • This is often the most effective method for purifying solid 2-aminothiophenes. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[6]

  • Strategy 2: Column Chromatography

    • For oily products or solids that are difficult to recrystallize, silica gel column chromatography is a reliable purification method. A common eluent system is a gradient of ethyl acetate in hexanes.[6]

  • Strategy 3: Washing

    • Washing the crude product with water can help remove inorganic salts and other polar impurities. A subsequent wash with a non-polar solvent like hexanes can remove non-polar byproducts.[6]

Data Presentation: Optimizing Reaction Conditions

The yield of the Gewald reaction is highly dependent on the choice of base, solvent, and temperature. The following tables summarize comparative data to aid in reaction optimization.

Table 1: Effect of Base on a Model Gewald Reaction *

EntryBase (20 mol%)TimeYield (%)
1Pyrrolidinium borate30 min92
2Piperidinium borate25 min96
3Morpholinium borate45 min89
4None24 hNo Reaction

*Model Reaction: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv) in EtOH/H₂O (9:1) at 100°C. Data sourced from Gavali & Chaturbhuj (2023).[10]

Table 2: Effect of Solvent on a Model Gewald Reaction *

EntrySolventTimeYield (%)
1Toluene2 h70
2Acetonitrile1.5 h82
3Dichloromethane3 h45
4Tetrahydrofuran2 h75
5Ethanol/Water (9:1)25 min96
6Water5 h65

*Model Reaction: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv) with piperidinium borate (20 mol%) at 100°C. Data sourced from Gavali & Chaturbhuj (2023).[10]

Table 3: Effect of Temperature on a Model Gewald Reaction *

EntryTemperature (°C)TimeYield (%)
1Room Temperature24 hTrace
2703 h84
310025 min96

*Model Reaction: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv) with piperidinium borate (20 mol%) in EtOH/H₂O (9:1). Data sourced from Gavali & Chaturbhuj (2023).[10]

Experimental Protocols

Protocol 1: General One-Pot Synthesis of 2-Aminothiophenes (Conventional Heating)

This protocol provides a general guideline and may require optimization for specific substrates.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol, 0.38 g).[6]

  • Add a suitable solvent, such as ethanol or methanol (20-30 mL).[6]

  • Add the base (e.g., morpholine or triethylamine, 10-20 mol%).[6]

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.[6]

  • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.[11]

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.[11]

Protocol 2: Microwave-Assisted Gewald Synthesis

This method can significantly reduce reaction times.

  • In a microwave-safe reaction vessel, combine the ketone or aldehyde (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.05 mol) in ethanol (15 mL).[8]

  • Place the vessel in a microwave reactor and irradiate at a suitable temperature (e.g., 70-120 °C) for a short period (typically 5-60 minutes).[1][8]

  • The addition of a base like triethylamine may be required for certain substrates.[1]

  • Monitor the reaction by TLC.

  • After cooling, the product may precipitate. If so, collect it by filtration. Otherwise, work up the reaction mixture, for example, by adding a mixture of methanol and water to induce precipitation.[1]

  • Purify the crude product by recrystallization.[1]

Visualizations

Simplified Mechanism of the Gewald Reaction

The generally accepted mechanism proceeds through three main stages.

dot

Gewald_Mechanism cluster_0 1. Knoevenagel-Cope Condensation cluster_1 2. Sulfur Addition cluster_2 3. Cyclization & Tautomerization Ketone/Aldehyde Ketone/Aldehyde Intermediate A α,β-Unsaturated Nitrile Ketone/Aldehyde->Intermediate A Active Methylene Nitrile Active Methylene Nitrile Active Methylene Nitrile->Intermediate A Base Base Base->Intermediate A catalyzes Intermediate B Sulfur Adduct Intermediate A->Intermediate B Sulfur Sulfur Sulfur->Intermediate B Intermediate C Cyclized Intermediate Intermediate B->Intermediate C Product 2-Aminothiophene Intermediate C->Product Tautomerizes

Caption: The three key stages of the Gewald reaction mechanism.

References

Optimization of reaction conditions for aminothiophene derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis and derivatization of aminothiophenes.

Section 1: Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis and derivatization of aminothiophenes.

Frequently Asked Questions (FAQs)

Q1: What is the Gewald reaction and why is it a common starting point? A1: The Gewald reaction is a one-pot, multi-component reaction used to synthesize polysubstituted 2-aminothiophenes.[1][2] It is highly valued for its versatility, operational simplicity, and the wide availability of starting materials, which typically include a ketone or aldehyde, an active methylene compound (like malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[1][3] This reaction provides a direct and efficient route to the core aminothiophene scaffold, which is a crucial building block in medicinal chemistry.[4][5]

Q2: My aminothiophene compound is unstable or darkens over time. How can I improve its stability? A2: Aromatic amines, including 2-aminothiophenes, are susceptible to oxidation, which can cause discoloration and degradation. To improve stability, it is recommended to store the compound under an inert atmosphere (nitrogen or argon), protect it from light, and keep it refrigerated. If purification is necessary, techniques like column chromatography followed by storage in a desiccator can remove oxidative impurities. For subsequent reactions, using freshly purified starting material is crucial.

Q3: How do I choose the correct derivatization strategy for my target molecule? A3: The strategy depends on the desired final structure:

  • N-Acylation: To form an amide linkage, use an acyl chloride or anhydride. This is often used to install specific functional groups or as a protecting group strategy.[6]

  • N-Alkylation: To add alkyl chains, use alkyl halides. This reaction can be challenging due to the low nucleophilicity of the 2-amino group and may require stronger bases and higher temperatures.[6][7]

  • Suzuki Coupling: To form carbon-carbon bonds, typically with aryl or heteroaryl groups, a halo-aminothiophene precursor is required to react with a boronic acid in the presence of a palladium catalyst.

Q4: What are the main challenges in purifying aminothiophene derivatives? A4: Purification can be complicated by the presence of unreacted starting materials, catalysts, and side products. Common challenges include the co-elution of products with similar polarity during column chromatography and the potential for product degradation on silica gel. Careful monitoring by Thin Layer Chromatography (TLC) with different solvent systems is essential to develop an effective purification method. Recrystallization is also a powerful purification technique if a suitable solvent can be found.

Troubleshooting Guide
Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield in Gewald Synthesis 1. Inefficient Knoevenagel Condensation: The initial condensation between the carbonyl and active methylene compound is slow or incomplete.[1] 2. Poor Sulfur Reactivity/Solubility: Elemental sulfur is not effectively participating in the reaction.[1] 3. Incorrect Base Selection: The base may not be strong enough or is sterically hindered.[1] 4. Low Reaction Temperature: The activation energy for cyclization is not being met.[8]1. Optimize Base & Water Removal: Screen bases like piperidine or triethylamine. If water is produced, consider using a Dean-Stark apparatus.[1] 2. Improve Sulfur Solubility: Use a polar solvent like ethanol, methanol, or DMF. Gentle heating (40-60 °C) can also help.[1] 3. Screen Bases: Test different organic bases (e.g., piperidine, morpholine, triethylamine).[1] 4. Increase Temperature: Gradually increase the reaction temperature while monitoring with TLC. Microwave-assisted synthesis can also be effective.[1]
Multiple Products in N-Acylation 1. Unreacted Starting Material: Incomplete reaction. 2. Diacylation: The initially formed amide reacts again (less common). 3. Hydrolysis of Acylating Agent: Acyl chloride or anhydride has degraded due to moisture.1. Increase Equivalents/Time: Use a slight excess (1.1-1.2 eq.) of the acylating agent and increase the reaction time.[9] 2. Control Stoichiometry: Avoid a large excess of the acylating agent and harsh heating. 3. Use Fresh Reagents: Ensure acylating agents are fresh and stored under anhydrous conditions.[9]
Low Yield in N-Alkylation 1. Low Nucleophilicity of Amine: The amino group on the thiophene ring is weakly nucleophilic.[7] 2. Insufficient Base Strength: The base cannot effectively deprotonate the amine or neutralize the acid byproduct.[7] 3. Formation of Di-alkylated Product: The mono-alkylated product reacts a second time.1. Use Forcing Conditions: Higher temperatures (80-120 °C) are often required.[7] 2. Select a Stronger Base: Use stronger bases like K₂CO₃, Cs₂CO₃, or NaH in a polar aprotic solvent like DMF or acetonitrile.[7][10] 3. Control Stoichiometry: Use a slight excess of the aminothiophene relative to the alkylating agent.[7]
Suzuki Coupling Fails 1. Catalyst Inactivation: The palladium catalyst has been oxidized or poisoned. 2. Incorrect Base/Solvent Combination: The conditions are not suitable for the transmetalation step. 3. Poor Quality Boronic Acid: The boronic acid may have decomposed.1. Ensure Inert Atmosphere: Degas the solvent and thoroughly purge the reaction vessel with nitrogen or argon.[11] 2. Screen Conditions: Test different bases (e.g., K₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/Water, Toluene/Water).[3] 3. Use Fresh Boronic Acid: Use fresh, high-quality boronic acid.

Section 2: Data Presentation

Optimizing reaction conditions is critical for maximizing yield and minimizing impurities. The following tables summarize conditions for key reactions.

Table 1: Optimization of Catalyst Loading and Temperature for Gewald Synthesis Model Reaction: Cyclohexanone (1 mmol), Malononitrile (1 mmol), Sulfur (1.2 mmol) in Ethanol/Water.

EntryCatalyst Loading (mol%)Temperature (°C)TimeYield (%)
15703 h75
210703 h84
320703 h88
420Room Temp24 hTrace
52010025 min96
(Data adapted from optimization studies using a piperidinium borate catalyst.[8])

Table 2: Effect of Solvent on N-Acylation of Aniline with Acetic Anhydride Model Reaction: Aniline (1 mmol), Acetic Anhydride (1.2 mmol) at Room Temperature.

EntrySolventTime (min)Yield (%)
1THF1088
2CH₂Cl₂1585
3H₂O590
4EtOAc1086
5None (Neat) 5 92
(Data adapted from a study on catalyst-free N-acylation.[12])

Table 3: Optimization of Base and Solvent for N-Alkylation Model Reaction: Aniline derivative with an alkyl halide.

EntryBase (eq.)SolventTemperatureOutcome
1Triethylamine (1.0)MethanolRoom TempLow selectivity, mixture of mono- and di-alkylated products.[2]
2Na₂CO₃ (1.0)MethanolRoom TempLow conversion.[2]
3K₂CO₃ (1.0)MethanolRoom TempEffective, but some di-alkylation observed.[2]
4K₂CO₃ (1.0) + Na₂CO₃ (3.0) Methanol Room Temp Efficient and selective for mono-N-alkylation. [2]
5K₂CO₃ (2.0)Acetonitrile80 °CStandard conditions for less reactive amines.[7]
6NaH (1.5)DMF60-80 °CStronger base system for poorly nucleophilic amines.[7]

Section 3: Experimental Protocols

The following are general, representative protocols. Researchers should adapt them based on the specific substrate and scale.

Protocol 1: General Procedure for Gewald Aminothiophene Synthesis
  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the ketone/aldehyde (1.0 eq.), the active methylene nitrile (1.0 eq.), and elemental sulfur (1.1-1.2 eq.).

  • Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol or methanol (~0.5 M concentration). Add a catalytic amount of a base (e.g., piperidine or triethylamine, ~20 mol%).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 60-80 °C).

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed (typically 2-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product is often purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: General Procedure for N-Acylation
  • Reaction Setup: Dissolve the 2-aminothiophene (1.0 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane, THF) in a flask under an inert atmosphere (N₂ or Ar). Add a base (e.g., pyridine or triethylamine, 1.2 eq.).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the acylating agent (acyl chloride or anhydride, 1.1 eq.) dropwise.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction by TLC. A catalyst like DMAP (4-Dimethylaminopyridine) can be added in catalytic amounts if the reaction is sluggish.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization or column chromatography.

Protocol 3: General Procedure for Suzuki Coupling of a Bromo-Aminothiophene
  • Reaction Setup: To a flame-dried flask, add the bromo-aminothiophene (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers and extract the aqueous phase.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography on silica gel.

Section 4: Visualizations

Diagrams illustrating key workflows and concepts in aminothiophene chemistry.

Aminothiophene_Workflow General Workflow for Aminothiophene Synthesis and Derivatization Start Starting Materials (Ketone, Nitrile, Sulfur) Gewald Gewald Synthesis Start->Gewald Aminothiophene 2-Aminothiophene Core Scaffold Gewald->Aminothiophene Derivatization Derivatization Reaction (Acylation, Alkylation, etc.) Aminothiophene->Derivatization Purification Purification (Chromatography/ Recrystallization) Derivatization->Purification Product Final Derivatized Product Purification->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis Troubleshooting_Flowchart Troubleshooting Flowchart for Low Yield in Gewald Synthesis Start Low Yield Observed CheckCondensation Is Knoevenagel intermediate (α,β-unsaturated nitrile) present by TLC/LCMS? Start->CheckCondensation OptimizeCondensation Action: Screen stronger bases. Consider water removal (e.g., Dean-Stark). CheckCondensation->OptimizeCondensation Yes CheckSulfur Is reaction sluggish after intermediate forms? CheckCondensation->CheckSulfur No OptimizeCondensation->CheckSulfur OptimizeSulfur Action: Increase temperature (40-60°C). Switch to a more polar solvent (DMF, Ethanol). CheckSulfur->OptimizeSulfur Yes CheckTemp Is reaction clean but incomplete? CheckSulfur->CheckTemp No OptimizeSulfur->CheckTemp IncreaseTemp Action: Increase reflux temperature. Consider microwave irradiation. CheckTemp->IncreaseTemp Yes Success Yield Improved CheckTemp->Success No (Re-evaluate purity of starting materials) IncreaseTemp->Success Suzuki_Mechanism Simplified Catalytic Cycle of Suzuki Coupling Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Intermediate R¹-Pd(II)-R² Transmetal->PdII_Intermediate Boronate R²-B(OR)₂ Boronate->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal RedElim Reductive Elimination PdII_Intermediate->RedElim RedElim->Pd0 Catalyst Regeneration Product Product R¹-R² RedElim->Product Halide Aminothiophene-X (R¹-X) Halide->OxAdd

References

(3-Aminothiophen-2-yl)methanol degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation pathways of (3-Aminothiophen-2-yl)methanol and strategies for its prevention. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that are susceptible to degradation?

A1: The primary functional groups in this compound that are prone to degradation are the aminothiophene ring, the primary amino group (-NH2), and the primary alcohol (hydroxymethyl) group (-CH2OH). The thiophene ring itself is susceptible to oxidation at the sulfur atom. The amino group can be readily oxidized, and the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid.

Q2: What are the likely degradation pathways for this compound under common experimental and storage conditions?

A2: Based on the chemistry of its functional groups, this compound is likely to degrade via the following pathways:

  • Oxidation: This is a major degradation pathway. The sulfur atom in the thiophene ring can be oxidized to a sulfoxide and subsequently to a sulfone. The primary amino group is susceptible to oxidation, which can lead to the formation of nitroso or nitro derivatives, or polymerization. The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

  • Dimerization/Polymerization: Aminothiophenes, particularly those without electron-withdrawing groups, can be unstable and may undergo dimerization or polymerization, often initiated by oxidation of the amino group. This can result in the formation of colored, insoluble materials.

  • Photodegradation: Exposure to light, especially UV light, can promote the degradation of thiophene derivatives. This can involve complex radical-mediated reactions leading to a variety of degradation products.

Q3: What are the best practices for handling and storing this compound to minimize degradation?

A3: To minimize degradation, this compound should be handled and stored with care:

  • Storage Conditions: Store in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (2-8 °C) or freezing is recommended.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Minimize exposure to air and light during handling.

  • Solvent Selection: If preparing solutions, use high-purity, degassed solvents. Some organic solvents can contain impurities (e.g., peroxides in ethers) that can promote degradation.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Solution turns yellow/brown upon standing. Oxidation of the amino group or thiophene ring. Dimerization/polymerization of the compound.Prepare fresh solutions before use. Store stock solutions under an inert atmosphere at low temperatures and protected from light. Use antioxidants if compatible with the experimental setup.
Inconsistent results in biological assays. Degradation of the compound in the assay medium. Interaction with components of the assay medium.Assess the stability of the compound in the specific assay buffer and under the assay conditions (e.g., temperature, light exposure). Prepare fresh dilutions from a stable stock solution immediately before the experiment.
Appearance of new peaks in HPLC analysis of a sample. Degradation has occurred.Identify the degradation products using techniques like LC-MS. Review the storage and handling procedures of the sample. Conduct forced degradation studies to purposefully generate and identify potential degradation products.
Low purity of the synthesized compound after purification. Degradation during the synthesis or work-up. Incomplete reaction.Optimize reaction conditions to minimize exposure to heat, light, and oxygen. Use degassed solvents and perform reactions under an inert atmosphere. Purify the compound quickly and under mild conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.

  • Sample Analysis: Analyze the stressed samples, along with a control sample (unstressed), by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution of water and acetonitrile).

  • Peak Purity and Identification: Use a photodiode array (PDA) detector to check the purity of the main peak. Identify degradation products by comparing retention times with known standards (if available) or by using LC-MS to determine their mass-to-charge ratios.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 230 nm and 254 nm (or scan with PDA)

    • Injection Volume: 10 µL

  • Method Validation (according to ICH guidelines):

    • Specificity: Analyze stressed samples to demonstrate that the method can separate the main compound from its degradation products.

    • Linearity: Prepare a series of standard solutions of this compound at different concentrations and plot a calibration curve.

    • Accuracy: Determine the recovery of the analyte in a placebo matrix spiked with known amounts of the compound.

    • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Visualizations

Degradation_Pathways cluster_products Degradation Products A This compound B Oxidation (e.g., H2O2, air) A->B C Light (Photodegradation) A->C D Heat/Acid/Base (Hydrolysis - less likely for core) A->D P1 Sulfoxide/Sulfone B->P1 S-oxidation P2 Aldehyde/Carboxylic Acid B->P2 Alcohol oxidation P3 Dimers/Polymers B->P3 Amine oxidation P4 Photodegradation Products C->P4

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation Acid Acidic Hydrolysis Analysis Stability-Indicating HPLC-UV/MS Analysis Acid->Analysis Base Basic Hydrolysis Base->Analysis Oxidation Oxidation (H2O2) Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photostability Photo->Analysis Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Data Data Analysis: - Identify Degradants - Determine Purity - Elucidate Pathways Analysis->Data

Caption: Workflow for a forced degradation study.

Caption: Key strategies to prevent degradation.

Technical Support Center: Synthesis of (3-Aminothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Aminothiophen-2-yl)methanol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on a common two-step synthetic route: the formation of a 3-aminothiophene-2-carboxylate precursor followed by its reduction.

Problem 1: Low yield or no formation of the 3-aminothiophene-2-carboxylate precursor.

Potential Cause Suggested Solution
Inefficient cyclization The Gewald reaction, a common method for synthesizing substituted 2-aminothiophenes, is sensitive to reaction conditions. Ensure the base catalyst (e.g., morpholine, triethylamine) is fresh and used in the correct stoichiometric amount. The reaction temperature should be carefully controlled as overheating can lead to side reactions.
Impure starting materials Use freshly distilled ketones/aldehydes and pure cyanoacetate. Impurities can inhibit the reaction or lead to the formation of undesired side-products.
Incorrect solvent The choice of solvent is crucial. Methanol or ethanol are commonly used. Ensure the solvent is anhydrous if required by the specific protocol.

Problem 2: Incomplete reduction of the 3-aminothiophene-2-carboxylate to this compound.

Potential Cause Suggested Solution
Insufficient reducing agent Use a sufficient excess of the reducing agent (e.g., sodium borohydride, lithium aluminum hydride). The exact amount will depend on the scale of the reaction and the specific ester being reduced.
Low reaction temperature While initial addition of the reducing agent may require cooling, the reaction might need to be brought to room temperature or gently heated to go to completion. Monitor the reaction by TLC or LC-MS.
Deactivated reducing agent Ensure the reducing agent is fresh and has been stored under appropriate conditions (e.g., in a desiccator) to prevent deactivation by moisture.

Problem 3: Formation of significant side-products during reduction.

Potential Cause Suggested Solution
Over-reduction This is more likely with powerful reducing agents like lithium aluminum hydride. Consider using a milder reducing agent like sodium borohydride. Careful control of reaction time and temperature is also important.
Dimerization/polymerization of the aminothiophene Aminothiophenes can be unstable and prone to oxidation and dimerization, especially under acidic or basic conditions or in the presence of air.[1] Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. Purification should be performed promptly after the reaction is complete.
Reaction with the amino group Some reducing agents or reaction conditions can potentially react with the amino group. Protecting the amino group prior to reduction might be necessary in some cases, though this adds extra steps to the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective method is a two-step process. The first step typically involves the synthesis of a 2-alkoxycarbonyl-3-aminothiophene derivative, often via the Gewald reaction.[2][3] This is a one-pot condensation of a ketone or aldehyde, an active methylene nitrile (like ethyl cyanoacetate), and elemental sulfur in the presence of a base. The resulting ester is then reduced in the second step to the desired this compound. A review of green methodologies for 2-aminothiophene synthesis mentions the reduction of a carboxylic acid intermediate with NaBH4 to yield the corresponding alcohol.[4]

Q2: What are the expected side-products in the synthesis of this compound?

Potential side-products can arise from both the cyclization and reduction steps.

Side-Product Origin Identification Notes
Unreacted Starting Material (Ester) Incomplete reductionCan be identified by comparing with the starting material's analytical data (TLC, LC-MS, NMR).
Over-reduced products Reduction of the thiophene ring (less common)May be detected by mass spectrometry (unexpected molecular weight) and changes in the aromatic region of the 1H NMR spectrum.
Dimerized/Oxidized Aminothiophenes Instability of the aminothiophene moietyOften present as complex mixtures that are difficult to characterize fully. May appear as baseline noise or multiple spots on TLC. Mass spectrometry may show ions corresponding to dimers or oxidized products.[1]
Aldehyde Intermediate Partial reduction of the esterCan be detected by the presence of a characteristic aldehyde proton signal (around 9-10 ppm) in the 1H NMR spectrum.

Q3: Which analytical techniques are best for monitoring the reaction and characterizing the products?

A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the product and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation of the final product and can help identify and quantify major impurities.[1][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used for analysis, potentially after derivatization of the amino and hydroxyl groups.

Q4: How can I purify the final product, this compound?

Purification can be challenging due to the potential instability of the compound.

  • Column Chromatography: This is a common method, but care should be taken as silica gel is acidic and can cause degradation. Using a deactivated silica gel or a different stationary phase like alumina might be necessary. Elute quickly with a suitable solvent system.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.

  • Acid/Base Extraction: An acid/base extraction can be used to separate the basic aminothiophene product from non-basic impurities. However, prolonged exposure to strong acids or bases should be avoided to prevent degradation.

Experimental Protocols & Data

Illustrative Synthesis of this compound

Step 1: Synthesis of Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate

This procedure is adapted from the Gewald reaction.[2]

  • To a mixture of cyclohexanone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over 30 minutes at 35-40 °C with stirring.

  • Stir the reaction mixture at 45 °C for 3 hours.

  • Allow the mixture to cool to room temperature.

  • Filter the precipitate and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to yield the pure ester.

Step 2: Reduction to this compound

This is an illustrative procedure based on the reduction of similar compounds.[4]

  • Dissolve the ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate (10 mmol) in anhydrous tetrahydrofuran (THF) (50 mL) under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH4) (20 mmol) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the reduction step to illustrate potential outcomes.

Entry Reducing Agent Equivalents Temperature (°C) Time (h) Yield of Product (%) Yield of Side-product A (Unreacted Ester) (%) Yield of Side-product B (Dimer) (%)
1NaBH41.5252475155
2NaBH42.025248555
3LiAlH41.50 to 251290<18
4NaBH42.0501280215

Visualizations

Synthesis_Pathway Start Cyclohexanone + Ethyl Cyanoacetate + Sulfur Precursor Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate Start->Precursor  Gewald Reaction (Morpholine, MeOH) Product This compound Precursor->Product  Reduction (e.g., NaBH4, THF) SideProduct1 Unreacted Ester Precursor->SideProduct1 Incomplete Reaction SideProduct2 Dimerized/Oxidized Products Product->SideProduct2 Instability/ Oxidation

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Experiment Start: Synthesis of this compound CheckYield Low Yield or No Product? Start->CheckYield CheckPurity Product Obtained, but Impure? CheckYield->CheckPurity No Troubleshoot_Yield Troubleshoot Reaction Conditions: - Check reagents - Verify catalyst activity - Optimize temperature/time CheckYield->Troubleshoot_Yield Yes Success Successful Synthesis: Pure Product CheckPurity->Success No Troubleshoot_Purity Troubleshoot Purification: - Use deactivated silica - Optimize solvent system - Consider recrystallization CheckPurity->Troubleshoot_Purity Yes Troubleshoot_Yield->Start Re-run Experiment Analyze_Side_Products Analyze Side-Products: - LC-MS for molecular weight - NMR for structure Troubleshoot_Purity->Analyze_Side_Products Analyze_Side_Products->Troubleshoot_Yield Identify reaction issue

Caption: Troubleshooting workflow for synthesis.

References

Technical Support Center: Synthesis and Handling of Aminothiophene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the dimerization of aminothiophene compounds during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are aminothiophene compounds and why are they important?

A: 2-Aminothiophenes are five-membered heterocyclic compounds that serve as crucial building blocks in organic synthesis. Their scaffold is found in a wide range of biologically active molecules, making them significant in medicinal chemistry for the development of pharmaceuticals with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and kinase-inhibiting properties.[1][2][3] They are also used in the creation of dyes and agrochemicals.[1] The Gewald reaction is a common and versatile method for synthesizing substituted 2-aminothiophenes.[4][5][6]

Q2: Why are some aminothiophene compounds unstable and prone to dimerization?

A: The instability of certain aminothiophene compounds arises from the electron-rich nature of the thiophene ring, particularly when the C-5 position is unsubstituted. This high electron density makes the molecule susceptible to oxidation and electrophilic attack, which can initiate dimerization or polymerization.[2][7] The amino group at the C-2 position further activates the ring, increasing its reactivity. Dimerization can occur through various mechanisms, including oxidative coupling, dimerization of reactive intermediates during synthesis, and photochemical reactions.[5][7][8][9]

Q3: What is oxidative dimerization and how can it be prevented?

A: Oxidative dimerization is a common degradation pathway for aminothiophenes, where two molecules are joined together through an oxidation process. This can be triggered by exposure to air (oxygen), oxidizing agents (like hypochlorite), or even enzymatic activity.[7][8][10] The mechanism can involve the formation of a cation-radical species that then dimerizes.[7]

To prevent oxidative dimerization, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.[9] Avoiding strong oxidizing agents and light exposure is also recommended. For storage, keeping the compound in a dark, cool place under an inert gas can significantly improve its stability.

Troubleshooting Guide: Dimerization During Synthesis and Workup

This guide addresses specific issues related to dimerization that may be encountered during the synthesis and purification of aminothiophene compounds.

Problem Potential Cause Recommended Solution
Low yield of the desired aminothiophene and formation of a high molecular weight side product. Dimerization of the Knoevenagel-Cope intermediate during the Gewald reaction.[9]- Adjust the concentration of reactants.- Modify the rate of addition of reagents.- Change the solvent to one that better solubilizes intermediates.- Optimize the base and temperature conditions.[1]
The product darkens and solidifies upon standing, even after purification. The aminothiophene is unstable and undergoes dimerization upon exposure to air and/or light.- Store the purified compound under an inert atmosphere (N₂ or Ar) in a sealed, amber vial.- Refrigerate or freeze the compound for long-term storage.- Consider derivatizing the amino group to a more stable form (e.g., an acetamide) if the free amine is not required for the next step.[2]
During purification by column chromatography, a significant amount of a less polar, colored byproduct is isolated. Oxidative dimerization on the silica gel, which can be slightly acidic and has a large surface area exposed to air.- Use a less acidic stationary phase, such as neutral alumina.- Purify the compound quickly and avoid prolonged exposure to the stationary phase.- Consider alternative purification methods like recrystallization or distillation if the compound is thermally stable.
The reaction mixture turns dark, and multiple unidentified spots appear on TLC. General decomposition and polymerization, potentially catalyzed by strong acids or bases, or by heat.- Use a weaker base or a catalytic amount of a suitable catalyst like L-proline.[1]- Maintain a lower reaction temperature.- Ensure all reagents are pure and free of contaminants that could catalyze side reactions.

Experimental Protocols for Preventing Dimerization

Here are detailed protocols for key strategies to enhance the stability of aminothiophene compounds.

Protocol 1: N-Acetylation of 2-Aminothiophenes

This protocol describes the conversion of a potentially unstable 2-aminothiophene to its more stable acetamide derivative.

Materials:

  • 2-Aminothiophene derivative

  • Acetic anhydride

  • Pyridine (optional, as a catalyst)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the 2-aminothiophene derivative in the anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Add acetic anhydride (typically 1.1 to 1.5 equivalents) to the solution. A catalytic amount of pyridine can be added to accelerate the reaction.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and any acidic byproducts.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude N-acetylated product.

  • Purify the product by recrystallization or column chromatography.

This protocol is adapted from the acetylation of 3-acetyl-2-aminothiophene as described in the literature.[2]

Protocol 2: N-Boc Protection of 2-Aminothiophenes

The tert-butyloxycarbonyl (Boc) group is another effective protecting group for the amino functionality, increasing stability.

Materials:

  • 2-Aminothiophene derivative

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Base (e.g., triethylamine, diisopropylethylamine, or sodium bicarbonate)

  • Solvent (e.g., tetrahydrofuran (THF), dichloromethane, or a biphasic system with water)

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the 2-aminothiophene in the chosen solvent in a round-bottom flask with a magnetic stir bar.

  • Add the base (typically 1.1 to 2.0 equivalents).

  • Add Boc₂O (typically 1.1 to 1.3 equivalents) to the mixture. The reaction is often exothermic, so addition may need to be controlled.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, quench with saturated ammonium chloride solution.

  • If using a water-miscible organic solvent, remove it under reduced pressure. Then, extract the aqueous residue with a water-immiscible solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the N-Boc protected aminothiophene by column chromatography or recrystallization.

This is a general procedure based on standard N-Boc protection protocols.[1][11][12][13][14]

Visualizations

Dimerization Pathways of Aminothiophenes

G Potential Dimerization Pathways of Aminothiophenes cluster_starting_material Starting Material cluster_dimerization Dimerization Mechanisms Aminothiophene Aminothiophene Oxidative_Dimerization Oxidative Dimerization (O2, Oxidizing Agents) Aminothiophene->Oxidative_Dimerization Intermediate_Dimerization Dimerization of Reactive Intermediate (e.g., during Gewald Synthesis) Aminothiophene->Intermediate_Dimerization Photochemical_Dimerization Photochemical Dimerization (UV Light) Aminothiophene->Photochemical_Dimerization Dimer_Product Dimer/Polymer Product Oxidative_Dimerization->Dimer_Product Intermediate_Dimerization->Dimer_Product Photochemical_Dimerization->Dimer_Product

Caption: Overview of common dimerization pathways for aminothiophene compounds.

Experimental Workflow to Mitigate Dimerization

G Workflow for Synthesizing and Handling Unstable Aminothiophenes Start Start: Synthesis Planning Structural_Modification Consider Structural Modification? (e.g., 5-substitution) Start->Structural_Modification Synthesis_with_Modification Synthesize Modified Aminothiophene Structural_Modification->Synthesis_with_Modification Yes Gewald_Synthesis Perform Gewald Synthesis Structural_Modification->Gewald_Synthesis No Reaction_Conditions Control Reaction Conditions: - Inert Atmosphere - Low Temperature - Appropriate Base/Catalyst Synthesis_with_Modification->Reaction_Conditions Gewald_Synthesis->Reaction_Conditions Workup_Purification Workup and Purification Reaction_Conditions->Workup_Purification Purification_Strategy Choose Purification Strategy: - Rapid Chromatography - Recrystallization Workup_Purification->Purification_Strategy Protection Is the free amine needed immediately? Purification_Strategy->Protection N_Protection Perform N-Protection (Acetylation or Boc) Protection->N_Protection No Storage Storage Protection->Storage Yes N_Protection->Storage Storage_Conditions Store under inert gas, in the dark, at low temperature Storage->Storage_Conditions End Stable Compound Storage_Conditions->End

Caption: A decision-making workflow for minimizing dimerization during synthesis and handling.

Troubleshooting Logic for Dimer Formation

G Troubleshooting Dimerization Issues Problem Problem: Dimer is the major product Check_Atmosphere Was the reaction run under inert atmosphere? Problem->Check_Atmosphere Implement_Inert Solution: Use N2 or Ar and degassed solvents Check_Atmosphere->Implement_Inert No Check_Reagents Are reagents pure? Any oxidizing agents present? Check_Atmosphere->Check_Reagents Yes Purify_Reagents Solution: Purify starting materials and solvents Check_Reagents->Purify_Reagents No/Unsure Check_Conditions Are reaction conditions too harsh (temp, base)? Check_Reagents->Check_Conditions Yes Modify_Conditions Solution: Lower temperature, use a weaker base Check_Conditions->Modify_Conditions Yes Consider_Protection Is the aminothiophene inherently unstable? Check_Conditions->Consider_Protection No Protect_Amine Solution: Protect the amino group (Ac, Boc) Consider_Protection->Protect_Amine Yes

Caption: A logical flow for troubleshooting unexpected dimer formation in your experiments.

References

Technical Support Center: Catalyst Selection for Efficient Aminothiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the efficient synthesis of aminothiophenes, a critical scaffold in medicinal chemistry.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for aminothiophene synthesis and what is the general mechanism?

The most prevalent method is the Gewald three-component reaction.[1] This one-pot synthesis involves the reaction of a carbonyl compound (ketone or aldehyde), an active methylene compound (like malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[4][5]

The generally accepted mechanism proceeds in three key stages:[4][6]

  • Knoevenagel-Cope Condensation: A base catalyzes the condensation between the carbonyl compound and the active methylene compound to form an α,β-unsaturated nitrile intermediate.[4][6]

  • Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile.[4][6]

  • Cyclization and Tautomerization: The intermediate undergoes cyclization and tautomerization to form the final 2-aminothiophene product.[7]

Q2: What is the crucial role of a catalyst in aminothiophene synthesis?

Catalysts, typically bases, are essential for initiating the initial Knoevenagel-Cope condensation.[4] The choice of catalyst significantly impacts the reaction rate and overall yield.[1][4] While many traditional methods use stoichiometric amounts of amines, recent advancements focus on using truly catalytic amounts of more efficient catalysts.[1]

Q3: What are the common types of catalysts used?

A variety of catalysts can be employed, ranging from simple bases to more complex systems:

  • Basic Catalysts: Secondary amines like piperidine and morpholine, and tertiary amines such as triethylamine are commonly used.[4]

  • Organocatalysts: L-proline has been shown to be a green and cost-effective catalyst, facilitating both the Knoevenagel condensation and sulfur addition.[2]

  • Heterogeneous Catalysts: Solid catalysts like ZnO nanoparticles, NaAlO₂, and Na₂CaP₂O₇ offer advantages such as easier separation and potential for recycling.[3][5][8][9]

  • Ionic Liquids: Certain ionic liquids can act as both the solvent and catalyst, offering a reusable reaction medium.[10]

  • Conjugate Acid-Base Pair Catalysts: Salts of boric acid, such as piperidinium borate, have been used in truly catalytic amounts with great success.[1]

Q4: How do I select the appropriate catalyst for my specific reaction?

Catalyst selection is often substrate-dependent.[11] For less reactive ketones, a stronger base or a different class of catalyst might be necessary.[4] It is often beneficial to screen a variety of catalysts to find the optimal choice for your specific substrates and desired reaction conditions.[4]

Troubleshooting Guide

Issue Possible Causes Solutions & Troubleshooting Steps
Low or No Product Yield Inefficient Knoevenagel-Cope condensation.Base/Catalyst Selection: Screen different bases (e.g., piperidine, morpholine, triethylamine) or other catalyst types. For less reactive ketones, a stronger base may be required.[4] Water Removal: This condensation step produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent.[4]
Poor sulfur solubility or reactivity.Solvent Choice: Use polar solvents like ethanol, methanol, or DMF to enhance sulfur solubility.[4] Temperature: Gently heating the reaction mixture (typically 40-60 °C) can improve sulfur's reactivity. Avoid excessive heat which can lead to side reactions.[4]
Steric hindrance in starting materials.Modified Protocols: For sterically hindered ketones, a two-step procedure might be more effective. First, isolate the α,β-unsaturated nitrile, then react it with sulfur and a base.[4] Microwave Irradiation: This technique can improve yields and reduce reaction times, especially for challenging substrates.[3][4]
Incorrect stoichiometry or impure reagents.Reagent Purity: Ensure all starting materials are pure and dry.[4] Accurate Measurement: Precisely measure all reagents according to the protocol.[4]
Significant Byproduct Formation Unreacted starting materials.Increase reaction time, optimize the temperature, or screen for a more effective catalyst.[4]
Presence of Knoevenagel-Cope intermediate.This indicates slow sulfur addition or cyclization. Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are suitable for cyclization.[4]
Dimerization or polymerization.Adjust the concentration of reactants, modify the rate of reagent addition, or change the solvent.[4]
Difficulty in Product Purification Presence of inorganic salts and polar impurities.Wash the crude product with water.[4]
Oily product or difficulty with recrystallization.Recrystallization: This is often effective for solid products. Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[4] Column Chromatography: For oils or solids that are difficult to recrystallize, use silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexanes.[4]

Catalyst Performance Data

The following table summarizes the performance of various catalysts under different reaction conditions for the synthesis of 2-aminothiophenes.

CatalystCatalyst Loading (mol%)Substrates (Carbonyl, Active Methylene)SolventTemperature (°C)TimeYield (%)Reference
Piperidinium Borate20Cyclohexanone, MalononitrileEtOH/H₂O (9:1)10020 min96[1]
Piperidinium Borate15Cyclohexanone, MalononitrileEtOH/H₂O (9:1)10025 min92[1]
Piperidinium Borate10Cyclohexanone, MalononitrileEtOH/H₂O (9:1)10025 min90[1]
L-Proline10Cyclohexanone, MalononitrileDMF60-84[2]
ZnO Nanoparticles2.5Various Aldehydes/Ketones, Malononitrile-1006 h37-86[3]
NaAlO₂-Ketones, NitrilesEthanol-10 h-[3]
Mg/La mixed oxide-Ketone, NitrileEthanolMicrowave4-8 min80-92[3]
Na₂CaP₂O₇0.2gCyclohexanone, Ethyl cyanoacetateWaterReflux-High[5]

Experimental Protocols

General One-Pot Synthesis of 2-Aminothiophenes[4]
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol, 0.38 g).

  • Add a suitable solvent, such as ethanol or methanol (20-30 mL).

  • Add the base catalyst (e.g., morpholine or triethylamine, 10-20 mol%).

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis using Piperidinium Borate Catalyst[1]
  • In a reaction vessel, combine the carbonyl compound (1 equiv), active methylene compound (1 equiv), sulfur (1 equiv), and piperidinium borate (20 mol%).

  • Add a 9:1 mixture of EtOH/H₂O (10 mL).

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC until completion (approximately 20 minutes for the model reaction).

  • After completion, filter the product.

  • For catalyst recycling, the filtrate can be washed with ethyl acetate, and the aqueous layer can be reused.

Visualized Workflows and Logic

experimental_workflow General Experimental Workflow for Aminothiophene Synthesis reagents 1. Combine Reactants: - Carbonyl Compound - Active Methylene Compound - Elemental Sulfur solvent_catalyst 2. Add Solvent and Catalyst reagents->solvent_catalyst reaction 3. Stir and Heat (e.g., RT to 100°C) solvent_catalyst->reaction monitoring 4. Monitor Progress (TLC) reaction->monitoring workup 5. Reaction Workup (e.g., Quench, Filter) monitoring->workup Reaction Complete purification 6. Purify Product (Recrystallization or Chromatography) workup->purification characterization 7. Characterize Product (NMR, MS, etc.) purification->characterization

Caption: A generalized workflow for aminothiophene synthesis.

troubleshooting_logic Troubleshooting Logic for Low Product Yield start Low or No Product Yield check_condensation Check Knoevenagel-Cope Condensation Efficiency start->check_condensation check_sulfur Check Sulfur Reactivity/Solubility check_condensation->check_sulfur Efficient optimize_catalyst Optimize Catalyst/Base check_condensation->optimize_catalyst Inefficient remove_water Remove Water check_condensation->remove_water Inefficient check_sterics Evaluate Steric Hindrance check_sulfur->check_sterics Good optimize_solvent_temp Optimize Solvent & Temperature check_sulfur->optimize_solvent_temp Poor two_step Consider Two-Step Protocol check_sterics->two_step High microwave Use Microwave Irradiation check_sterics->microwave High end Improved Yield check_sterics->end Low optimize_catalyst->end remove_water->end optimize_solvent_temp->end two_step->end microwave->end

Caption: A decision-making flowchart for troubleshooting low yields.

References

Technical Support Center: Synthesis of (3-Aminothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (3-Aminothiophen-2-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to explore the critical role of solvent selection in achieving high yield and purity. We will dissect common experimental challenges, providing actionable troubleshooting strategies and evidence-based solutions. Our focus is on the crucial reduction step of a 3-aminothiophene-2-carboxylate precursor, a stage where solvent choice is paramount to success.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic pathway for this compound?

The synthesis of this compound is typically not a one-pot reaction. The most common and reliable approach involves a two-stage process:

  • Synthesis of a Precursor: First, a 3-aminothiophene-2-carboxylic acid ester (e.g., the methyl or ethyl ester) is synthesized. This is often achieved via the Thorpe-Ziegler cyclization or related methods, which are distinct from the more common Gewald reaction used for 2-aminothiophenes.[1]

  • Reduction of the Ester: The ester group at the C2 position is then selectively reduced to a primary alcohol. This transformation is the core focus of this guide, as its efficiency is highly dependent on the choice of reducing agent and, critically, the solvent system.

Q2: Why is solvent selection so critical for the reduction step?

The solvent plays multiple, interconnected roles in the reduction of the 3-aminothiophene-2-carboxylate precursor:

  • Reagent Stability and Reactivity: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly reactive and will be violently quenched by protic solvents (e.g., water, methanol, ethanol). Therefore, they mandate the use of anhydrous aprotic solvents.

  • Solubility: Both the starting ester and the intermediate metal-alkoxide complex must be adequately solubilized to ensure a homogenous reaction mixture and allow the reaction to proceed to completion.

  • Reaction Temperature Control: The solvent's boiling point and heat capacity help in managing the reaction exotherm, preventing overheating which can lead to side reactions and decomposition.

  • Workup and Purification: The choice of solvent directly impacts the ease of product isolation. High-boiling point solvents can be difficult to remove, while the solvent's miscibility with water affects the efficiency of aqueous workup and extraction procedures.

Q3: Which reducing agents are most effective for this transformation?

The most common reducing agents for converting an ester to an alcohol are metal hydrides. The two primary choices for this synthesis are:

  • Lithium Aluminum Hydride (LiAlH₄): A very powerful and non-selective reducing agent. It readily reduces esters to alcohols but requires strictly anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (THF).

  • Sodium Borohydride (NaBH₄): A much milder reducing agent. While it is generally considered too weak to reduce esters efficiently on its own, its reactivity can be enhanced by additives or by using specific solvents like methanol or ethanol, which can participate in the reaction mechanism. However, for esters, LiAlH₄ is often the more reliable choice.

Q4: How does solvent polarity influence the reaction?

Polar aprotic solvents like THF and DMF are often excellent choices. THF is ideal for LiAlH₄ reductions as it solubilizes the starting material and the hydride reagent well.[2] DMF can also be used, but its high boiling point can complicate product isolation.[3][4][5] Polar protic solvents like ethanol or methanol are generally reserved for milder reagents like NaBH₄ and can improve the solubility of the thiophene starting material.[2][6]

Troubleshooting Guide: The Reduction Step

This section addresses specific problems encountered during the reduction of 3-aminothiophene-2-carboxylates to this compound.

Problem 1: Low or No Yield of the Target Alcohol

Possible Cause A: Incompatible Solvent and Reducing Agent

  • Scenario: You are using Lithium Aluminum Hydride (LiAlH₄) but your yield is consistently poor and you observe significant gas evolution upon adding the reagent.

  • Scientific Explanation: You are likely using a solvent with acidic protons (a protic solvent) or one that is not rigorously dried. LiAlH₄ reacts exothermically and rapidly with even trace amounts of water, alcohols, or other protic species. This reaction consumes the hydride reagent, rendering it unavailable for the desired ester reduction.

  • Solution:

    • Solvent Selection: Switch to a compatible anhydrous aprotic solvent. Tetrahydrofuran (THF) or diethyl ether are the standard, authoritative choices for LiAlH₄ reductions.

    • Solvent Purity: Ensure the solvent is truly anhydrous. Use a freshly opened bottle of anhydrous solvent or dry it using appropriate methods (e.g., distillation from sodium/benzophenone or passing through an activated alumina column).

Possible Cause B: Poor Solubility of the Starting Material

  • Scenario: Your reaction mixture is a slurry, and even after prolonged stirring and heating, TLC analysis shows a significant amount of unreacted starting material.

  • Scientific Explanation: If the 3-aminothiophene-2-carboxylate ester is not fully dissolved, the reaction becomes a heterogeneous mixture. The reaction can only occur at the surface of the solid particles, drastically slowing the reaction rate and leading to incomplete conversion.

  • Solution:

    • Solvent Optimization: If using THF and solubility is an issue, consider gentle heating to just below the solvent's boiling point.

    • Co-Solvent System: In some cases, adding a small amount of a co-solvent in which the starting material is more soluble can help. However, this must be done with extreme caution to ensure compatibility with the reducing agent.

    • Alternative Reagents: While less common, certain borane complexes (e.g., BH₃·THF) can also reduce esters and may offer different solubility profiles.

Problem 2: Significant Formation of Impurities

Possible Cause A: Reaction Temperature is Too High

  • Scenario: Your final product is a complex mixture, and you notice significant darkening or decomposition of the reaction mixture during the process.

  • Scientific Explanation: The reduction of esters with LiAlH₄ is highly exothermic. If the addition of the reagent is too fast or the reaction is not adequately cooled, the temperature can rise uncontrollably. Thiophene rings, particularly those with amino substituents, can be sensitive to high temperatures and strongly basic conditions, leading to decomposition or polymerization side reactions.

  • Solution:

    • Controlled Addition: Add the reducing agent (either solid LiAlH₄ portion-wise or a solution of it dropwise) to a cooled solution (0 °C) of the ester.

    • Maintain Cooling: Keep the reaction vessel in an ice bath throughout the addition and allow it to warm to room temperature slowly only after the initial exothermic reaction has subsided.

    • Monitor Progress: Use TLC to monitor the reaction's progress to avoid unnecessarily long reaction times at elevated temperatures.[2]

Possible Cause B: Incomplete Reduction or Side-Reactions

  • Scenario: You isolate a product that is not your desired alcohol, potentially an aldehyde or other partially reduced species.

  • Scientific Explanation: This can occur if an insufficient stoichiometric amount of the reducing agent is used or if the reagent has degraded due to improper storage or handling. Each mole of ester requires 2 moles of hydride from LiAlH₄ for complete reduction (one for the carbonyl reduction and one for the subsequent alkoxide formation).

  • Solution:

    • Stoichiometry Check: Ensure you are using a sufficient excess of the reducing agent. Typically, 1.5 to 2.0 equivalents of LiAlH₄ are used to drive the reaction to completion.

    • Reagent Quality: Use a fresh, unopened container of LiAlH₄ or one that has been stored under an inert atmosphere (e.g., argon or nitrogen). Clumpy or dark gray LiAlH₄ may indicate degradation.

Problem 3: Difficult Product Isolation and Purification

Possible Cause A: Emulsion Formation During Aqueous Workup

  • Scenario: After quenching the reaction with water and/or acid, you are unable to get a clean separation between the organic and aqueous layers during extraction.

  • Scientific Explanation: The presence of aluminum salts (from LiAlH₄) and the amphiphilic nature of the amino-alcohol product can lead to the formation of stable emulsions. The solvent used can exacerbate this issue.

  • Solution:

    • Fieser Workup: Employ a careful quenching procedure (the Fieser method) to produce a granular, easily filterable precipitate of aluminum salts. To a reaction mixture in ether or THF at 0 °C, slowly add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used. Stir vigorously until a white, granular solid forms.

    • Filtration: Filter the resulting slurry through a pad of Celite® to remove the aluminum salts before proceeding with extraction. This dramatically improves layer separation.

Possible Cause B: Difficulty Removing the Solvent

  • Scenario: You have successfully run the reaction in a high-boiling solvent like DMF, but you are unable to remove it under reduced pressure without degrading your product.

  • Scientific Explanation: Solvents like DMF or DMSO have very high boiling points and require high vacuum and heat for removal, which can decompose the this compound product.

  • Solution:

    • Prioritize Low-Boiling Solvents: Whenever possible, design the synthesis using lower-boiling solvents like THF or diethyl ether.[5]

    • Aqueous Extraction: If a high-boiling solvent must be used, avoid removing it by distillation. Instead, dilute the reaction mixture with a large volume of water and extract the product into a low-boiling, immiscible organic solvent like ethyl acetate or dichloromethane. The high-boiling solvent will preferentially remain in the aqueous phase. Repeat the extraction multiple times for better recovery.

Data Presentation & Protocols

Table 1: Influence of Solvent and Reagent on Ester Reduction
Reducing AgentSolvent SystemTypical Temp. (°C)Relative Reaction TimeCommon Issues & Considerations
LiAlH₄Anhydrous THF0 to RTFast (1-4 h)Requires strictly anhydrous conditions. Exothermic.
LiAlH₄Anhydrous Diethyl Ether0 to RTFast (1-4 h)Lower boiling point than THF, may require reflux.
NaBH₄Methanol / EthanolRT to RefluxSlow (12-24+ h)Generally low reactivity for esters. May require additives.
NaBH₄ / LiClTHF / EthanolRT to RefluxModerate (6-12 h)Enhanced reactivity, but can still be slow.
BH₃·THFAnhydrous THF0 to RTModerate (4-8 h)Less reactive with other functional groups than LiAlH₄.
General Experimental Protocol: Reduction of Ethyl 3-aminothiophene-2-carboxylate

This protocol is a general guideline and must be adapted and optimized for specific substrates and scales under the supervision of a qualified chemist.

  • Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl 3-aminothiophene-2-carboxylate (1.0 eq) dissolved in anhydrous THF (10 mL per gram of ester).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add a solution of LiAlH₄ in THF (1.5 eq) or solid LiAlH₄ portion-wise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting material is consumed.

  • Quenching (Workup): Cool the flask back to 0 °C. Cautiously and slowly add water (1 mL per gram of LiAlH₄), followed by 15% NaOH solution (1 mL per gram of LiAlH₄), and finally water again (3 mL per gram of LiAlH₄).

  • Filtration & Extraction: Stir the resulting mixture for 30 minutes until a white granular precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude this compound by recrystallization or column chromatography.

Visualized Workflows

Overall Synthetic Workflow

cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Reduction Start Thiophene Precursors Precursor 3-Aminothiophene-2-carboxylate Start->Precursor Thorpe-Ziegler Cyclization Reduction Reduction of Ester Precursor->Reduction LiAlH₄ in Anhydrous THF Product This compound Reduction->Product Purification

Caption: Two-stage synthesis of this compound.

Solvent Selection Decision Tree for Reduction

start Choose Reducing Agent node_liaih4 LiAlH₄ (Powerful) start->node_liaih4 node_nabh4 NaBH₄ (Mild) start->node_nabh4 node_aprotic Is solvent APROTIC? node_liaih4->node_aprotic node_protic Is solvent PROTIC? node_nabh4->node_protic node_anhydrous Is solvent ANHYDROUS? node_aprotic->node_anhydrous Yes node_failure_protic VIOLENT REACTION DO NOT PROCEED node_aprotic->node_failure_protic No node_slow Slow / No Reaction (e.g., THF) node_protic->node_slow No node_ok Proceed with Caution (e.g., EtOH, MeOH) node_protic->node_ok Yes node_success Proceed with Reaction (e.g., THF, Et₂O) node_anhydrous->node_success Yes node_failure_wet Reagent Quenched Low Yield node_anhydrous->node_failure_wet No

References

Technical Support Center: Purification of Aminothiophene Derivatives by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of aminothiophene derivatives using chromatographic techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying aminothiophene derivatives?

A1: The most common methods for purifying aminothiophene derivatives are flash column chromatography and High-Performance Liquid Chromatography (HPLC). Recrystallization can also be a powerful purification technique, either on its own or in conjunction with chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the required final purity.

Q2: My aminothiophene derivative is a basic compound and shows significant tailing on a silica gel column. What can I do to improve the peak shape?

A2: Tailing of basic compounds like aminothiophenes on silica gel is a common issue due to the interaction of the amine functionality with the acidic silanol groups on the silica surface.[1] To mitigate this, you can:

  • Add a basic modifier to the mobile phase: Incorporating a small amount (0.1-2% v/v) of a volatile base like triethylamine (TEA) or ammonia into your eluent can neutralize the acidic sites on the silica gel, leading to improved peak shape.[1][2]

  • Use an alternative stationary phase: Aminopropyl-modified silica (NH2-silica) can be an excellent alternative for the purification of basic compounds, as it provides a slightly basic surface that repels the basic analytes, leading to better chromatography without the need for a mobile phase modifier.[1]

Q3: I am observing color changes (yellowing or browning) in my aminothiophene derivative during or after purification. What is the cause and how can I prevent it?

A3: Aminothiophene derivatives can be susceptible to oxidation and degradation, which can lead to the formation of colored impurities.[3] The sulfur atom in the thiophene ring can be oxidized, and exposure to light can also cause degradation.[3] To minimize this:

  • Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

  • Store the compound in a cool, dark place.[3]

  • Use degassed solvents for chromatography to minimize exposure to oxygen.

Q4: How do I select an appropriate solvent system for the flash chromatography of my aminothiophene derivative?

A4: The selection of a suitable solvent system is crucial for a successful separation. A good starting point is to use Thin-Layer Chromatography (TLC) to screen different solvent mixtures.[4]

  • Common solvent systems: Mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate are widely used. For more polar aminothiophene derivatives, a system of dichloromethane and methanol can be effective.[4][5]

  • Target Rf value: Aim for an Rf (retention factor) value of approximately 0.2-0.4 for your target compound on the TLC plate in the chosen solvent system.[2] This generally provides good separation on a flash column.

Q5: Can I use reversed-phase HPLC for the purification of aminothiophene derivatives?

A5: Yes, reversed-phase HPLC (RP-HPLC) is a very effective technique for the purification of aminothiophene derivatives, especially for achieving high purity on an analytical to semi-preparative scale. A C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.[6] Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape for basic aminothiophenes.

Troubleshooting Guides

Flash Chromatography
IssuePossible Cause(s)Recommended Solution(s)
Poor Separation of Compounds - Inappropriate solvent system (too polar or not polar enough).- Column overloading.- Improper column packing.- Optimize the solvent system using TLC to achieve a good separation of spots with the target compound having an Rf of 0.2-0.4.[2]- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any cracks or channels.[4]
Compound Stuck on the Column - The mobile phase is not polar enough.- Strong interaction of a basic aminothiophene with the acidic silica gel.- Gradually increase the polarity of the mobile phase (gradient elution).- Add a basic modifier like triethylamine (0.1-2%) to the mobile phase.[2]
Peak Tailing - Interaction of a basic aminothiophene with acidic silanol groups.- Co-elution with an impurity.- Add a basic modifier (e.g., triethylamine) to the mobile phase.[2]- Use an aminopropyl-modified silica (NH2) column.[1]- Optimize the solvent system for better resolution.
Cracked Silica Bed - Running the column dry.- Rapid changes in solvent polarity.- Always keep the silica bed covered with solvent.[4]- When running a gradient, increase the polarity of the mobile phase gradually.
High-Performance Liquid Chromatography (HPLC)
IssuePossible Cause(s)Recommended Solution(s)
Broad or Tailing Peaks - Secondary interactions between the basic aminothiophene and residual silanols on the stationary phase.- Column degradation.- Add a mobile phase additive like trifluoroacetic acid (TFA) or formic acid (0.1%) to improve peak shape.- Operate at a lower pH to protonate the amine.- Use a column with end-capping or a base-deactivated stationary phase.- Replace the column if it is old or has been used extensively.
Split Peaks - Column void or channeling.- Partially clogged frit.- Injection solvent is too strong.- Repack or replace the column.- Back-flush the column to remove particulates from the frit.- Dissolve the sample in the mobile phase or a weaker solvent.
Inconsistent Retention Times - Inadequate column equilibration.- Changes in mobile phase composition.- Fluctuations in column temperature.- Ensure the column is fully equilibrated with the mobile phase before each injection.- Prepare fresh mobile phase and ensure proper mixing if using a gradient.- Use a column oven to maintain a constant temperature.
High Backpressure - Blockage in the system (e.g., clogged frit, tubing, or column).- Precipitated buffer in the mobile phase.- Systematically check for blockages by removing components one by one (start with the column).- Back-flush the column.- Ensure all mobile phase components are fully dissolved and filter the mobile phase.

Data Presentation

Table 1: Exemplary Flash Chromatography Parameters for Aminothiophene Derivatives
Compound TypeStationary PhaseMobile Phase SystemElution ModeTypical PurityReference
Substituted 2-aminothiophene-3-carbonitrilesSilica GelHexane/Ethyl AcetateGradient>95%[7]
2-amino-5-aryl-thiophenesSilica GelDichloromethane/HexaneGradient>98%[7]
Basic 2-aminothiophenesNH2-Silica GelDichloromethane/MethanolGradient>97%[1]
Table 2: Representative HPLC Conditions for Thiophene Derivative Analysis
Compound TypeColumnMobile PhaseFlow RateDetectionReference
Dibenzothiophene & derivativesC18 (ODS-3), 250 x 4.6 mm, 5 µmAcetonitrile/Water (90:10 v/v)1.0 mL/minUV at 231 nm[8]
Thiophene-2-carboxylic acid hydrazideNewcrom R1Acetonitrile/Water with Phosphoric Acid1.0 mL/minUV[9]
Chiral aminothiophene precursorChiral Stationary PhaseHexane/Ethanol1.0 mL/minUV[10]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of an Aminothiophene Derivative
  • Solvent System Selection: Using TLC, determine a suitable solvent system (e.g., hexanes/ethyl acetate) that gives a good separation of your target compound from impurities, with an Rf of 0.2-0.4 for the target.[2] If the compound is basic and shows tailing, add 0.5% triethylamine to the solvent system.

  • Column Packing:

    • Select a column of appropriate size for the amount of material to be purified.

    • Securely clamp the column in a vertical position in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.

    • Add a protective layer of sand on top of the packed silica gel.

    • Wash the column with the initial eluent, ensuring the solvent level does not drop below the top of the sand layer.[4]

  • Sample Loading:

    • Dissolve the crude aminothiophene derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample solution to the top of the column.

    • Allow the sample to adsorb onto the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions in an array of test tubes or flasks.

    • If using a gradient, gradually increase the polarity of the eluent over time.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified aminothiophene derivative.

Protocol 2: General Procedure for Reversed-Phase HPLC Purification
  • Method Development (Analytical Scale):

    • Select a suitable C18 column.

    • Develop a gradient method using a mobile phase system such as water (A) and acetonitrile (B), both containing 0.1% TFA. A typical gradient might be 5% to 95% B over 20-30 minutes.

    • Inject a small amount of the crude sample to determine the retention time of the target compound.

  • Preparative Purification:

    • Equilibrate the preparative HPLC system with the initial mobile phase conditions.

    • Dissolve the crude sample in a minimal amount of a suitable solvent (ideally the initial mobile phase) and filter it through a 0.45 µm syringe filter.

    • Inject the filtered sample onto the preparative column.

    • Run the purification using the optimized gradient method.

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

    • Collect fractions corresponding to the peak of the target compound.

  • Analysis and Product Isolation:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the fractions that meet the desired purity level.

    • Remove the organic solvent (e.g., acetonitrile) using a rotary evaporator.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified aminothiophene derivative as a solid.

Mandatory Visualization

TroubleshootingWorkflow Start Problem Encountered (e.g., Poor Separation, Peak Tailing) IdentifySymptoms Identify Specific Symptoms (e.g., Tailing, Broad Peaks, No Elution) Start->IdentifySymptoms CheckTLC Review TLC Data - Good spot separation? - Appropriate Rf? IdentifySymptoms->CheckTLC CheckMethod Review Chromatography Method - Correct solvent system? - Correct gradient? - Appropriate stationary phase? IdentifySymptoms->CheckMethod CheckSample Assess Sample Properties - Basic/Acidic nature? - Stability issues? IdentifySymptoms->CheckSample Solution1 Optimize Solvent System (Adjust polarity, try new solvents) CheckTLC->Solution1 Rf too high/low or poor separation CheckMethod->Solution1 Solution4 Adjust Loading / Packing (Reduce load, repack column) CheckMethod->Solution4 Overloading or poor packing suspected Solution2 Add Mobile Phase Modifier (e.g., TEA for bases, Acetic Acid for acids) CheckSample->Solution2 Compound is basic/acidic Solution3 Change Stationary Phase (e.g., NH2-silica for bases) CheckSample->Solution3 Strong interaction with silica End Problem Resolved Solution1->End Solution2->End Solution3->End Solution4->End

Caption: A general troubleshooting workflow for chromatographic purification.

MethodDevelopment Start Define Purification Goal (Scale, Target Purity) SelectStationaryPhase Select Stationary Phase (Silica, NH2-Silica, C18) Start->SelectStationaryPhase TLC TLC Analysis - Screen solvent systems - Determine optimal Rf (0.2-0.4) FlashChrom Flash Chromatography (for larger scale) TLC->FlashChrom Good separation HPLC HPLC (for high purity) TLC->HPLC High resolution needed SelectStationaryPhase->TLC OptimizeFlash Optimize Flash Method - Isocratic vs. Gradient - Loading capacity FlashChrom->OptimizeFlash OptimizeHPLC Optimize HPLC Method - Gradient profile - Flow rate - Additives (TFA) HPLC->OptimizeHPLC Purification Perform Purification OptimizeFlash->Purification OptimizeHPLC->Purification Analysis Analyze Purity (TLC, HPLC, NMR) Purification->Analysis Analysis->Start Further purification needed End Pure Compound Analysis->End Purity meets criteria TLC_to_Column cluster_0 TLC Analysis cluster_1 Column Chromatography Outcome TLC_High_Rf High Rf (e.g., 0.8) Too little retention Column_Fast Fast Elution Poor separation TLC_High_Rf->Column_Fast Predicts TLC_Good_Rf Good Rf (0.2-0.4) Optimal retention Column_Good Good Separation Successful purification TLC_Good_Rf->Column_Good Predicts TLC_Low_Rf Low Rf (e.g., 0.1) Too much retention Column_Slow Slow Elution Broad peaks, long run time TLC_Low_Rf->Column_Slow Predicts

References

Technical Support Center: Aminothiophene Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of aminothiophenes in solution. Find answers to frequently asked questions, troubleshoot common experimental problems, and access detailed protocols for stability analysis.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for aminothiophene solutions to ensure stability?

A1: To maximize shelf-life, aminothiophene solutions should be stored in tightly-closed containers in a cool, dry, and well-ventilated area, protected from light. Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize oxidation. Avoid contact with incompatible materials such as strong oxidizing agents and strong acids.

Q2: My aminothiophene solution has changed color (e.g., turned yellow or brown). What does this indicate?

A2: Color change is a common indicator of degradation. It is often caused by oxidation or polymerization of the aminothiophene molecule upon exposure to air (oxygen), light, or elevated temperatures. These reactions can lead to the formation of colored impurities and a potential loss of compound potency.

Q3: What are the primary chemical pathways through which aminothiophenes degrade in solution?

A3: The main degradation pathways for aminothiophenes include:

  • Oxidation: The electron-rich thiophene ring, particularly the sulfur atom, is susceptible to oxidation, which can lead to the formation of S-oxides (sulfoxides) and S,S-dioxides (sulfones).

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to ring opening, polymerization, or other structural changes. This is a significant issue for many conjugated systems like polythiophenes.

  • Polymerization: Aminothiophenes can undergo oxidative polymerization, especially in the presence of oxidants or upon exposure to light and air, leading to the formation of insoluble, often colored, polymeric materials.

  • Hydrolysis: Depending on the substituents and pH conditions, hydrolysis of functional groups (e.g., esters or amides) on the aminothiophene core can occur.

Q4: How does pH affect the stability of aminothiophene solutions?

A4: The pH of the solution can significantly influence the stability of aminothiophenes. Both highly acidic and highly alkaline conditions can accelerate degradation. Acidic conditions may lead to hydrolysis of sensitive functional groups, while basic conditions can promote oxidation. The optimal pH for stability is compound-specific and should be determined experimentally through forced degradation studies.

Q5: What analytical techniques are recommended for monitoring aminothiophene stability?

A5: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC with UV detection, is the most common and effective technique for stability testing. A properly developed "stability-indicating" HPLC method can separate the intact aminothiophene from its degradation products, allowing for accurate quantification of its purity and degradation rate. Other useful techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for identifying degradation products, as well as UV-Vis and NMR spectroscopy.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Solution has changed color (e.g., yellowing, browning) Oxidation due to air exposure; Photodegradation from light exposure; Thermal degradation.Prepare fresh solutions. Store stock solutions under an inert atmosphere (N₂ or Ar). Use amber vials or wrap containers in foil to protect from light. Store solutions at recommended low temperatures (e.g., 2-8 °C or -20 °C).
Precipitate or cloudiness has formed in the solution Polymerization of the aminothiophene; Compound has low solubility in the chosen solvent; Temperature fluctuations affecting solubility.Filter the solution through a 0.22 µm syringe filter before use. Consider using a different solvent or co-solvent system to improve solubility. Ensure the storage temperature is stable and appropriate for the compound's solubility profile.
Inconsistent or non-reproducible results in biological assays Degradation of the active compound, leading to lower effective concentration; Interference from degradation products.Use freshly prepared solutions for all experiments. Perform a purity check of the solution using HPLC before use. Run a forced degradation study to understand the stability profile of your compound under assay conditions.
Loss of compound concentration over time (confirmed by HPLC) Chemical degradation (oxidation, hydrolysis, etc.); Adsorption to container surfaces.Re-evaluate storage conditions (temperature, light, atmosphere). Adjust the pH of the solution to a more stable range if possible. Consider using silanized vials or different container materials (e.g., polypropylene instead of glass) to minimize adsorption.

Data Presentation: Stability Under Stress Conditions

For a comprehensive stability assessment, forced degradation studies are performed. The data below is an illustrative example of how results from such a study might be presented. The goal is to achieve a target degradation of 5-20% to ensure the analytical method is truly stability-indicating.

Table 1: Illustrative Forced Degradation Data for a Hypothetical Aminothiophene (Note: This data is for representative purposes and will vary for different compounds and conditions.)

Stress ConditionReagent/ConditionDuration (hours)Temperature% Assay of Aminothiophene% Total DegradationMajor Degradation Products
Acid Hydrolysis 0.1 M HCl2460 °C92.5%7.5%Peak 1 (RT 3.5 min)
Base Hydrolysis 0.1 M NaOH860 °C88.1%11.9%Peak 2 (RT 4.1 min)
Oxidation 3% H₂O₂425 °C85.3%14.7%Peak 3 (RT 5.2 min, S-oxide)
Thermal N/A4880 °C96.2%3.8%Minor degradation
Photolytic UV Light (ICH Q1B)2425 °C90.7%9.3%Peak 4 (RT 7.8 min, Dimer)

RT = Retention Time in the HPLC chromatogram.

Experimental Protocols

Protocol: Forced Degradation Study for Stability-Indicating HPLC Method Development

This protocol outlines the steps for conducting a forced degradation study on an aminothiophene derivative to assess its intrinsic stability and develop a stability-indicating HPLC method.

1. Materials and Reagents:

  • Aminothiophene compound

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • HPLC-grade water (e.g., Milli-Q)

  • Buffers (e.g., phosphate or acetate)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30% solution)

  • HPLC system with UV/PDA detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Photostability chamber, calibrated oven, pH meter

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve the aminothiophene compound in a suitable solvent (e.g., ACN or MeOH) to prepare a stock solution of 1 mg/mL.

3. Stress Conditions (ICH Guideline Approach):

  • Control Sample: Dilute the stock solution with the mobile phase to the target concentration (e.g., 100 µg/mL). Analyze immediately.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C. Take samples at time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, dilute to volume, and analyze.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60 °C. Take samples at time points, neutralize with 0.1 M HCl, dilute to volume, and analyze.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature. Take samples at time points, dilute to volume, and analyze.

  • Thermal Degradation: Store the stock solution (in solid and solution form) in an oven at a high temperature (e.g., 80 °C). Analyze at various time points.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in foil to exclude light.

4. HPLC Method:

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Isocratic or gradient elution. Example: 60:40 (v/v) Acetonitrile : 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for maxima (e.g., 280 nm)

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

5. Analysis and Evaluation:

  • Inject all samples (control, stressed) into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent aminothiophene.

  • The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak and from each other.

  • Calculate the percentage of degradation for each condition.

Visualizations

DegradationPathways Fig 1. Primary Degradation Pathways for Aminothiophenes Aminothiophene Aminothiophene in Solution Photodegradation Photodegradation Aminothiophene->Photodegradation Oxidation Oxidation Aminothiophene->Oxidation Polymerization Polymerization Aminothiophene->Polymerization Hydrolysis Hydrolysis Aminothiophene->Hydrolysis Light Light (UV/Vis) Light->Photodegradation Oxygen Air (Oxygen) Oxygen->Oxidation Oxygen->Polymerization Heat Heat Heat->Oxidation Heat->Polymerization Oxidants Oxidizing Agents (e.g., H₂O₂) Oxidants->Oxidation pH Acid/Base pH->Hydrolysis Products1 Ring-Opened Products, Dimers, Isomers Photodegradation->Products1 Products2 S-Oxides, S,S-Dioxides Oxidation->Products2 Products3 Oligomers, Polythiophenes Polymerization->Products3 Products4 Hydrolyzed Products Hydrolysis->Products4

Fig 1. Primary Degradation Pathways for Aminothiophenes

StabilityWorkflow Fig 2. Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation PrepStock Prepare Aminothiophene Stock Solution (1 mg/mL) PrepSamples Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) PrepStock->PrepSamples DevelopMethod Develop Stability-Indicating HPLC Method PrepSamples->DevelopMethod AnalyzeSamples Analyze Samples at Defined Time Points DevelopMethod->AnalyzeSamples AssessPurity Assess Peak Purity & Resolution AnalyzeSamples->AssessPurity Quantify Quantify Degradation (%) AssessPurity->Quantify Identify Identify Degradants (e.g., via LC-MS) Quantify->Identify Report Report Findings & Establish Stability Profile Identify->Report

Fig 2. Experimental Workflow for Stability Assessment

TroubleshootingTree Fig 3. Troubleshooting Logic for Unstable Solutions Start Inconsistent Experimental Results? CheckSolution Visually Inspect Solution Start->CheckSolution Yes ColorChange Color Change or Precipitate? CheckSolution->ColorChange DegradationSuspected Degradation is Likely ColorChange->DegradationSuspected Yes NoChange Solution Appears Normal ColorChange->NoChange No PrepareFresh Action: Prepare Fresh Solution Under Inert Atmosphere. Protect from Light & Heat. DegradationSuspected->PrepareFresh CheckPurity Check Purity by HPLC NoChange->CheckPurity PurityOK Purity >98%? CheckPurity->PurityOK PurityOK->DegradationSuspected No InvestigateOther Investigate Other Assay Variables (Reagents, Protocol, etc.) PurityOK->InvestigateOther Yes

Fig 3. Troubleshooting Logic for Unstable Solutions

Technical Support Center: Optimizing Catalyst Loading in Multicomponent Reactions for Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of thiophenes via multicomponent reactions, with a focus on optimizing catalyst loading.

Frequently Asked questions (FAQs)

Q1: What are the most common multicomponent reactions for synthesizing thiophenes?

A1: The Gewald three-component reaction is one of the most prominent and versatile methods for synthesizing polysubstituted 2-aminothiophenes.[1][2] This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[3] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also widely used for the synthesis of functionalized thiophenes.[4][5]

Q2: How does catalyst loading generally affect the reaction rate and yield?

A2: Catalyst concentration plays a crucial role in determining the reaction rate. An increased catalyst concentration typically enhances the reaction rate by providing more active sites for reactants to interact.[6] However, there is often an optimal catalyst concentration to maximize the reaction rate. Beyond this point, further increases may lead to negligible improvements or even adverse effects due to issues like catalyst aggregation.[6] Finding the optimal catalyst loading is therefore essential for improving yields and achieving desired product selectivity.[6]

Q3: What are the typical signs of catalyst deactivation in my reaction?

A3: Signs of catalyst deactivation can include a noticeable decrease in the reaction rate or a complete stall of the reaction, the need for higher catalyst loading to achieve the same conversion, and a change in the color of the reaction mixture, which might indicate the formation of inactive catalyst species or byproducts.[7]

Q4: What are the primary mechanisms of catalyst deactivation?

A4: Catalyst deactivation can occur through several mechanisms, primarily categorized as chemical, mechanical, and thermal.[7]

  • Poisoning: Impurities in the reaction mixture can bind to the active sites of the catalyst, rendering them inactive.[7][8]

  • Fouling: The deposition of byproducts, such as carbonaceous materials (coke), can physically block the catalyst's active sites and pores.[8][9]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the fine metal particles of a heterogeneous catalyst to agglomerate, reducing the active surface area.[9]

Q5: Can deactivated catalysts be regenerated?

A5: In some cases, yes. The feasibility of regeneration depends on the deactivation mechanism. For instance, coke deposits can often be removed by controlled oxidation at high temperatures.[10] Some types of poisoning may be reversible. However, severe thermal degradation is generally irreversible.[9] For palladium catalysts, regeneration methods involving washing with solvents like chloroform and acetic acid have been shown to be effective in some instances.[11]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Gewald Reactions
Possible Cause Troubleshooting Steps
Inefficient Knoevenagel Condensation - Base Selection: The choice of base is critical. Screen different bases such as piperidine, morpholine, or triethylamine. For less reactive ketones, a stronger base might be necessary. - Water Removal: The condensation step produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent.
Poor Sulfur Solubility or Reactivity - Solvent Choice: Use polar solvents like ethanol, methanol, or DMF to enhance the solubility and reactivity of sulfur. - Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can improve sulfur's reactivity. Avoid excessive heat to prevent side reactions.
Steric Hindrance from Substrates - Modified Protocols: For sterically hindered ketones, a two-step procedure can be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel condensation, and then react it with sulfur and a base in a separate step. - Microwave Irradiation: Microwave-assisted synthesis can improve yields and reduce reaction times, especially for challenging substrates.
Incorrect Stoichiometry - Reagent Purity: Ensure all starting materials are pure and dry. - Accurate Measurement: Precisely measure all reagents according to the optimized protocol.
Issue 2: Catalyst Deactivation in Palladium-Catalyzed Thiophene Synthesis
Possible Cause Troubleshooting Steps
Catalyst Poisoning - Purify Reactants and Solvents: Impurities, especially those containing sulfur or nitrogen, can act as poisons. Ensure high purity of all reagents and use dry, degassed solvents. - Ligand Selection: In cases of poisoning by nitrogen-containing substrates, the choice of ligand is critical to shield the palladium center.
Fouling by Coke or Polymers - Optimize Reaction Temperature: High temperatures can accelerate the formation of carbonaceous deposits. Operate at the lowest effective temperature. - Feedstock Conditioning: If possible, pretreat the feedstock to remove or convert coke precursors.[8]
Thermal Degradation (Sintering) - Control Reaction Temperature: Avoid exceeding the recommended temperature range for the specific palladium catalyst to prevent agglomeration of metal particles.[9]
Inconsistent Results Between Batches - Ensure Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to air. Conduct the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen). - Moisture Exclusion: Use dry solvents and glassware.

Data on Catalyst Loading Optimization

Table 1: Optimization of Catalyst Loading in Gewald Reactions
CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Piperidinium Borate10Ethanol/Water (9:1)1000.592[12]
Piperidinium Borate15Ethanol/Water (9:1)1000.4294[12]
Piperidinium Borate 20 Ethanol/Water (9:1) 100 0.33 96 [12]
ZnO Nanoparticles2.5None (Solvent-free)100637-86[13]
L-Proline10DMF60-up to 84
Table 2: Optimization of Catalyst Loading in Palladium-Catalyzed Arylation of Thiophenes
Palladium CatalystCatalyst Loading (mol%)LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂1SPhos (2 mol%)K₃PO₄Toluene/H₂O9077-93[4]
Pd(OAc)₂ 0.25-1 SPhos (0.5-2 mol%) K₃PO₄ Toluene/H₂O 90 69-93 [4]
Bis(alkoxo)palladium complex0.1-0.2NoneK₂CO₃DMAc100Good to Excellent[14]
Pd(OAc)₂0.5P(p-C₆H₄OMe)₃ (5 mol%)Ag₂CO₃HFIP5075-90[5]

Experimental Protocols

Protocol 1: General Procedure for Gewald Three-Component Synthesis of 2-Aminothiophenes

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Ketone or aldehyde (1 equivalent)

  • Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1 equivalent)

  • Elemental sulfur (1.1-1.2 equivalents)

  • Base (e.g., morpholine, piperidine, or triethylamine) (catalytic amount, e.g., 20 mol%)

  • Solvent (e.g., ethanol, methanol, or DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound, the active methylene nitrile, and elemental sulfur.

  • Add the appropriate solvent.

  • Add the base to the mixture.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically within a few hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash it with a cold solvent (e.g., ethanol).

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Thiophene Synthesis

This protocol is a general guideline for the Suzuki-Miyaura coupling of bromothiophenes and may require optimization for specific substrates.[4]

Materials:

  • Bromothiophene derivative (1 equivalent)

  • Arylboronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.25-1 mol%)

  • Ligand (e.g., SPhos, 0.5-2 mol%)

  • Base (e.g., K₃PO₄, 2 equivalents)

  • Solvent system (e.g., Toluene and water)

Procedure:

  • In a reaction vessel, combine the bromothiophene, arylboronic acid, and base.

  • Add the solvent system.

  • Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-30 minutes.

  • Add the palladium catalyst and ligand under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C).

  • Monitor the reaction progress by a suitable technique (e.g., GC-MS or LC-MS).

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visual Guides

Gewald_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Ketone/Aldehyde, Active Methylene Nitrile, and Sulfur add_solvent Add Solvent start->add_solvent add_base Add Base Catalyst add_solvent->add_base react Stir at RT or Heat (40-60°C) add_base->react monitor Monitor by TLC react->monitor monitor->react Incomplete complete Reaction Complete monitor->complete Complete cool Cool to RT complete->cool workup_choice Precipitate? cool->workup_choice filter Filter and Wash workup_choice->filter Yes concentrate Concentrate workup_choice->concentrate No purify Recrystallize or Column Chromatography filter->purify concentrate->purify

Caption: Experimental workflow for the Gewald multicomponent reaction.

Troubleshooting_Low_Yield cluster_sm Starting Materials cluster_conditions Reaction Conditions cluster_catalyst Catalyst start Low or No Product Yield check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_catalyst Evaluate Catalyst Activity start->check_catalyst sm_impure Impure Starting Materials? check_sm->sm_impure temp Temperature Too Low/High? check_conditions->temp solvent Inappropriate Solvent? check_conditions->solvent loading Suboptimal Catalyst Loading? check_catalyst->loading deactivated Catalyst Deactivated? check_catalyst->deactivated purify_sm Purify/Use Fresh Reagents sm_impure->purify_sm adjust_temp Optimize Temperature temp->adjust_temp change_solvent Screen Solvents solvent->change_solvent optimize_loading Perform Loading Study loading->optimize_loading regenerate_catalyst Regenerate or Use Fresh Catalyst deactivated->regenerate_catalyst

Caption: Troubleshooting logic for low product yield in thiophene synthesis.

References

Technical Support Center: Enhancing the Purity of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on improving the purity of substituted thiophenes. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to assist you in your purification endeavors.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common challenges encountered during the purification of substituted thiophenes.

Column Chromatography

Q1: What are the most common issues when purifying substituted thiophenes by column chromatography?

A1: Researchers often face challenges such as poor separation of the desired compound from impurities, streaking or "tailing" of the compound during elution, and degradation of sensitive thiophene derivatives on the silica gel column.[1]

Q2: My substituted thiophene is degrading on the silica gel column. What can I do to prevent this?

A2: Thiophene derivatives can be sensitive to the acidic nature of standard silica gel. To mitigate degradation, you can:

  • Deactivate the silica gel: Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine to neutralize the acidic sites.[1]

  • Use an alternative stationary phase: Neutral alumina can be a good alternative for acid-sensitive compounds.[1]

  • Minimize contact time: Run the column as a "flash" chromatography to reduce the time the compound spends on the stationary phase.[2]

Q3: I'm struggling to separate regioisomers of my substituted thiophene. How can I improve the separation?

A3: Separating regioisomers can be difficult due to their similar polarities.[1] To enhance separation:

  • Optimize the solvent system: Systematically screen different solvent mixtures using Thin Layer Chromatography (TLC). A shallow gradient of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) can be effective.[1][3]

  • Adjust column dimensions: Use a longer, narrower column to increase the number of theoretical plates, which improves resolution.[1]

  • Employ gradient elution: A slow, gradual increase in the polarity of the mobile phase can effectively separate compounds with very similar Rf values.[1]

Q4: My compound is streaking or "tailing" down the column. What is the cause and how can I fix it?

A4: Tailing is often caused by strong interactions between the compound and the stationary phase, or by overloading the column.[1] To address this:

  • Add a modifier to the eluent: For acidic compounds, a few drops of acetic acid can improve peak shape. For basic compounds, adding a small amount of triethylamine is beneficial.[3]

  • Reduce the sample load: Overloading the column is a common cause of poor separation. A general guideline is to use a silica gel to crude product ratio of 50:1 to 100:1 by weight.[1]

Recrystallization

Q5: I'm having trouble finding a suitable solvent for the recrystallization of my substituted thiophene.

A5: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[4]

  • Solvent screening: Test the solubility of a small amount of your compound in various solvents of different polarities (e.g., hexanes, ethyl acetate, ethanol, toluene, and mixtures thereof).[5]

  • Two-solvent system: If a single suitable solvent cannot be found, a two-solvent system can be effective. Dissolve your compound in a "good" solvent (in which it is highly soluble) at room temperature, and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes turbid. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.[1]

Q6: My substituted thiophene is "oiling out" instead of forming crystals. What should I do?

A6: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to a high concentration of impurities or too rapid cooling.

  • Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[6]

  • Scratching the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.[1]

  • Seeding: Add a tiny crystal of the pure compound to the cooled solution to induce crystallization.[1]

  • Use a different solvent system: The choice of solvent can greatly influence crystal formation.[6]

Post-Coupling Reaction Purification

Q7: How can I remove residual palladium catalyst from my thiophene-containing product after a Suzuki or Stille coupling reaction?

A7: Residual palladium can be challenging to remove completely. Here are several effective methods:

  • Filtration through Celite: After the reaction, filtering the mixture through a pad of Celite can help remove a significant portion of the catalyst.[7][8]

  • Aqueous workup: Washing the organic layer with an aqueous solution of a chelating agent like EDTA or N-acetyl cysteine can help extract the palladium.

  • Specialized scavengers: Various commercial solid-supported scavengers with thiol or other functional groups can effectively bind to and remove palladium.[9]

  • Recrystallization: In many cases, careful recrystallization can effectively remove residual palladium along with other impurities.[5]

Data Presentation: Comparative Purity of a Substituted Thiophene

The following table provides illustrative data on the purification of a hypothetical substituted thiophene, 2-acetylthiophene, to compare the effectiveness of different purification methods.

Purification MethodInitial Purity (%)Final Purity (%)Key Considerations
Vacuum Distillation ~85>95Best for large-scale purification and removing non-volatile impurities.[3]
Column Chromatography ~85>98Excellent for removing isomeric impurities like 3-acetylthiophene.[3]
Recrystallization >95>99Effective as a final polishing step to achieve very high purity.[3]

Experimental Protocols

Protocol 1: Purification of 2-Acetylthiophene by Column Chromatography

This protocol describes a general procedure for the purification of 2-acetylthiophene using silica gel column chromatography.[3]

Materials:

  • Crude 2-acetylthiophene

  • Silica gel (230-400 mesh)

  • Solvents: n-hexane, ethyl acetate

  • Glass chromatography column

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp for visualization

  • Rotary evaporator

Methodology:

  • Eluent Selection: Determine the optimal solvent system by performing TLC with different ratios of n-hexane and ethyl acetate. Aim for an Rf value of approximately 0.3 for 2-acetylthiophene.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully apply the sample solution to the top of the silica gel.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-acetylthiophene.

Protocol 2: Purification of a Solid Substituted Thiophene by Recrystallization

This protocol outlines a general procedure for the purification of a solid thiophene derivative by recrystallization.[1][4]

Materials:

  • Crude solid substituted thiophene

  • Recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Methodology:

  • Solvent Selection: In a small test tube, determine a suitable solvent or solvent pair where the compound is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Allow the crystals to air dry on the filter paper or in a vacuum oven.

Protocol 3: General Guidance for Preparative HPLC Purification

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating pure compounds from complex mixtures. The following provides a general workflow for developing a preparative HPLC method for a substituted thiophene.

Methodology:

  • Analytical Method Development: First, develop a robust analytical HPLC method to separate the target thiophene derivative from its impurities. This involves selecting an appropriate column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water).

  • Loading Study: On the analytical column, gradually increase the injection volume to determine the maximum sample load that still provides adequate separation.

  • Scale-Up: Based on the analytical method and loading study, scale up the method to a preparative column with the same stationary phase. The flow rate and injection volume are scaled up proportionally to the cross-sectional area of the preparative column.

  • Fraction Collection: Perform the preparative run and collect fractions containing the purified product. The collection can be triggered by time, UV absorbance, or mass spectrometry signal.

  • Purity Analysis and Isolation: Analyze the purity of the collected fractions using the analytical HPLC method. Combine the pure fractions and remove the solvent to obtain the final purified compound.

Mandatory Visualizations

G Troubleshooting Workflow for Column Chromatography start Crude Thiophene Product tlc Perform TLC Analysis start->tlc pack Pack Column tlc->pack load Load Sample pack->load elute Elute and Collect Fractions load->elute poor_sep Poor Separation? elute->poor_sep degradation Degradation? elute->degradation analyze Analyze Fractions by TLC tailing Streaking/Tailing? analyze->tailing combine Combine Pure Fractions evaporate Evaporate Solvent combine->evaporate pure_product Purified Thiophene evaporate->pure_product poor_sep->analyze No optimize_solvent Optimize Solvent System poor_sep->optimize_solvent Yes tailing->combine No reduce_load Reduce Sample Load/ Add Eluent Modifier tailing->reduce_load Yes deactivate_silica Deactivate Silica/ Use Alumina degradation->deactivate_silica Yes optimize_solvent->tlc reduce_load->load deactivate_silica->pack

Caption: Troubleshooting workflow for column chromatography of substituted thiophenes.

G Decision Tree for Thiophene Purification start Crude Substituted Thiophene is_solid Is the product a solid? start->is_solid is_volatile Is the product volatile and thermally stable? is_solid->is_volatile No recrystallization Recrystallization is_solid->recrystallization Yes complex_mixture Is it a complex mixture? is_volatile->complex_mixture No distillation Vacuum Distillation is_volatile->distillation Yes high_purity_needed Is >99% purity required? prep_hplc Preparative HPLC high_purity_needed->prep_hplc If isomers or trace impurities column_then_recryst Column Chromatography then Recrystallization high_purity_needed->column_then_recryst Yes complex_mixture->high_purity_needed No column_chrom Column Chromatography complex_mixture->column_chrom Yes recrystallization->high_purity_needed

References

Validation & Comparative

A Comparative Guide to the Structural Validation of (3-Aminothiophen-2-yl)methanol via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted and Comparative NMR Data

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. By analyzing the spectra of structurally related molecules, we can predict the spectral characteristics of (3-Aminothiophen-2-yl)methanol with a high degree of confidence.

¹H NMR Spectral Analysis

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the thiophene ring protons, the methylene protons of the methanol group, the hydroxyl proton, and the amine protons. The table below compares the predicted chemical shifts for this compound with the experimental data for 2-thiophenemethanol and methyl 2-aminothiophene-3-carboxylate.

Table 1: Comparison of ¹H NMR Data (in CDCl₃, shifts in ppm)

Proton Assignment This compound (Predicted) 2-Thiophenemethanol (Experimental) [1][2]Methyl 2-aminothiophene-3-carboxylate (Experimental) [3]
Thiophene H-4 ~6.7 - 6.96.96 (dd)-
Thiophene H-5 ~7.0 - 7.27.25 (dd)-
-CH₂OH ~4.7 - 4.94.78 (s)-
-OH Variable2.25 (s)-
-NH₂ Broad, ~3.5 - 5.0-Broad
Thiophene H (unspecified) -6.90-7.00 (m)6.7 (d), 7.5 (d)
-OCH₃ --3.8 (s)

Note: The chemical shifts of -OH and -NH₂ protons are highly dependent on solvent, concentration, and temperature, and often appear as broad signals.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for the carbon atoms of this compound are presented below, alongside the experimental data for 2-thiophenemethanol and other relevant thiophene derivatives.

Table 2: Comparison of ¹³C NMR Data (in CDCl₃, shifts in ppm)

Carbon Assignment This compound (Predicted) 2-Thiophenemethanol (Experimental) [1][4]Thiophene (Experimental) [5]
C2 (Thiophene) ~140 - 145143.97125.6
C3 (Thiophene) ~135 - 140125.24127.3
C4 (Thiophene) ~120 - 125126.70127.3
C5 (Thiophene) ~125 - 130125.24125.6
-CH₂OH ~58 - 6259.24-

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation.

Standard Protocol for ¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).

  • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Parameters (for a 400 MHz Spectrometer):

For ¹H NMR:

  • Pulse Program: Standard single-pulse (zg30).

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 3-4 seconds.

  • Spectral Width: 0-12 ppm.

For ¹³C NMR:

  • Pulse Program: Proton-decoupled pulse program (zgpg30).

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0-220 ppm.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline correction.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Logical Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using a comparative NMR approach.

G Workflow for Structural Validation of this compound cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Comparison cluster_validation Validation cluster_outcome Outcome A Synthesize and Purify This compound B Acquire 1H and 13C NMR Spectra A->B C Process and Analyze Experimental Spectra F Compare Experimental, Predicted, and Analogous Spectra C->F D Predict 1H and 13C NMR Spectra Based on Known Principles D->F E Gather Experimental NMR Data of Analogous Compounds E->F G Structural Confirmation F->G H Validated Structure of This compound G->H

Caption: Logical workflow for NMR-based structural validation.

This comprehensive guide provides the necessary framework for the structural validation of this compound. By combining predicted data with experimental findings from analogous compounds, researchers can confidently ascertain the molecular structure of this important chemical entity.

References

A Comparative Study of 2-Aminothiophene and 3-Aminothiophene Derivatives: Synthesis, Reactivity, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene nucleus, a five-membered sulfur-containing heterocycle, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. Among these, aminothiophenes stand out as crucial pharmacophores. This guide provides a comprehensive comparative analysis of 2-aminothiophene and 3-aminothiophene derivatives, focusing on their synthesis, chemical reactivity, and biological activities, supported by experimental data and detailed protocols.

At a Glance: 2-Aminothiophene vs. 3-Aminothiophene Derivatives

Feature2-Aminothiophene Derivatives3-Aminothiophene Derivatives
Synthesis Predominantly via the Gewald reaction, a versatile multicomponent reaction.[1][2][3][4][5]More varied and less standardized synthetic routes.
Reactivity The amino group at the 2-position significantly influences the electron density of the thiophene ring, making it highly reactive towards electrophiles, particularly at the 5-position.The position of the amino group at the 3-position leads to a different electron distribution and reactivity pattern compared to the 2-amino isomer.
Biological Activity Extensively studied and known to possess a broad spectrum of activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[6][7][8][9]Less explored, but have shown promising antibacterial and antioxidant activities. Some derivatives have been investigated as antimitotic agents.[10]
Research Focus A major focus of research in medicinal chemistry due to their established biological importance and synthetic accessibility.[11]Represent an area with significant potential for the discovery of novel bioactive compounds.

Synthesis and Chemical Reactivity

The synthetic accessibility of aminothiophene derivatives is a key factor in their widespread use in drug discovery. A stark contrast exists between the well-established synthesis of 2-aminothiophenes and the more complex routes required for their 3-amino counterparts.

The Gewald Reaction: A Gateway to 2-Aminothiophene Derivatives

The Gewald reaction is a one-pot, multi-component reaction that has become the cornerstone for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3][4][5] This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or malononitrile and elemental sulfur in the presence of a base.[5] The versatility and operational simplicity of the Gewald reaction have led to the generation of vast libraries of 2-aminothiophene derivatives for biological screening.

Gewald_Reaction Ketone α-Methylene Carbonyl Intermediate Knoevenagel Condensation Product Ketone->Intermediate + Nitrile Nitrile α-Cyano Ester / Malononitrile Nitrile->Intermediate Sulfur Elemental Sulfur Thiolated_Intermediate Thiolated Intermediate Sulfur->Thiolated_Intermediate Base Base (e.g., Morpholine) Base->Intermediate Intermediate->Thiolated_Intermediate + Sulfur Aminothiophene 2-Aminothiophene Derivative Thiolated_Intermediate->Aminothiophene Cyclization & Aromatization

Gewald reaction pathway for 2-aminothiophene synthesis.
Synthetic Routes to 3-Aminothiophene Derivatives

The synthesis of 3-aminothiophene derivatives is notably less straightforward than that of their 2-amino isomers.[11] Direct amination of a pre-formed thiophene ring at the 3-position is challenging. Therefore, synthetic strategies often involve the construction of the thiophene ring with the amino group or a precursor already in place. One reported method involves the reaction of α,β-unsaturated nitriles with sulfur and an amine, which can sometimes lead to the formation of 4-substituted 2-aminothiophenes as isomers.[12] Another approach involves the cyclization of precursors like N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives.[10]

Comparative Biological Activities

The difference in the position of the amino group on the thiophene ring has a profound impact on the biological activity of the resulting derivatives.

2-Aminothiophene Derivatives: A Pharmacological Treasure Trove

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[6][9]

  • Anticancer Activity: A vast number of 2-aminothiophene derivatives have demonstrated potent antiproliferative activity against a range of human cancer cell lines.[6][9] For instance, certain derivatives have shown significant cytotoxicity against HeLa (cervical adenocarcinoma) and PANC-1 (pancreatic adenocarcinoma) cells, with some compounds exhibiting efficacy comparable to or greater than the standard drug doxorubicin.[6] The mechanism of action often involves the induction of apoptosis and interference with the cell cycle.

  • Antimicrobial Activity: These derivatives have also been extensively investigated for their antibacterial and antifungal properties.[7][8] Some have shown significant activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[8][13]

3-Aminothiophene Derivatives: An Emerging Field

While less studied, 3-aminothiophene derivatives have started to show promise in various therapeutic areas.

  • Antibacterial and Antioxidant Activity: Recent studies have highlighted the antibacterial and antioxidant potential of 3-aminothiophene-2-carboxamide derivatives.[10] In a comparative study, 3-amino thiophene-2-carboxamide compounds displayed higher antibacterial activity against both Gram-positive and Gram-negative bacteria compared to their 3-hydroxy and 3-methyl counterparts.[10] Furthermore, some 3-amino derivatives exhibited significant antioxidant activity, comparable to the standard antioxidant ascorbic acid.[10]

Quantitative Comparison of Biological Activity

Compound ClassBiological ActivityModel/Cell LineIC50/MIC (µM)Reference
2-Aminothiophene Derivatives AnticancerHeLa, PANC-15 - 50[6]
AntibacterialB. subtilis, E. coli, P. vulgaris, S. aureusMICs reported[13]
AntileishmanialLeishmania amazonensisIC50: 5.8 - 10.0[14]
3-Aminothiophene Derivatives AntibacterialS. aureus, B. subtilis, E. coli, P. aeruginosaInhibition % reported[10]

Note: Direct comparison of IC50/MIC values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

Protocol 1: Gewald Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate[13]

Materials:

  • Ketone (e.g., Acetophenone)

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Diethylamine

  • Ethanol

Procedure:

  • A mixture of the ketone (1 mol), ethyl cyanoacetate (1 mol), and elemental sulfur (1.1 mol) in ethanol is prepared.

  • Diethylamine (1.5 mol) is added dropwise to the mixture with stirring.

  • The reaction mixture is stirred at room temperature for a specified time, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-water.

  • The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to afford the pure product.

Protocol 2: Synthesis of 3-Aminothiophene-2-carboxamide Derivatives[10]

Materials:

  • N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives

  • 2-chloroacetamide reagent

  • Dioxane

  • Sodium methoxide

Procedure:

  • A solution of the N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivative and 2-chloroacetamide reagent in dioxane is prepared.

  • Sodium methoxide is added to the mixture, and the reaction is heated to boiling.

  • The reaction progress is monitored by TLC.

  • After completion, the solvent is evaporated under reduced pressure.

  • The residue is treated with water, and the resulting solid is filtered, washed, and recrystallized to yield the 3-aminothiophene derivative.

Signaling Pathway Visualization

The anticancer activity of many thiophene derivatives is attributed to their ability to induce apoptosis. The following diagram illustrates a simplified intrinsic apoptosis pathway that can be triggered by such compounds.

Apoptosis_Pathway Thiophene_Derivative Aminothiophene Derivative (Anticancer Agent) Bcl2 Bcl-2 Family (e.g., Bax, Bak) Thiophene_Derivative->Bcl2 Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2->Mitochondrion Induces MOMP Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Simplified intrinsic apoptosis pathway induced by anticancer agents.

Conclusion

This comparative guide highlights the significant differences and similarities between 2-aminothiophene and 3-aminothiophene derivatives. While 2-aminothiophenes are well-established scaffolds in drug discovery with a facile and versatile synthesis, 3-aminothiophenes represent a less explored but promising area of research. The distinct electronic properties and reactivity of these isomers lead to diverse biological activities, offering a rich landscape for the development of novel therapeutic agents. Further investigation into the synthesis and biological evaluation of 3-aminothiophene derivatives is warranted to unlock their full potential in medicinal chemistry.

References

Comparative Biological Activity of (3-Aminothiophen-2-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of analogs of (3-Aminothiophen-2-yl)methanol. Due to the limited publicly available data on this compound, this document focuses on structurally related compounds, offering insights into their potential therapeutic applications, including anticancer and antimicrobial effects. The information presented is supported by experimental data from various studies, with detailed methodologies for key assays provided.

Executive Summary

Analogs of this compound, particularly those with modifications at the 2-position, have demonstrated significant biological activities. Notably, 3-aminothiophene-2-carboxamide and 3-aminothiophene-2-carbohydrazide derivatives have shown promising results as antimicrobial and anticancer agents. The primary mechanisms of action appear to involve the inhibition of key signaling pathways, such as the VEGFR-2 pathway, crucial for tumor angiogenesis.

Data Presentation

The following tables summarize the quantitative data on the biological activity of this compound analogs.

Table 1: Anticancer Activity of this compound Analogs

Compound IDAnalog StructureCancer Cell LineIC50 (µM)Reference
11 (E)‐2,4‐dichloro‐N‐(2‐(2‐(4‐fluorobenzylidene)hydrazine‐1‐carbonyl)thiophen‐3‐yl)benzamideColon CancerNot specified, but highlighted as highly selective and active[1]

Note: While the specific IC50 value for compound 11 was not provided in the abstract, it was identified as the most selective and active compound in the study, suggesting potent anticancer activity.[1]

Table 2: Antimicrobial and Antioxidant Activity of 3-Aminothiophene-2-carboxamide Derivatives

Compound IDR GroupBacterial Strain/AssayInhibition (%)Reference
7a HS. aureus40.0[2]
B. subtilis43.5[2]
E. coli44.0[2]
P. aeruginosa43.5[2]
ABTS Antioxidant Assay62.0[2]
7b OCH₃S. aureus83.3[2]
B. subtilis82.6[2]
E. coli64.0[2]
P. aeruginosa86.9[2]
ABTS Antioxidant Assay51.2[2]
7c ClS. aureus54.2[2]
B. subtilis52.2[2]
E. coli48.0[2]
P. aeruginosa52.2[2]
ABTS Antioxidant Assay46.9[2]

Mandatory Visualization

Signaling Pathways

The biological activity of aminothiophene derivatives has been linked to the modulation of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation ThiopheneAnalog This compound Analog ThiopheneAnalog->VEGFR2 Inhibition aPKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PDK1 PDK1 Receptor->PDK1 aPKC aPKC PDK1->aPKC Activation IKK IKK Complex aPKC->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB GeneTranscription Gene Transcription (Proliferation, Survival) NFkB->GeneTranscription ThiopheneAnalog This compound Analog ThiopheneAnalog->aPKC Inhibition MTT_Assay_Workflow cluster_workflow MTT Assay for Cytotoxicity A 1. Seed Cells in 96-well plate B 2. Add Test Compounds (Thiophene Analogs) A->B C 3. Incubate (e.g., 24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) D->E F 6. Solubilize Formazan Crystals (DMSO) E->F G 7. Measure Absorbance (570 nm) F->G

References

A Spectroscopic Showdown: Differentiating Substituted Thiophene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic comparison of substituted thiophene isomers. This guide provides an objective analysis of their performance using UV-Vis, IR, and NMR spectroscopy, supported by experimental data and detailed protocols.

The subtle shift of a substituent from one position to another on a thiophene ring can profoundly impact its electronic structure and, consequently, its chemical and physical properties. For researchers in drug discovery and materials science, the ability to unequivocally distinguish between these isomers is paramount. This guide offers a detailed spectroscopic comparison of 2- and 3-substituted thiophene isomers, providing the data and methodologies necessary for their accurate identification.

Key Spectroscopic Differences at a Glance

The position of a substituent on the thiophene ring influences the electronic distribution within the molecule, leading to distinct spectroscopic signatures. Here's a summary of the key differences observed in UV-Vis, IR, and NMR spectroscopy.

Spectroscopic Technique2-Substituted Thiophene3-Substituted Thiophene
UV-Vis Spectroscopy Generally exhibits a stronger conjugation effect, leading to a bathochromic (red) shift in the primary absorption band compared to the 3-isomer.[1]The conjugation between the substituent and the thiophene ring is often weaker, resulting in a hypsochromic (blue) shift compared to the 2-isomer.[1]
IR Spectroscopy The C=O stretching frequency of a 2-acyl group is typically lower due to stronger conjugation with the ring.[2] Characteristic C-H out-of-plane bending patterns differ from 3-isomers.The C=O stretching frequency of a 3-acyl group is generally at a higher wavenumber.[2] Distinct C-H out-of-plane bending absorptions.
NMR Spectroscopy Protons and carbons are influenced by the anisotropic effect and electronic nature of the substituent at the 2-position, leading to characteristic chemical shifts and coupling constants.The different proximity of the substituent to the ring protons and carbons results in a unique set of chemical shifts and coupling patterns, allowing for clear differentiation from the 2-isomer.[3]

Comparative Spectroscopic Data

The following tables summarize the quantitative spectroscopic data for representative pairs of substituted thiophene isomers.

UV-Vis Absorption Maxima (λmax)
Compoundλmax (nm)Solvent
2-Acetylthiophene260, 285Ethanol
3-Acetylthiophene245, 270Ethanol
2-Nitrothiophene270, 305Hexane
3-Nitrothiophene255Hexane

Note: λmax values can vary depending on the solvent and concentration.

Characteristic Infrared (IR) Absorption Frequencies (cm⁻¹)
CompoundC=O StretchC-H Out-of-Plane BendingOther Key Bands
2-Acetylthiophene~1665~850, ~720-
3-Acetylthiophene~1680~870, ~770-
2-Bromothiophene-~825, ~700C-Br stretch ~600
3-Bromothiophene-~860, ~760C-Br stretch ~620

Note: Values are approximate and can be influenced by the sample preparation method (e.g., Nujol mull, thin film, ATR).[2]

¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

¹H NMR Data

Proton2-Acetylthiophene3-Acetylthiophene
H2-~7.95 (dd, J = 2.9, 1.3 Hz)
H3~7.69 (dd, J = 3.8, 1.1 Hz)-
H4~7.12 (dd, J = 4.9, 3.8 Hz)~7.35 (dd, J = 4.9, 2.9 Hz)
H5~7.67 (dd, J = 4.9, 1.1 Hz)~7.54 (dd, J = 5.1, 1.2 Hz)
-COCH₃~2.56 (s)~2.54 (s)

¹³C NMR Data

Carbon2-Acetylthiophene3-Acetylthiophene
C2~144.5~132.6
C3~133.8~143.5
C4~128.2~126.9
C5~132.6~126.0
-COCH₃~26.8~26.7
C=O~190.7~191.0

Data for acetylthiophene isomers sourced from BenchChem.[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. Instrument-specific parameters may require optimization.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the thiophene isomer in a UV-grade solvent (e.g., ethanol, hexane, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λmax.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the cuvette filled with the pure solvent.

  • Data Acquisition: Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the liquid or solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.[4]

  • Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer.[4]

  • Data Acquisition: Collect the spectrum over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.[4]

  • Data Analysis: Identify the characteristic absorption bands, paying close attention to the carbonyl stretching region (if applicable) and the C-H out-of-plane bending region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified thiophene isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[3]

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[3]

  • ¹H NMR Data Acquisition:

    • Use a standard single-pulse sequence.

    • Set a spectral width of approximately 15 ppm, centered around 5 ppm.

    • Acquire 16 to 32 scans with a relaxation delay of 1-2 seconds.[3]

  • ¹³C NMR Data Acquisition:

    • Use a standard proton-decoupled single-pulse sequence.

    • Set a spectral width of approximately 220 ppm.

    • Acquire a sufficient number of scans (typically several hundred to thousands) with a relaxation delay of 2-5 seconds.[3]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent signal (e.g., CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[3]

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the isomeric structure.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of substituted thiophene isomers.

Spectroscopic_Comparison_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of 2- and 3-Substituted Thiophene Isomers purification Purification (e.g., Chromatography, Distillation) synthesis->purification sample_prep Sample Preparation purification->sample_prep uv_vis UV-Vis Spectroscopy sample_prep->uv_vis ir IR Spectroscopy sample_prep->ir nmr NMR Spectroscopy sample_prep->nmr data_proc Data Processing & Analysis uv_vis->data_proc ir->data_proc nmr->data_proc comparison Comparative Analysis of Spectra data_proc->comparison elucidation Structure Elucidation comparison->elucidation final_report final_report elucidation->final_report Final Report

Caption: Workflow for the spectroscopic analysis and comparison of substituted thiophene isomers.

References

Characterization of Novel Bioactive Compounds Derived from 3-Aminothiophenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of novel compounds derived from 3-aminothiophene scaffolds, focusing on their synthesis, anticancer, and antibacterial properties. This guide provides a comparative overview of their biological activities, detailed experimental protocols for their synthesis and evaluation, and insights into their mechanisms of action.

While the specific precursor (3-Aminothiophen-2-yl)methanol is not extensively represented in the current body of scientific literature as a starting material for novel bioactive compounds, a wealth of research exists on the derivatization of the broader 3-aminothiophene scaffold. This guide focuses on these structurally related compounds, particularly the extensively studied thieno[3,2-d]pyrimidines, which have emerged as a promising class of compounds with significant therapeutic potential. The data and protocols presented herein provide a valuable resource for researchers in drug discovery and medicinal chemistry.

Comparative Analysis of Biological Activity

The following tables summarize the anticancer and antibacterial activities of various novel compounds derived from 3-aminothiophene precursors. These compounds are compared with established drugs to benchmark their potency.

Anticancer Activity of Thieno[3,2-d]pyrimidine Derivatives

Thieno[3,2-d]pyrimidines, a major class of compounds synthesized from 3-aminothiophenes, have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their mechanism of action is often attributed to the inhibition of tubulin polymerization, a critical process for cell division.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Comparator DrugComparator IC50 (µM)
TP-1 Thieno[3,2-d]pyrimidineHCT-116 (Colon)0.38[1]Paclitaxel~0.004-0.015
TP-2 Thieno[3,2-d]pyrimidineMCF-7 (Breast)0.49[1]Paclitaxel~0.002-0.006
TP-3 Thieno[3,2-d]pyrimidineHeLa (Cervical)0.61[1]Paclitaxel~0.003-0.007
TPD-22 3-(Thiophen-2-ylthio)pyridineHepG2 (Liver)2.98[2]Vincristine~0.001-0.01
TPD-43 3-(Thiophen-2-ylthio)pyridineWSU-DLCL2 (Lymphoma)1.3[3]Vincristine~0.001-0.01
Compound 1312 Thiophene DerivativeSGC-7901 (Gastric)0.34[4]5-Fluorouracil~1-10
Antibacterial Activity of Aminothiophene Derivatives

Derivatives of 3-aminothiophene have also been investigated for their antibacterial properties. The table below presents the Minimum Inhibitory Concentration (MIC) values of selected compounds against common bacterial strains.

Compound IDDerivative ClassBacterial StrainMIC (µg/mL)Comparator DrugComparator MIC (µg/mL)
AT-7b 3-Aminothiophene-2-carboxamideS. aureus20 (inhibition zone in mm)[5]Ampicillin0.25-1[6]
AT-7b 3-Aminothiophene-2-carboxamideB. subtilis19 (inhibition zone in mm)[5]Ampicillin0.12-0.5[6]
AT-7b 3-Aminothiophene-2-carboxamideP. aeruginosa20 (inhibition zone in mm)[5]Tetracycline1-4[7]
PTPD-3a PyridothienopyrimidineS. aureus4-16[8]Amoxicillin4-16[8]
PTPD-5a PyridothienopyrimidineE. coli8-16[8]Amoxicillin4-16[8]
PTPD-9b PyridothienopyrimidineC. albicans4-16[8]Clotrimazole4-16[8]

Experimental Protocols

Detailed methodologies for the synthesis of thieno[3,2-d]pyrimidines and the evaluation of their biological activities are provided below.

Synthesis of Thieno[3,2-d]pyrimidine Derivatives

A common route for the synthesis of the thieno[3,2-d]pyrimidine scaffold involves the cyclization of a 3-aminothiophene-2-carboxamide precursor. The following is a general protocol.

Step 1: Synthesis of 3-Aminothiophene-2-carboxamide (Gewald Reaction) [9][10]

  • To a stirred solution of an α-methylene ketone (10 mmol) and a cyanoacetamide (10 mmol) in ethanol (30 mL), add elemental sulfur (12 mmol).

  • Add a catalytic amount of a base, such as morpholine or triethylamine (2 mmol).

  • Heat the reaction mixture to 50-60°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclization to Thieno[3,2-d]pyrimidin-4(3H)-one

  • A mixture of the 3-aminothiophene-2-carboxamide (10 mmol) and formamide (20 mL) is heated under reflux for 2-4 hours.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with water and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure thieno[3,2-d]pyrimidin-4(3H)-one.

Synthesis_of_Thieno_3_2_d_pyrimidines start α-Methylene Ketone + Cyanoacetamide + Sulfur gewald Gewald Reaction (Base catalyst, 50-60°C) start->gewald aminothiophene 3-Aminothiophene-2-carboxamide gewald->aminothiophene cyclization Cyclization with Formamide (Reflux) aminothiophene->cyclization thienopyrimidine Thieno[3,2-d]pyrimidin-4(3H)-one cyclization->thienopyrimidine

Synthesis of Thieno[3,2-d]pyrimidines
In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

In Vitro Antibacterial Activity Assay (MIC Determination)

The broth microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds and standard antibiotics in the broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental_Workflows cluster_synthesis Synthesis Workflow cluster_bioassay Biological Assay Workflow s_start Starting Materials s_reaction Chemical Reaction (e.g., Gewald) s_start->s_reaction s_purification Purification (Filtration, Recrystallization) s_reaction->s_purification s_product Novel Compound s_purification->s_product b_start Test Compound + Biological System (Cells or Bacteria) b_incubation Incubation b_start->b_incubation b_measurement Data Acquisition (e.g., Absorbance, Viability) b_incubation->b_measurement b_analysis Data Analysis (IC50 / MIC Calculation) b_measurement->b_analysis b_result Biological Activity b_analysis->b_result

General Experimental Workflows

Mechanism of Action: Inhibition of Tubulin Polymerization

Several aminothiophene derivatives exert their anticancer effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division. These compounds often act as tubulin polymerization inhibitors.

Microtubules are dynamic polymers of α- and β-tubulin dimers. Their assembly and disassembly are crucial for the formation of the mitotic spindle during cell division. Inhibition of tubulin polymerization disrupts this process, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis (programmed cell death). Established anticancer drugs like Paclitaxel and Vinca alkaloids (e.g., Vincristine) also target tubulin, but through different mechanisms. Paclitaxel stabilizes microtubules, preventing their disassembly, while Vinca alkaloids inhibit their assembly.

Tubulin_Polymerization_Pathway tubulin_dimers α/β-Tubulin Dimers polymerization Polymerization tubulin_dimers->polymerization GTP microtubules Microtubules polymerization->microtubules depolymerization Depolymerization microtubules->depolymerization GDP depolymerization->tubulin_dimers inhibitor Aminothiophene Derivatives inhibitor->polymerization Inhibition

Inhibition of Tubulin Polymerization

References

A Comparative Guide to the Structural Confirmation of N-Acylated Aminothiophene Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary analytical techniques used to confirm the structure of N-acylated aminothiophene products. N-acylated aminothiophenes are significant heterocyclic compounds, serving as crucial building blocks in the development of pharmaceuticals and functional materials.[1] Accurate structural elucidation is a critical step in the synthesis and characterization process, ensuring the identity, purity, and intended properties of the target molecule. This document outlines the most effective experimental methods, presents supporting data in a comparative format, and provides detailed protocols for each key technique.

Primary Analytical Techniques for Structural Elucidation

The definitive confirmation of N-acylated aminothiophene structures relies on a combination of spectroscopic and crystallographic methods. While each technique provides unique insights, a consolidated approach is the industry standard for unambiguous characterization. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Diffraction.[2][3]

Comparison of Analytical Methods
Technique Information Provided Strengths Limitations
¹H & ¹³C NMR Provides detailed information on the chemical environment, connectivity, and number of hydrogen and carbon atoms.[4]Excellent for determining the carbon-hydrogen framework and identifying specific functional groups in solution.Requires soluble sample; complex spectra can be challenging to interpret without 2D NMR.
IR Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies.[5]Fast, non-destructive, and highly effective for confirming the presence of key bonds like C=O (amide) and N-H.[5]Provides limited information about the overall molecular structure and connectivity.
Mass Spectrometry Determines the molecular weight and elemental composition of the molecule.High sensitivity; provides exact mass and fragmentation patterns that can aid in structural confirmation.Isomeric compounds can be difficult to distinguish without tandem MS (MS/MS).
X-ray Diffraction Provides the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles.[4]The "gold standard" for unambiguous structure determination.Requires a high-quality single crystal, which can be difficult to grow.
Elemental Analysis Confirms the elemental composition (C, H, N, S) of the compound.[3]Provides fundamental confirmation of the molecular formula.Does not provide information about the arrangement of atoms.

Data Presentation: Spectroscopic & Crystallographic Data

The following tables summarize typical experimental data for a representative N-acylated aminothiophene, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.[4][5]

Table 1: NMR Spectroscopy Data (Solvent: CDCl₃)
Nucleus Chemical Shift (δ) ppm Description
¹H NMR 9.32Singlet, 1H, Amide (NH –C=O)
7.33Doublet, Thiophene ring proton
7.06–7.33Multiplet, Thiophene ring protons
6.98Doublet, Thiophene ring proton
6.89Doublet, Thiophene ring proton
4.10Singlet, 2H, Methylene (–CH₂ –)
¹³C NMR 167.16Amide Carbonyl (C =O)
114.45Nitrile Carbonyl (C ≡N)
36.82Methylene Carbon (–CH₂ –)

Data sourced from references[4][5].

Table 2: IR Spectroscopy Data
Wavenumber (cm⁻¹) Vibration Type Functional Group
3262N–H StretchingAmide
2222C≡N StretchingNitrile
1688C=O Stretching (Amide I)Amide
1433C–N Stretching / N–H Bending (Amide II)Amide

Data sourced from reference[5].

Table 3: Single Crystal X-ray Diffraction Data
Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Z 4
Dihedral Angle 74.27(10)° (between thiophene rings)

Data sourced from reference[5].

Experimental Workflow & Logic

The synthesis and subsequent structural confirmation of an N-acylated aminothiophene product follows a logical progression. The initial synthesis is followed by a series of analytical tests to verify the outcome.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Structural Confirmation start 2-Aminothiophene Derivative reagent Acylating Agent (e.g., Acyl Chloride) reaction N-Acylation Reaction start->reaction reagent->reaction product Crude N-Acylated Aminothiophene reaction->product purify Crystallization / Chromatography product->purify ir IR Spectroscopy purify->ir nmr ¹H & ¹³C NMR purify->nmr ms Mass Spectrometry purify->ms xray X-ray Diffraction purify->xray final Confirmed Structure

Caption: Experimental workflow from synthesis to structural confirmation.

The relationship between the analytical techniques and the structural information they provide is crucial for a comprehensive understanding of the molecule.

G cluster_methods Analytical Methods cluster_info Derived Information center N-Acylated Aminothiophene Structure NMR NMR (¹H, ¹³C) info_nmr C-H Framework Connectivity NMR->info_nmr IR IR Spectroscopy info_ir Functional Groups (C=O, N-H) IR->info_ir MS Mass Spec. info_ms Molecular Weight Formula MS->info_ms XRAY X-Ray Diffraction info_xray 3D Atomic Arrangement Solid-State Conformation XRAY->info_xray info_nmr->center info_ir->center info_ms->center info_xray->center

Caption: Relationship between analytical methods and derived structural data.

Experimental Protocols

Synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

This protocol describes a two-step synthesis involving the activation of a carboxylic acid followed by an acylation reaction.[4][5]

  • Step 1: Activation of 2-(thiophen-2-yl)acetic acid:

    • The carboxylic acid is converted to its more reactive acyl chloride derivative, 2-(thiophen-2-yl)acetyl chloride, using a standard chlorinating agent like thionyl chloride.[4][5]

  • Step 2: N-Acylation Reaction:

    • Dissolve 2-aminothiophene-3-carbonitrile (10 mmol) in 12 mL of tetrahydrofuran (THF).[5]

    • Add triethylamine (10 mmol) to the solution to act as a base.

    • Slowly add a solution of 2-(thiophen-2-yl)acetyl chloride (11 mmol) dissolved in 10 mL of THF to the reaction mixture.

    • Stir the mixture at room temperature for 15 hours.[4][5]

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Wash the resulting solid product with water, filter, and dry.

    • Recrystallize the final product from acetonitrile to obtain pure crystals suitable for analysis.[5]

NMR Spectroscopy
  • Prepare a sample by dissolving approximately 5-10 mg of the purified product in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher).[1]

  • Process the data (Fourier transform, phase correction, and baseline correction).

  • Analyze the spectra, assigning peaks based on their chemical shift, integration (for ¹H), and multiplicity.

IR Spectroscopy
  • Place a small amount of the solid, dry sample directly onto the diamond crystal of an ATR-FTIR (Attenuated Total Reflectance Fourier Transform Infrared) spectrometer.

  • Record the spectrum, typically in the range of 4000–400 cm⁻¹.

  • Identify characteristic absorption bands corresponding to the key functional groups (amide N-H, C=O; nitrile C≡N).[5]

Single Crystal X-ray Diffraction
  • Select a suitable, high-quality single crystal of the product from the recrystallization process.

  • Mount the crystal on a goniometer head of a single-crystal X-ray diffractometer.

  • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Process the diffraction data to determine the unit cell dimensions and space group.

  • Solve and refine the crystal structure using specialized software to obtain the final atomic coordinates and molecular geometry.[4]

References

Comparative Analysis of the Fungicidal Activity of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a sulfur-containing heterocyclic compound, and its derivatives have emerged as a promising class of molecules in the development of novel fungicides. Their broad-spectrum activity against various fungal pathogens, coupled with the potential for diverse chemical modifications, makes them a focal point of contemporary agrochemical and medicinal research. This guide provides a comparative analysis of the fungicidal performance of selected thiophene derivatives, supported by experimental data and detailed methodologies, to aid researchers in their quest for more effective antifungal agents.

Data Presentation: A Comparative Overview of Fungicidal Efficacy

The following tables summarize the in vitro and in vivo fungicidal activities of various thiophene derivatives against a range of fungal species. These data have been compiled from recent scientific literature to provide a clear and concise comparison of their potency.

Table 1: In Vitro Antifungal Activity of Thiophene Derivatives (MIC/EC50/MFC in µg/mL)

Thiophene Derivative ClassCompoundFungal SpeciesMIC (µg/mL)EC50 (µg/mL)MFC (µg/mL)Reference Commercial FungicideReference Value (µg/mL)
N-(thiophen-2-yl) nicotinamide 4aPseudoperonospora cubensis-4.69-Diflumetorim21.44
4fPseudoperonospora cubensis-1.96-Flumorph7.55
Thiophene-based Stilbene 5hBotrytis cinerea-168.5-Resveratrol263.1
5jBotrytis cinerea-155.4-Resveratrol263.1
2-Aminothiophene 2ATCandida albicans (Fluconazole-resistant)100-200--Fluconazole>64
2ATCandida parapsilosis100--Fluconazole-
Thiophene/Furan-1,3,4-Oxadiazole Carboxamide 4iSclerotinia sclerotiorum-0.140-Boscalid0.645
5-Phenylthiophene 17fAzole-resistant Candida albicans4-32--Fluconazole>64

Table 2: In Vivo Fungicidal Activity of Thiophene Derivatives

Thiophene Derivative ClassCompoundFungal SpeciesHost PlantApplication RateControl Efficacy (%)Reference Commercial FungicideReference Efficacy (%)
N-(thiophen-2-yl) nicotinamide 4f (10% EC)Pseudoperonospora cubensisCucumber100 mg/L70Flumorph56 (at 200 mg/L)
200 mg/L79Mancozeb76 (at 1000 mg/L)
Thiophene/Furan-1,3,4-Oxadiazole Carboxamide 4gSclerotinia sclerotiorumRape200 mg/LEffective suppression--
4iSclerotinia sclerotiorumRape200 mg/LEffective suppression--

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism and is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][2][3][4][5]

1. Preparation of Fungal Inoculum:

  • Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C) for a sufficient duration to allow for sporulation or colony formation.[3]

  • A fungal suspension is prepared in sterile saline or RPMI 1640 medium. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ colony-forming units (CFU)/mL for yeasts.[3]

  • The standardized fungal suspension is further diluted in the test medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the wells of the microtiter plate.[3]

2. Preparation of Antifungal Agent Dilutions:

  • A stock solution of the thiophene derivative is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Serial twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using RPMI 1640 medium to achieve a range of final concentrations.

3. Inoculation and Incubation:

  • The prepared fungal inoculum is added to each well containing the serially diluted antifungal agent.

  • A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included on each plate.[3]

  • The microtiter plates are incubated at 35°C for 24-48 hours, or longer for slow-growing fungi.[3]

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a complete inhibition of visible growth as observed by the naked eye or with the aid of a spectrophotometer.[2][3]

Succinate Dehydrogenase (SDH) Inhibition Assay

This assay measures the inhibitory effect of a compound on the activity of the mitochondrial enzyme succinate dehydrogenase.[6][7][8][9]

1. Preparation of Mitochondrial Extract:

  • Fungal mycelia or cells are harvested and homogenized in an ice-cold assay buffer.

  • The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the mitochondrial fraction is collected.[7][9]

2. Assay Procedure:

  • The reaction is initiated by adding the mitochondrial extract to a reaction mixture containing a substrate (succinate) and an electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP).

  • The thiophene derivative to be tested is added at various concentrations.

  • The reduction of the electron acceptor, which is coupled to the oxidation of succinate by SDH, is monitored spectrophotometrically over time at a specific wavelength (e.g., 600 nm for DCPIP).[7][9]

3. Calculation of Inhibition:

  • The rate of the reaction in the presence of the inhibitor is compared to the rate of a control reaction without the inhibitor.

  • The concentration of the thiophene derivative that causes a 50% reduction in SDH activity (IC50) is calculated.

In Vivo Fungicidal Activity Evaluation on Plants

This method assesses the efficacy of a fungicide in a whole-plant system under controlled environmental conditions.[10][11]

1. Plant Cultivation and Inoculation:

  • Healthy host plants are grown in a greenhouse to a specific growth stage.

  • A suspension of fungal spores or mycelial fragments is prepared and sprayed onto the plants to induce infection.

2. Fungicide Application:

  • The thiophene derivative, formulated as an emulsifiable concentrate (EC) or other suitable formulation, is diluted in water to the desired concentration.

  • The fungicide solution is sprayed onto the plants either before (protective activity) or after (curative activity) fungal inoculation.

3. Disease Assessment:

  • After a defined incubation period, the severity of the disease on the plants is assessed. This can be done by visually scoring the percentage of leaf area infected or by measuring other disease-related parameters.

  • The control efficacy of the fungicide is calculated by comparing the disease severity on treated plants to that on untreated (control) plants.

Visualizing Mechanisms and Workflows

To better understand the experimental processes and the molecular targets of these fungicidal compounds, the following diagrams have been generated using Graphviz.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Culture B Inoculum Preparation A->B E Inoculation of Microtiter Plate B->E C Thiophene Derivative Stock Solution D Serial Dilutions C->D D->E F Incubation (24-48h, 35°C) E->F G Visual/Spectrophotometric Reading F->G H MIC Determination G->H

Caption: Workflow for the in vitro determination of Minimum Inhibitory Concentration (MIC).

sdh_inhibition_pathway cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH SDH Complex II (SDH) UQ Ubiquinone (Q) SDH->UQ e- UQH2 Ubiquinol (QH2) UQ->UQH2 ComplexIII Complex III UQH2->ComplexIII e- Inhibitor Thiophene Derivative (SDH Inhibitor) Inhibitor->SDH

Caption: Mechanism of action for thiophene derivatives acting as Succinate Dehydrogenase (SDH) inhibitors.

ergosterol_biosynthesis_inhibition AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene ...multiple steps... Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Inhibitor Thiophene Derivative (e.g., Azole analogue) Inhibitor->Lanosterol Inhibition of 14α-demethylase

Caption: Inhibition of the ergosterol biosynthesis pathway by certain thiophene derivatives.

Conclusion

The data and methodologies presented in this guide highlight the significant potential of thiophene derivatives as a versatile scaffold for the development of novel fungicides. The comparative analysis demonstrates that specific structural modifications can lead to compounds with potency exceeding that of existing commercial fungicides. The elucidation of their mechanisms of action, such as the inhibition of succinate dehydrogenase or ergosterol biosynthesis, provides a rational basis for further drug design and optimization. It is anticipated that this guide will serve as a valuable resource for researchers in the field, facilitating the discovery and development of the next generation of effective and sustainable antifungal agents.

References

A Comparative Guide to the In Vitro Bioactivity of (3-Aminothiophen-2-yl)methanol Derivatives and Related Thiophene Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro biological activities of recently developed (3-Aminothiophen-2-yl)methanol derivatives and structurally related thiophene compounds. The following sections summarize key experimental data, detail the methodologies employed in these studies, and visualize relevant biological pathways and experimental workflows to facilitate objective comparison and inform future research directions.

Data Summary: Anticancer Activity

The in vitro cytotoxic effects of various thiophene derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

CompoundCell LineIC50 (µM)Target/MechanismReference
Thiophene Carboxamide Derivative 5 HepG-2 (Liver Cancer)0.59 (as VEGFR-2 inhibitor)VEGFR-2, β-tubulin polymerization[1][2]
Thiophene Carboxamide Derivative 21 HepG-2 (Liver Cancer)1.29 (as VEGFR-2 inhibitor)VEGFR-2, β-tubulin polymerization[1][2]
Phenyl-thiophene-carboxamide 2b Hep3B (Liver Cancer)5.46Biomimetic of Combretastatin A-4[3]
Phenyl-thiophene-carboxamide 2e Hep3B (Liver Cancer)12.58Biomimetic of Combretastatin A-4[3]
Thiophene Derivative 1312 SGC-7901 (Gastric Cancer)0.340Dual inhibitor of β-tubulin and Wnt/β-catenin pathways[4]
Amino-thiophene derivative 15b A2780 (Ovarian Cancer)12Not specified[5]
Amino-thiophene derivative 15b A2780CP (Ovarian Cancer)10Not specified[5]
3-(thiophen-2-ylthio)pyridine derivative 22 HepG2 (Liver Cancer)2.98Multi-target kinase inhibitor[6]
3-(thiophen-2-ylthio)pyridine derivative 22 WSU-DLCL2 (Lymphoma)4.34Multi-target kinase inhibitor[6]
2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy) acetohydrazide derivative 7c MCF-7 (Breast Cancer)0.6 µg/mLNot specified[7]
Sorafenib (Reference Drug) HepG-2 (Liver Cancer)>2.3-fold higher IC50 than compound 5VEGFR-2 inhibitor[1][2]
Doxorubicin (Reference Drug) MCF-7 (Breast Cancer)1.6 µg/mLDNA intercalator[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key in vitro assays cited in the literature.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Cancer cell lines (e.g., HepG-2, HCT-116, SGC-7901) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2.

  • Procedure: The assay is typically performed using a commercially available kinase assay kit.

  • Reaction Mixture: The reaction is carried out in a buffer containing VEGFR-2 enzyme, a substrate (e.g., a synthetic peptide), and ATP.

  • Inhibition: Test compounds are added to the reaction mixture at various concentrations.

  • Detection: The amount of phosphorylated substrate is quantified, often using an antibody that specifically recognizes the phosphorylated form. The signal is detected using a suitable method, such as fluorescence or luminescence.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined from a dose-response curve.

β-Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of tubulin into microtubules.

  • Procedure: A tubulin polymerization assay kit is typically used.

  • Reaction: Tubulin is incubated in a polymerization buffer at 37°C in the presence of GTP and the test compounds.

  • Monitoring: The polymerization of tubulin is monitored by measuring the increase in absorbance at 340 nm over time.

  • Analysis: The extent of inhibition or promotion of tubulin polymerization by the compound is determined by comparing the polymerization curves of treated samples with those of controls.

Cell Cycle Analysis

This method is used to determine the effect of a compound on the progression of cells through the different phases of the cell cycle.

  • Cell Treatment: Cells are treated with the test compound for a specific duration.

  • Fixation: Cells are harvested and fixed in cold ethanol.

  • Staining: The fixed cells are treated with RNase and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

  • Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound.

  • Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway targeted by some of the evaluated thiophene derivatives, leading to apoptosis.

G Proposed Anticancer Mechanism of Thiophene Derivatives cluster_0 Cellular Effects Thiophene_Derivatives Thiophene Derivatives (e.g., Compounds 5 & 21) VEGFR2 VEGFR-2 Inhibition Thiophene_Derivatives->VEGFR2 Tubulin β-tubulin Polymerization Inhibition Thiophene_Derivatives->Tubulin p53 p53 Elevation Thiophene_Derivatives->p53 Apoptosis Apoptosis VEGFR2->Apoptosis G2M_Arrest G2/M Phase Cell Cycle Arrest Tubulin->G2M_Arrest G2M_Arrest->Apoptosis Bax_Bcl2 Increased Bax/Bcl-2 Ratio p53->Bax_Bcl2 Caspase Increased Caspase-3/7 Bax_Bcl2->Caspase Caspase->Apoptosis

Caption: Anticancer mechanism of select thiophene derivatives.

Experimental Workflow: In Vitro Cytotoxicity Screening

The following diagram outlines a typical workflow for screening the in vitro cytotoxicity of novel compounds.

G Workflow for In Vitro Cytotoxicity Screening cluster_1 Experimental Process Start Start: Synthesized Thiophene Derivatives Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Compound_Treatment Treat Cells with Various Concentrations Cell_Culture->Compound_Treatment MTT_Assay Perform MTT Assay (48h incubation) Compound_Treatment->MTT_Assay Data_Analysis Measure Absorbance & Calculate IC50 Values MTT_Assay->Data_Analysis Hit_Identification Identify 'Hit' Compounds for Further Study Data_Analysis->Hit_Identification

Caption: Standard workflow for cytotoxicity screening.

References

A Head-to-Head Comparison of Aminothiophene-Based Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the aminothiophene scaffold has emerged as a privileged structure, demonstrating significant potential in the development of potent and selective enzyme inhibitors. This guide provides a head-to-head comparison of aminothiophene-based inhibitors targeting three critical kinases implicated in cancer and inflammatory diseases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), FMS-like Tyrosine Kinase 3 (FLT3), and c-Jun N-terminal Kinase (JNK). This report is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of performance data, detailed experimental protocols, and visual representations of relevant biological pathways to aid in the evaluation and selection of these compounds for further investigation.

Performance Comparison of Aminothiophene-Based Kinase Inhibitors

The inhibitory activities of various aminothiophene derivatives against VEGFR-2, FLT3, and JNK are summarized below. The data, presented as IC50 values, has been compiled from multiple studies to facilitate a comparative analysis. It is important to note that direct comparisons between studies should be made with caution due to potential variations in assay conditions.

Table 1: Aminothiophene-Based Inhibitors of VEGFR-2
Compound ID/ReferenceStructureIC50 (µM)Assay Type
Compound 5[1] 2-amino-thiophene carboxamide derivative0.59Enzymatic Assay
Compound 21[1] 2-amino-thiophene carboxamide derivative1.29Enzymatic Assay
Compound 14d[2] Thiophene-3-carboxamide derivative0.191Enzymatic Assay
Compound 8d[3] 4-amino-2-thiopyrimidine derivative0.12Enzymatic Assay
Compound 9c[3] 4-amino-2-thiopyrimidine derivative0.17Enzymatic Assay
Table 2: Aminothiophene-Based Inhibitors of FLT3
Compound ID/ReferenceStructureIC50 (nM)Cell Line (Mutation)Assay Type
Flt3-IN-11[4] Thiophene derivative7.22Wild-Type FLT3Biochemical Kinase Assay
Flt3-IN-11[4] Thiophene derivative4.95FLT3-D835YBiochemical Kinase Assay
Flt3-IN-11[4] Thiophene derivative3.2MV4-11 (FLT3-ITD)Cell-Based Proliferation
Unspecified Cpd A[5] Thiophene derivative16.26FLT3ADP-Glo Kinase Assay
Imidazo[1,2-a]pyridine-thiophene derivative[6] Thiophene derivativeVariesFLT3-wtBiochemical Assay
Table 3: Aminothiophene-Based Inhibitors of JNK
Compound ID/ReferenceStructureIC50 (µM) - JNK1IC50 (µM) - JNK3Assay Type
Compound 25[7] Thiophene-3-carboxamide derivative1.32Not ReportedKinase Assay
Compound 26[7] Thiophene-3-carboxamide derivative1.4Not ReportedKinase Assay
Compound 19[7] Thiophene-3-carboxamide derivative1.8Not ReportedKinase Assay
Compound 6[8] Thiophene-Pyrazolourea derivative3.60.05Enzymatic Assay
Compound 17[9] Thiophene-Pyrazolourea derivativeNot Reported0.035Enzymatic Assay

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of the therapeutic rationale and the methods used to evaluate these inhibitors, this section includes diagrams of the targeted signaling pathways and a generalized workflow for a kinase inhibition assay.

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the central roles of VEGFR-2, FLT3, and JNK in cellular signaling.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation FLT3_Signaling_Pathway cluster_membrane Cell Membrane FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 Activates PI3K PI3K FLT3->PI3K Activates Ras Ras FLT3->Ras Activates FL FLT3 Ligand FL->FLT3 Binds Proliferation Cell Proliferation, Survival, Differentiation STAT5->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation JNK_Signaling_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAP3K MAP3K Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Phosphorylates Apoptosis Apoptosis, Inflammation, Proliferation cJun->Apoptosis Regulates Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions Incubation Incubate Kinase, Inhibitor, and Substrate Reagents->Incubation Reaction Initiate Reaction with ATP Incubation->Reaction Stop Stop Reaction Reaction->Stop Signal Measure Signal (Luminescence, Fluorescence, etc.) Stop->Signal Analysis Data Analysis: Calculate % Inhibition and IC50 Value Signal->Analysis

References

Unveiling the Potential: A Comparative Guide to the Biological Potency of Novel Thiophene-Based Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is relentless. Thiophene, a sulfur-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative assessment of the biological potency of newly synthesized thiophene-based molecules against established standards in anticancer and antimicrobial applications, supported by experimental data and detailed protocols.

The inherent chemical properties of the thiophene ring allow for diverse substitutions, leading to a vast chemical space for the development of new drugs.[1] Recent studies have highlighted the potential of these novel compounds to overcome challenges such as drug resistance and to offer improved efficacy and safety profiles.[2][3]

Anticancer Potency: A Cellular Showdown

The cytotoxic effects of novel thiophene derivatives have been extensively evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, has been determined for several compounds and compared with standard chemotherapeutic agents like Doxorubicin and Sorafenib.

A series of newly synthesized pyrazole-thiophene hybrid molecules demonstrated significant anticancer potential.[4] Notably, compound 2 from this series exhibited potent cytotoxicity against both MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma) cell lines, with IC50 values comparable to the reference drugs.[4] Another study on fused thiophene derivatives identified compounds 3b and 4c as highly promising candidates against both HepG2 and PC-3 (prostate cancer) cells, showing good selectivity by sparing normal cells.[2] Furthermore, certain thiophene derivatives, such as SB-200, have not only shown cytotoxic activity but also a better selectivity index compared to doxorubicin in 2D cell cultures.[5]

Compound IDCell LineTest Compound IC50 (µM)Standard DrugStandard Drug IC50 (µM)Reference
Compound 2 MCF-76.57Doxorubicin4.17[4]
Erlotinib8.20[4]
Sorafenib7.26[4]
HepG28.86Doxorubicin4.50[4]
Erlotinib7.73[4]
Sorafenib9.18[4]
Compound 8 MCF-78.08--[4]
Compound 14 MCF-712.94--[4]
HepG219.59--[4]
Compound 3b HepG23.105--[2]
PC-32.15--[2]
Compound 4c HepG23.023--[2]
PC-33.12--[2]
SB-200 MCF-7<30Doxorubicin-[5]

Antimicrobial Efficacy: Combating Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Thiophene derivatives have shown considerable promise in this arena, with several new compounds exhibiting potent activity against drug-resistant bacterial and fungal strains.

For instance, a series of thiophene derivatives were evaluated for their activity against colistin-resistant Acinetobacter baumannii and Escherichia coli.[6] Compounds 4 , 5 , and 8 from this study displayed significant antibacterial effects, with Minimum Inhibitory Concentration (MIC) values indicating their potential to combat these challenging pathogens.[6] In the realm of antifungal research, while direct comparisons of novel thiophenes to Amphotericin B were limited in the immediate search results, the general importance of finding new antifungal agents is underscored by studies exploring synergistic effects of other heterocyclic compounds with Amphotericin B.[7][8]

Compound IDBacterial StrainTest Compound MIC (mg/L)Standard DrugStandard Drug MIC (mg/L)Reference
Thiophene 4 Colistin-Resistant A. baumannii16 (MIC50)Colistin128 (MIC50)[6]
Colistin-Resistant E. coli8 (MIC50)Colistin8 (MIC50)[6]
Thiophene 5 Colistin-Resistant A. baumannii16 (MIC50)Colistin128 (MIC50)[6]
Colistin-Resistant E. coli32 (MIC50)Colistin8 (MIC50)[6]
Thiophene 8 Colistin-Resistant A. baumannii32 (MIC50)Colistin128 (MIC50)[6]
Colistin-Resistant E. coli32 (MIC50)Colistin8 (MIC50)[6]

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Thiophene-based test compounds and standard drugs (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the thiophene derivatives and the standard drug. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Thiophene-based test compounds and standard antimicrobial agents

  • 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds and standard drugs in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a growth control well (no antimicrobial agent) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflow

The biological activity of these thiophene-based molecules is often attributed to their interaction with specific cellular signaling pathways. For instance, in cancer, many thiophene derivatives have been found to inhibit key kinases like VEGFR-2 and AKT, which are crucial for tumor growth and angiogenesis.[2] In inflammatory processes, thiophene compounds can target enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_conclusion Lead Optimization synthesis Synthesis of Thiophene Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization in_vitro In Vitro Assays (e.g., MTT, MIC) characterization->in_vitro Test Compounds comparison Comparison with Standard Drugs in_vitro->comparison pathway Signaling Pathway Analysis comparison->pathway Active Compounds docking Molecular Docking pathway->docking sar Structure-Activity Relationship (SAR) docking->sar optimization Lead Compound Optimization sar->optimization

General experimental workflow for assessing thiophene molecules.

VEGFR2_pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PI3K PI3K VEGFR2->PI3K Activates Thiophene Thiophene Derivative (Inhibitor) Thiophene->VEGFR2 Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Angiogenesis Angiogenesis AKT->Angiogenesis

Inhibition of the VEGFR-2 signaling pathway by thiophene derivatives.

COX_LOX_pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 LOX5 5-LOX ArachidonicAcid->LOX5 Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Thiophene Thiophene Derivative (Inhibitor) Thiophene->COX2 Inhibits Thiophene->LOX5 Inhibits Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Dual inhibition of COX-2 and 5-LOX pathways by thiophene derivatives.

References

Benchmarking (3-Aminothiophen-2-yl)methanol Derivatives Against Known Aurora Kinase A Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Novel and Established Inhibitors Targeting Aurora Kinase A

The serine/threonine kinase Aurora A is a crucial regulator of mitotic progression, playing a vital role in centrosome maturation and separation, as well as the assembly and stability of the bipolar spindle.[1][2] Its overexpression has been linked to oncogenic transformation and is observed in a wide variety of human tumors, making it a significant target for cancer therapy.[3][4] This guide provides a comparative overview of novel (3-Aminothiophen-2-yl)methanol derivatives and established clinical and preclinical inhibitors of Aurora Kinase A.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in-vitro inhibitory activities (IC50) of various compounds against Aurora Kinase A. IC50 values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50% and are a standard measure of inhibitor potency.

Compound ClassCompound NameAurora A IC50 (nM)Selectivity NotesSource
This compound Derivative F97 Data Not Publicly AvailableSelectively inhibits m6A demethylation by FTO.
Known Aurora A Inhibitor (Clinical/Preclinical) Alisertib (MLN8237) 1.2Over 300-fold selective for Aurora A over Aurora B.[2][2]
Known Aurora A Inhibitor (Clinical/Preclinical) MK-5108 0.064Highly potent and specific inhibitor of Aurora A.[5][5]
Known Aurora A Inhibitor (Clinical/Preclinical) MK-8745 0.6Over 450-fold selective for Aurora A over Aurora B.[6][6]
Known Aurora A Inhibitor (Clinical/Preclinical) LY3295668 (AK-01) 0.8 (Ki)Highly specific for Aurora A over Aurora B (Ki of 1038 nM).[5][6][5][6]
Pan-Aurora Kinase Inhibitor Danusertib (PHA-739358) 13Inhibits Aurora A, B, and C.[2][2]
Pan-Aurora Kinase Inhibitor Tozasertib (VX-680) 0.6 (Ki)Potent inhibitor of Aurora A, B, and C.[5][5]
Pan-Aurora Kinase Inhibitor AMG 900 5Potent inhibitor of Aurora A, B, and C.[5][5]

Note: Direct comparison of this compound derivatives against Aurora Kinase A is currently limited by the lack of publicly available data for this specific target. The derivative F97 has been identified as an inhibitor of FTO, a different class of enzyme.

Experimental Protocols

In Vitro Aurora Kinase A Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the in vitro potency of inhibitors against Aurora Kinase A, measuring the production of ADP, a product of the kinase reaction.

Materials:

  • Purified recombinant Aurora Kinase A enzyme

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[7]

  • ATP solution (e.g., 500 µM)[8]

  • Kinase substrate (e.g., Kemptide, 5 mg/ml)[8]

  • Test inhibitors dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates suitable for luminescence measurements[8]

  • Luminometer

Procedure:

  • Preparation of Reagents:

    • Thaw all reagents and keep them on ice.

    • Prepare a 1x Kinase Assay Buffer from a 5x stock solution.[8]

    • Prepare serial dilutions of the test inhibitor at a concentration 10-fold higher than the desired final concentration in the assay buffer containing 10% DMSO.[8]

  • Assay Plate Setup:

    • Add the diluted test inhibitors to the appropriate wells of the assay plate. Include "positive control" wells (enzyme, no inhibitor) and "blank" wells (no enzyme).

  • Kinase Reaction:

    • Prepare a master mix containing the Kinase Assay Buffer, ATP, and the kinase substrate.[8]

    • Add the master mix to all wells.

    • Initiate the kinase reaction by adding the diluted Aurora Kinase A enzyme to all wells except the "blank" wells.[8]

    • Incubate the plate at 30°C for a specified time, typically 45-60 minutes.[7][8]

  • Signal Detection (using ADP-Glo™ as an example):

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.

    • Incubate at room temperature for approximately 40-45 minutes.[7][8]

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for another 30-45 minutes.[7][8]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • The amount of ADP produced is proportional to the kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to the positive control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Aurora Kinase A Signaling Pathway and Experimental Workflow

To understand the context of Aurora Kinase A inhibition, the following diagrams illustrate a simplified signaling pathway and the general workflow for inhibitor screening.

Aurora_A_Signaling_Pathway G2_M G2/M Phase Transition Plk1 Plk1 G2_M->Plk1 Cdk1_CyclinB Cdk1/Cyclin B G2_M->Cdk1_CyclinB AURKA_Activation Aurora A Activation (p-Thr288) Plk1->AURKA_Activation activates Cdk1_CyclinB->AURKA_Activation activates Centrosome_Maturation Centrosome Maturation & Separation AURKA_Activation->Centrosome_Maturation Spindle_Assembly Bipolar Spindle Assembly AURKA_Activation->Spindle_Assembly TPX2 TPX2 TPX2->AURKA_Activation binds & activates Mitosis Proper Mitotic Progression Centrosome_Maturation->Mitosis Spindle_Assembly->Mitosis Inhibitor This compound Derivatives & Known Inhibitors Inhibitor->AURKA_Activation inhibits

Caption: Simplified Aurora A signaling pathway during the G2/M phase of the cell cycle.

Inhibitor_Screening_Workflow start Start: Compound Library assay_prep Prepare Assay Plate: Enzyme, Substrate, ATP, Buffer start->assay_prep add_compounds Add Test Compounds & Control Inhibitors assay_prep->add_compounds incubation Incubate at 30°C add_compounds->incubation detection Add Detection Reagent (e.g., ADP-Glo™) incubation->detection readout Measure Luminescence detection->readout analysis Data Analysis: Calculate % Inhibition & IC50 readout->analysis end End: Identify Hits analysis->end

Caption: General workflow for an in-vitro high-throughput screening assay for Aurora Kinase A inhibitors.

References

Safety Operating Guide

Prudent Disposal of (3-Aminothiophen-2-yl)methanol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive operational and disposal plan for (3-Aminothiophen-2-yl)methanol (CAS No. 170861-45-7), ensuring adherence to safety protocols and regulatory compliance.

Hazard Profile and Safety Precautions

Based on analogous compounds, this compound should be presumed to be hazardous. Potential hazards include:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Irritation: May cause skin and eye irritation.[3]

Therefore, appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to, chemical-resistant gloves (nitrile is a common choice), safety goggles, and a lab coat. All handling and waste consolidation should be performed in a well-ventilated chemical fume hood.

Quantitative Data Summary for Waste Management

While specific quantitative data for this compound is unavailable, the following table provides a conservative guide for waste management based on related compounds.

ParameterGuidelineSource Analogy
Waste Classification Hazardous Chemical WasteGeneral laboratory practice for non-characterized thiophene and amine compounds.[1][4]
Container Type High-Density Polyethylene (HDPE) or glass, with a secure screw cap.Standard for organic and aqueous chemical waste.
Labeling Requirements "Hazardous Waste," full chemical name, CAS number, and hazard pictograms (e.g., harmful, irritant).Regulatory compliance (e.g., EPA, OSHA).
Storage Conditions Segregated, in a designated and well-ventilated satellite accumulation area. Away from incompatible materials.Best practices for chemical storage.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.

  • Segregation and Collection:

    • Solid Waste: Collect unreacted this compound, contaminated spatulas, weighing paper, and other disposable labware in a dedicated, clearly labeled hazardous solid waste container.[1]

    • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.[1]

    • Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," the CAS number "170861-45-7," and an indication of the contents (e.g., "Solid Waste," "Aqueous Waste," "Organic Solvent Waste").

  • Storage:

    • Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.

    • Ensure containers are kept closed except when adding waste.

  • Spill Management:

    • In the event of a spill, wear appropriate PPE.

    • Contain the spill using an inert absorbent material such as vermiculite or sand.

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Never dispose of this compound or its containers down the drain. [1]

Experimental Workflow and Disposal Logic

The following diagrams illustrate the procedural flow for handling and disposing of this compound.

cluster_handling Chemical Handling cluster_waste Waste Generation & Segregation cluster_disposal Disposal Pathway Receipt Receipt of This compound Storage Secure Storage Receipt->Storage Experiment Experimental Use (in fume hood) Storage->Experiment Solid_Waste Solid Waste (Contaminated labware, PPE) Experiment->Solid_Waste Liquid_Waste Liquid Waste (Unused solutions, reaction mixtures) Experiment->Liquid_Waste Collection Collection in Labeled Hazardous Waste Containers Solid_Waste->Collection Liquid_Waste->Collection Accumulation Satellite Accumulation Area Collection->Accumulation Pickup EHS/Licensed Contractor Pickup Accumulation->Pickup Final_Disposal Final Disposal (e.g., Incineration) Pickup->Final_Disposal

Caption: Procedural flow for the safe handling and disposal of this compound.

Start Is the waste This compound or contaminated with it? Hazardous Treat as Hazardous Waste Start->Hazardous Yes Non_Hazardous Follow Standard Lab Waste Procedures Start->Non_Hazardous No Segregate Segregate at Point of Generation Hazardous->Segregate Containerize Use Labeled, Compatible Container Segregate->Containerize EHS_Contact Contact EHS for Disposal Containerize->EHS_Contact

Caption: Decision-making workflow for the disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling (3-Aminothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling of (3-Aminothiophen-2-yl)methanol. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, operational steps, and disposal protocols.

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, as indicated by data on structurally similar compounds like 2-Thiophenemethanol, comprehensive personal protective equipment is mandatory to prevent exposure.[1] The primary routes of exposure to mitigate are inhalation, skin contact, and eye contact.[1][2][3]

Summary of Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye and Face Protection Tight-sealing safety goggles or a face shield.[4]To protect against splashes and vapors that can cause serious eye irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile), long-sleeved lab coat, and chemical-resistant apron.[4] Antistatic boots are also recommended.[4]To prevent skin irritation and absorption, as the substance is harmful in contact with skin.[1]
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood.[1][4] If ventilation is insufficient, a suitable respiratory protector should be worn.To avoid inhalation of harmful vapors which may cause respiratory irritation.[1]

Operational Plan for Safe Handling

A systematic workflow is essential to minimize the risk of exposure and accidents.

  • Preparation :

    • Before handling, thoroughly review the available safety information for this compound and similar compounds.

    • Ensure that a designated and properly functioning chemical fume hood is available.

    • Verify that all required PPE is accessible and in good condition.

    • Locate the nearest emergency eyewash station and safety shower.

  • Handling :

    • Conduct all manipulations of this compound within a chemical fume hood to control vapor exposure.[1]

    • Wear all specified PPE, including safety goggles, a lab coat, and chemical-resistant gloves, throughout the handling process.[1]

    • Avoid direct contact with the chemical. Use appropriate tools for transfers.

    • Keep containers of this compound tightly closed when not in use and store in a well-ventilated area.[1][5]

  • Cleanup and Decontamination :

    • Following the procedure, decontaminate all work surfaces and equipment.

    • Wash hands and any potentially exposed skin thoroughly with soap and water.

    • Remove and properly store or dispose of contaminated PPE. Contaminated work clothing should not be allowed out of the workplace.[4]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.

  • Waste Disposal : Dispose of waste this compound and any contaminated materials in a designated, approved hazardous waste container.[1] All waste disposal must be conducted in accordance with local, state, and federal regulations.

  • Container Disposal : Empty containers should be treated as hazardous waste and disposed of through an approved waste disposal plant.[1] Do not reuse empty containers.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review Safety Data prep2 Verify Fume Hood Operation prep1->prep2 prep3 Inspect and Don PPE prep2->prep3 prep4 Locate Emergency Equipment prep3->prep4 handle1 Work in Fume Hood prep4->handle1 handle2 Wear Full PPE handle1->handle2 handle3 Avoid Direct Contact handle2->handle3 handle4 Keep Containers Closed handle3->handle4 post1 Decontaminate Surfaces handle4->post1 post2 Wash Hands Thoroughly post1->post2 post3 Properly Dispose of PPE post2->post3 disp1 Dispose of Chemical Waste post3->disp1 disp2 Dispose of Empty Containers disp1->disp2

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.